molecular formula C12Br10 B1175051 TARAXACUM CAS No. 11189-01-8

TARAXACUM

货号: B1175051
CAS 编号: 11189-01-8
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Taraxacum officinale, commonly known as dandelion, is a perennial herb with a rich profile of bioactive compounds, making it a valuable subject for scientific investigation . The plant contains numerous phytochemicals, including sesquiterpenoids (e.g., taraxinic acid), phenolic compounds (such as chicoric and chlorogenic acids), flavonoids, triterpenoids (e.g., taraxasterol), and polysaccharides like inulin . These compounds are associated with a range of research-relevant biological activities. Preclinical studies highlight its potential anti-cancer properties, with evidence suggesting it can induce apoptosis and inhibit proliferation in various cancer cell lines, including those associated with liver, gastric, and colorectal cancers . The mechanisms under investigation involve the modulation of signaling pathways such as ERK and the activation of caspase enzymes . Beyond oncology, this compound officinale exhibits significant anti-inflammatory and antioxidant activities in vitro, which are valuable for research into oxidative stress-related diseases . Its hepatoprotective effects have also been observed in models of liver injury . This product is presented as a high-quality, standardized extract to ensure consistency and reliability for in vitro research applications. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or personal use.

属性

CAS 编号

11189-01-8

分子式

C12Br10

同义词

TARAXACUM

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Phytochemical Profile of Taraxacum officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the phytochemical profile of Taraxacum officinale (dandelion), offering valuable insights for research, drug discovery, and the development of novel therapeutic agents. Dandelion has a long history of use in traditional medicine, and modern scientific investigations have begun to elucidate the complex array of bioactive compounds responsible for its diverse pharmacological effects.[1][2] This document details the major phytochemical classes, their quantitative distribution within the plant, established experimental protocols for their analysis, and the key signaling pathways modulated by dandelion extracts and their constituents.

Phytochemical Composition

This compound officinale is a rich source of a wide variety of secondary metabolites, with the composition and concentration of these compounds varying significantly between the different parts of the plant, namely the roots, leaves, and flowers. The primary bioactive constituents can be categorized into phenolics (including phenolic acids and flavonoids), sesquiterpene lactones, triterpenoids and sterols, and polysaccharides, most notably inulin (B196767).

Quantitative Analysis of Major Phytochemicals

The following tables summarize the quantitative data for the major classes of phytochemicals found in the roots, leaves, and flowers of this compound officinale. Data is compiled from various scientific studies and is presented to facilitate comparative analysis.

Table 1: Phenolic Acid Content in this compound officinale

Phenolic AcidRoot (mg/g DW)Leaf (mg/g DW)Flower (mg/g DW)Reference
Caffeic Acid0.15 - 1.141.137-[3]
Chlorogenic Acid0.21 - 0.370.18 - 0.37-[4]
Chicoric AcidPresentPresentPresent[5]
p-Coumaric Acid0.150.039-[3]
Ferulic Acid0.110.075-[3]
Vanillic Acid--0.083[6]
Sinapic Acid--0.593[6]
Gallic Acid--0.044[6]

Table 2: Flavonoid Content in this compound officinale

FlavonoidRoot (mg/g DW)Leaf (mg/g DW)Flower (mg/g DW)Reference
LuteolinPresentPresentPresent[5]
Luteolin-7-O-glucoside-Present-[4]
QuercetinPresent--[5]
Chrysoeriol--Present[5]
HesperidinPresent--[4]
MyricetinPresent--[4]
Isovitexin-Present-[4]
Rutin--0.019[6]
Total Flavonoids 10.88 (mg RE/g DW) 17.13 (mg RE/g DW) - [7]

Table 3: Sesquiterpene Lactone Content in this compound officinale

Sesquiterpene LactonePlant PartConcentrationReference
Taraxinic acid β-D-glucopyranosyl esterLeafMajor Component[8]
11,13-dihydro-taraxinic acid β-D-glucopyranosyl esterLeafPresent[1]
Taraxacolide-O-β-glucopyranosideRootPresent[5]
Ixerin DRootPresent[5]
11β,13-dihydrolactucinRootPresent[5]

Table 4: Triterpenoid and Sterol Content in this compound officinale

CompoundRoot (mg/g DW)Leaf (mg/g DW)Reference
TaraxasterolPresent-[5]
β-Sitosterol1.2Present[9]
StigmasterolPresentPresent[10]
CampesterolPresentPresent[10]
α-AmyrinPresent-[5]
β-Amyrin5.9-[9]
Cycloartenol-Present[10]

Table 5: Inulin and Polysaccharide Content in this compound officinale Root

PolysaccharideConcentration (mg/g DW)Reference
Inulin436.29[11][12][13]
Total Fructans 394.9 [11][12][13]

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible analysis of the phytochemical profile of this compound officinale. This section outlines methodologies for the extraction and quantification of the major compound classes.

Extraction and Analysis of Phenolic Compounds (HPLC-DAD)

Objective: To extract and quantify phenolic acids and flavonoids from different parts of this compound officinale.

Methodology:

  • Sample Preparation: Air-dry the plant material (roots, leaves, or flowers) at room temperature and grind into a fine powder.

  • Extraction:

    • Macerate 1 g of the powdered plant material with 20 mL of 80% methanol (B129727) at room temperature for 24 hours with constant agitation.

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process twice more with fresh solvent.

    • Combine the filtrates and evaporate to dryness under reduced pressure at 40°C.

    • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

  • HPLC-DAD Analysis:

    • Chromatographic System: A high-performance liquid chromatography system equipped with a diode array detector (DAD).

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at multiple wavelengths (e.g., 280 nm for general phenolics, 320 nm for phenolic acids, and 350 nm for flavonoids).

    • Quantification: Prepare calibration curves for individual phenolic acid and flavonoid standards. Identify and quantify the compounds in the plant extracts by comparing their retention times and UV spectra with those of the standards.

Extraction and Analysis of Triterpenoids and Sterols (GC-MS)

Objective: To extract and quantify triterpenoids and sterols from this compound officinale roots.

Methodology:

  • Sample Preparation: Dry and powder the root material as described previously.

  • Extraction and Saponification:

    • Extract 5 g of the powdered root with n-hexane in a Soxhlet apparatus for 6 hours.

    • Evaporate the hexane (B92381) extract to dryness.

    • Saponify the residue by refluxing with 50 mL of 2 M ethanolic potassium hydroxide (B78521) for 1 hour.

    • Extract the unsaponifiable matter three times with 50 mL of diethyl ether.

    • Wash the combined ether extracts with distilled water until neutral, dry over anhydrous sodium sulfate, and evaporate to dryness.

  • Derivatization:

    • Dissolve the dried unsaponifiable residue in 100 µL of pyridine.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Analysis:

    • Gas Chromatograph: A GC system coupled with a mass spectrometer (MS).

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An appropriate temperature gradient to separate the target compounds (e.g., initial temperature of 150°C, ramp to 300°C).

    • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

    • Identification and Quantification: Identify compounds by comparing their mass spectra and retention times with those of authentic standards and the NIST library. Quantify using an internal standard method (e.g., with betulinol as the internal standard).

Extraction and Analysis of Sesquiterpene Lactones (HPLC-MS)

Objective: To extract and identify sesquiterpene lactones from this compound officinale leaves.

Methodology:

  • Sample Preparation: Freeze-dry and powder the leaf material.

  • Extraction:

    • Extract 10 g of the powdered leaves with 100 mL of methanol at room temperature for 24 hours.

    • Filter and concentrate the extract under reduced pressure.

    • Partition the residue between n-hexane and 90% methanol to remove non-polar compounds.

    • Further partition the methanolic phase between ethyl acetate (B1210297) and water. The ethyl acetate fraction will be enriched in sesquiterpene lactones.

  • HPLC-MS Analysis:

    • Chromatographic System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF-MS).

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Operate in both positive and negative electrospray ionization (ESI) modes to obtain comprehensive mass spectral data.

    • Identification: Identify sesquiterpene lactones based on their accurate mass measurements, fragmentation patterns, and comparison with literature data. Quantification can be performed using a suitable standard if available.

Extraction and Quantification of Inulin

Objective: To extract and quantify inulin from this compound officinale roots.

Methodology:

  • Sample Preparation: Dry and powder the root material.

  • Extraction:

    • Extract 1 g of the powdered root with 50 mL of distilled water at 80°C for 2 hours with continuous stirring.

    • Centrifuge the mixture and collect the supernatant.

    • Repeat the extraction twice.

    • Combine the supernatants and precipitate the inulin by adding four volumes of cold ethanol (B145695) and storing at 4°C overnight.

    • Collect the inulin precipitate by centrifugation, wash with ethanol, and dry.

  • Quantification (Spectrophotometric Method):

    • Hydrolysis: Hydrolyze a known amount of the extracted inulin with 0.1 M HCl at 80°C for 30 minutes. This will break down the inulin into its constituent fructose (B13574) and glucose units.

    • Fructose Assay: Quantify the released fructose using a resorcinol-based colorimetric assay.

    • Calculation: Measure the absorbance at a specific wavelength (e.g., 480 nm) and calculate the fructose concentration from a standard curve prepared with pure fructose. The inulin content can then be estimated based on the amount of fructose released.

Signaling Pathway Modulation

The therapeutic effects of this compound officinale are attributed to the modulation of various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways affected by dandelion's bioactive compounds.

General Phytochemical Extraction and Analysis Workflow

Extraction_Analysis_Workflow cluster_Preparation Sample Preparation cluster_Extraction Extraction cluster_Analysis Phytochemical Analysis cluster_Output Output Plant_Material This compound officinale (Root, Leaf, Flower) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract HPLC HPLC-DAD / HPLC-MS (Phenolics, Sesquiterpene Lactones) Crude_Extract->HPLC GC_MS GC-MS (Triterpenoids, Sterols) Crude_Extract->GC_MS Spectrophotometry Spectrophotometry (Total Phenolics, Inulin) Crude_Extract->Spectrophotometry Quantification Quantification of Bioactive Compounds HPLC->Quantification Identification Identification of Novel Compounds HPLC->Identification GC_MS->Quantification GC_MS->Identification Spectrophotometry->Quantification

Caption: General workflow for the extraction and analysis of phytochemicals from This compound officinale.

Modulation of the NF-κB Signaling Pathway

NFkB_Pathway cluster_nucleus Nucleus This compound This compound officinale (Phenolics, Triterpenoids) IKK IKK Complex This compound->IKK Inhibition NFkB NF-κB (p65/p50) This compound->NFkB Inhibition of Translocation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Nucleus Nucleus IkB->Nucleus Ubiquitination & Degradation NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by This compound officinale compounds.

Modulation of the MAPK Signaling Pathway

MAPK_Pathway cluster_nucleus Nucleus This compound This compound officinale (Phenolics) MAPKKK MAPKKK (e.g., TAK1) This compound->MAPKKK Inhibition MAPKK MAPKK (e.g., MKK3/6, MEK1/2) This compound->MAPKK Inhibition MAPK MAPK (p38, ERK, JNK) This compound->MAPK Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Receptor->MAPKKK MAPKKK->MAPKK P MAPKK->MAPK P AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 P AP1_nuc AP-1 (Active) AP1->AP1_nuc Translocation Nucleus Nucleus Inflammatory_Response Inflammatory Response AP1_nuc->Inflammatory_Response Gene Expression

Caption: Modulation of the MAPK signaling cascade by This compound officinale constituents.

Activation of the Nrf2 Signaling Pathway

Nrf2_Pathway cluster_nucleus Nucleus This compound This compound officinale (Sesquiterpene Lactones, Phenolics) Keap1 Keap1 This compound->Keap1 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1 Oxidation of Cysteine Residues Nrf2 Nrf2 Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nuc Nrf2 (Active) Nrf2->Nrf2_nuc Translocation Keap1_Nrf2->Nrf2 Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination Proteasome Proteasomal Degradation Ub->Proteasome Nucleus Nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: Activation of the Nrf2-mediated antioxidant response by This compound officinale compounds.

Conclusion

This technical guide provides a consolidated overview of the phytochemical landscape of this compound officinale, offering a valuable resource for the scientific community. The quantitative data presented in a structured format, coupled with detailed experimental protocols, will aid in the standardization of research and development efforts. Furthermore, the visualization of the key signaling pathways modulated by dandelion's constituents offers a deeper understanding of its mechanisms of action, paving the way for the development of novel, evidence-based therapeutic applications. Further research is warranted to fully elucidate the synergistic effects of the complex mixture of phytochemicals present in this compound officinale and to translate these findings into clinical practice.

References

A Technical Guide to the Bioactive Compounds of Taraxacum Root Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the bioactive compounds identified in the root extracts of Taraxacum officinale, commonly known as dandelion. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering insights into the rich phytochemical profile of this plant and the methodologies for its analysis.

This compound officinale has a long history of use in traditional medicine for a variety of ailments, attributed to its diverse array of bioactive constituents.[1] The roots, in particular, are a rich source of phenolic compounds, sesquiterpene lactones, and triterpenoids, each with distinct pharmacological properties.[2][3] This guide will delve into the quantitative analysis of these compounds, detail the experimental protocols for their extraction and identification, and illustrate the key signaling pathways they modulate.

Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in this compound root extracts can vary depending on factors such as the geographical origin of the plant, harvest time, and the extraction method employed. The following tables summarize quantitative data from various studies to provide a comparative overview of the key compounds identified.

Table 1: Phenolic Compounds in this compound officinale Root Extracts

CompoundConcentrationExtraction MethodAnalytical MethodReference
Phenolic Acids
Chlorogenic AcidMost abundantEthyl acetate (B1210297) extractionUPLC-MS/MS[4]
Caffeic AcidAbundantEthyl acetate extractionUPLC-MS/MS[4]
Chicoric AcidPresentHydroalcoholic extractionHPLC-DAD[5]
Vanillic AcidAbundantEthyl acetate extractionUPLC-MS/MS[4]
Syringic AcidAbundantEthyl acetate extractionUPLC-MS/MS[4]
p-Coumaric AcidDetectedHydroalcoholic extractionHPLC-DAD[5]
Ferulic AcidDetectedHydroalcoholic extractionHPLC-DAD[5]
4-Hydroxybenzoic AcidPresent (not in all ecotypes)Hydroalcoholic extractionHPLC-DAD[5]
Flavonoids
Luteolin-7-O-glucosideDetectedNot specifiedNot specified[2]
Apigenin-7-O-glycosideDetectedEthyl acetate extractionUPLC-MS/MS[4]
Naringenin-7-O-glycosideDetectedEthyl acetate extractionUPLC-MS/MS[4]
Total Phenolic Content
228.723 ± 2.392 mg GAE/gEthyl acetate extractionFolin-Ciocalteu[4]

Table 2: Terpenoids in this compound officinale Root Extracts

Compound ClassSpecific CompoundsBiological ActivityReference
Sesquiterpene Lactones Taraxinic acid, Taraxacoside, 11β,13-dihydrolactucin, Ixerin D, Taraxacolide-O-β-glucopyranosideAnti-inflammatory, Antidiabetic[2][6]
Triterpenes/Sterols Taraxasterol, Taraxerol, β-sitosterol, Stigmasterol, α-amyrinAnti-inflammatory, Cholesterol absorption reduction[2][3][6]

Experimental Protocols

The methodologies employed for the extraction and analysis of bioactive compounds are critical for obtaining accurate and reproducible results. This section details common experimental protocols cited in the literature.

Extraction of Bioactive Compounds

The choice of extraction method significantly influences the yield and profile of the extracted compounds.

  • Solid-Liquid Extraction (Maceration):

    • Preparation: Freeze-dried dandelion root is ground into a fine powder.

    • Extraction: The powdered root material is suspended in a solvent (e.g., ethanol, methanol, ethyl acetate, or water) in a sealed container.[7]

    • Incubation: The mixture is agitated at room temperature for a specified period, ranging from several hours to days.[7]

    • Filtration: The extract is filtered to remove solid plant material.

    • Concentration: The solvent is evaporated under reduced pressure to yield the crude extract.

  • Soxhlet Extraction:

    • Preparation: Dried and pulverized root material is placed in a thimble.

    • Extraction: The thimble is placed in a Soxhlet apparatus with a suitable solvent (e.g., hexane, dichloromethane).[6] The solvent is heated, vaporizes, condenses, and drips back onto the plant material, continuously extracting the desired compounds.[8]

    • Duration: The extraction process typically runs for several hours.[6]

    • Concentration: The solvent is removed by evaporation to obtain the extract.

  • Ultrasonic-Assisted Extraction (UAE):

    • Preparation: Powdered root material is mixed with a solvent in a flask.

    • Extraction: The flask is placed in an ultrasonic bath for a defined period (e.g., 15-60 minutes).[8] The ultrasonic waves create cavitation bubbles, which disrupt the plant cell walls and enhance solvent penetration.

    • Filtration and Concentration: The extract is filtered and concentrated as described above.

Quantification and Identification of Bioactive Compounds

High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful techniques for the separation, identification, and quantification of phytochemicals.

  • UPLC-MS/MS for Phenolic Compounds:

    • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol/water) and filtered through a 0.22 µm syringe filter.

    • Chromatographic Separation: An aliquot of the sample is injected into a UPLC system equipped with a C18 column. A gradient elution is typically performed using a mobile phase consisting of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer (MS/MS). The instrument is operated in negative ion mode for the analysis of phenolic acids and flavonoids.

    • Quantification: Compounds are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is achieved by constructing a calibration curve for each analyte.[4]

  • HPLC-DAD for Phenolic Compounds:

    • Sample Preparation: Similar to UPLC-MS/MS preparation.

    • Chromatographic Separation: The sample is injected into an HPLC system with a C18 column. A gradient elution is performed with a mobile phase, for instance, starting with a higher proportion of aqueous acidic solvent and gradually increasing the organic solvent proportion.[9]

    • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at specific wavelengths (e.g., 280 nm) characteristic of the target compounds.[9]

    • Identification and Quantification: Peaks are identified by comparing their retention times and UV spectra with standards. Quantification is based on the peak area relative to a calibration curve.

Signaling Pathways and Mechanisms of Action

Bioactive compounds from this compound root extracts have been shown to modulate various cellular signaling pathways, contributing to their pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities.[10][11]

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a key cellular defense mechanism against oxidative stress. Certain compounds in dandelion root extracts can activate this pathway.

Nrf2_HO1_Pathway cluster_stress Oxidative Stress cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Dandelion_Extract This compound Root Extract Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binding HO1_Gene HO-1 Gene ARE->HO1_Gene Activation Antioxidant_Response Antioxidant_Response HO1_Gene->Antioxidant_Response Expression Dandelion_Extract->Keap1 Inactivates

Caption: Activation of the Nrf2/HO-1 antioxidant pathway by this compound root extract.

PI3K/Akt Survival Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Some studies suggest that dandelion root extract can inhibit this pathway in cancer cells, leading to apoptosis.

PI3K_Akt_Pathway Growth_Factor_Receptor Growth_Factor_Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Dandelion_Extract This compound Root Extract Dandelion_Extract->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt cell survival pathway by this compound root extract.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a general workflow for the screening of bioactive compounds from this compound root extracts.

Experimental_Workflow Plant_Material This compound Root Extraction Extraction (e.g., Maceration, Soxhlet) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (e.g., Column Chromatography) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Bioactivity Screening (e.g., Antioxidant, Anti-inflammatory) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Compound_Isolation Compound Isolation (e.g., HPLC) Active_Fractions->Compound_Isolation Pure_Compounds Pure Compounds Compound_Isolation->Pure_Compounds Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Pure_Compounds->Structure_Elucidation Identified_Compound Identified Bioactive Compound Structure_Elucidation->Identified_Compound

Caption: General experimental workflow for bioactivity-guided isolation of compounds.

Conclusion

The root of this compound officinale is a rich repository of diverse bioactive compounds with significant therapeutic potential. This guide has provided a consolidated overview of the key phytochemicals, their quantitative analysis, detailed experimental protocols for their study, and insights into their mechanisms of action at the molecular level. The information presented here aims to facilitate further research and development in harnessing the pharmacological benefits of dandelion root extracts for novel therapeutic applications. Continued investigation is warranted to fully elucidate the synergistic effects of these compounds and to standardize extraction and quantification methods for clinical and industrial use.

References

The Pharmacological Landscape of Taraxacum Sesquiterpene Lactones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the anti-inflammatory and anti-cancer properties of sesquiterpene lactones derived from Taraxacum species, detailing their mechanisms of action, experimental validation, and therapeutic potential.

Introduction

The common dandelion (this compound officinale and related species) has a long history of use in traditional medicine. Modern phytochemical research has identified sesquiterpene lactones as a significant class of bioactive compounds within this compound, contributing to its therapeutic effects.[1][2][3] These compounds, characterized by a 15-carbon skeleton and a lactone ring, exhibit a range of pharmacological activities, most notably anti-inflammatory and anti-cancer properties.[4][5][6] This technical guide provides a comprehensive overview of the pharmacological properties of this compound sesquiterpene lactones, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways for an audience of researchers, scientists, and drug development professionals.

Core Pharmacological Activities

The primary pharmacological activities attributed to this compound sesquiterpene lactones are their anti-inflammatory and anti-cancer effects. These activities are largely attributed to the presence of an α-methylene-γ-lactone group, a reactive site that can interact with biological molecules.[5][7]

Anti-inflammatory Properties

This compound sesquiterpene lactones have demonstrated significant anti-inflammatory activity.[1][4] Their mechanism of action primarily involves the inhibition of key pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This leads to the reduced expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines.[8][9][10]

Anti-cancer Properties

A growing body of evidence supports the anti-cancer potential of this compound sesquiterpene lactones against various cancer cell lines.[4][11] Their cytotoxic and anti-proliferative effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of cancer-related signaling pathways.[5]

Quantitative Data on Bioactivity

The following tables summarize the available quantitative data on the anti-inflammatory and anti-cancer activities of this compound extracts and their constituent sesquiterpene lactones.

Table 1: Anti-inflammatory Activity of this compound Extracts

Extract/FractionCell LineAssayTargetIC50 ValueReference
T. officinale leaves (TOLs) Methanol (B129727) ExtractRAW 264.7Griess AssayNitric Oxide (NO) Production-[9]
TOLs Chloroform (B151607) FractionRAW 264.7Griess AssayNitric Oxide (NO) Production66.51 µg/mL[9]
TOLs Ethyl Acetate (B1210297) FractionRAW 264.7Griess AssayNitric Oxide (NO) Production-[9]
TOLs Chloroform FractionRAW 264.7ELISAProstaglandin E2 (PGE2)90.96 µg/mL[9]
TOLs Chloroform FractionRAW 264.7ELISATumor Necrosis Factor-α (TNF-α)114.76 µg/mL[9]
TOLs Chloroform FractionRAW 264.7ELISAInterleukin-1β (IL-1β)171.06 µg/mL[9]
T. officinale Methanol Extract (TOME)RAW 264.7Griess AssayNitric Oxide (NO) Production79.9 µg/mL[12]
T. officinale Water Extract (TOWE)RAW 264.7Griess AssayNitric Oxide (NO) Production157.5 µg/mL[12]

Table 2: Anti-cancer Activity of this compound Extracts and Sesquiterpene Lactones

Extract/CompoundCell LineAssayIC50 ValueTimeReference
T. officinale Whole Plant Hydroalcoholic Extract4T1 (Breast Cancer)MTT330.21 µg/mL24h[12]
262.38 µg/mL48h[12]
145.90 µg/mL72h[12]
T. officinale Ethanol ExtractBreast Cancer Stem Cells (2D)AlamarBlue59.22 ± 0.5 µg/mL48h[13]
92.30 ± 2.83 µg/mL72h[13]
T. officinale Methanol ExtractBreast Cancer Stem Cells (2D)AlamarBlue14.88 ± 0.03 µg/mL48h[13]
69.40 ± 0.5 µg/mL72h[13]
T. officinale Ethanol ExtractBreast Cancer Stem Cells (3D)AlamarBlue1021 ± 49.85 µg/mL48h[13]
412 ± 85.4 µg/mL72h[13]
T. officinale Methanol ExtractBreast Cancer Stem Cells (3D)AlamarBlue1012 ± 5 µg/mL48h[13]
142.2 ± 17.45 µg/mL72h[13]

Key Signaling Pathways

This compound sesquiterpene lactones exert their pharmacological effects by modulating several key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Sesquiterpene lactones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and IκBβ.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Taraxacum_SL This compound Sesquiterpene Lactones Taraxacum_SL->IKK inhibits DNA DNA NFkB_n->DNA binds Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Pro_inflammatory_Genes transcribes

Figure 1: Inhibition of the NF-κB signaling pathway by this compound sesquiterpene lactones.

MAPK Signaling Pathway

The MAPK signaling pathway is another crucial regulator of inflammation and cell proliferation. It consists of a cascade of protein kinases, including ERK, JNK, and p38, that are activated by extracellular stimuli. Activated MAPKs can phosphorylate various downstream targets, leading to the expression of inflammatory and proliferative genes. This compound extracts have been shown to inhibit the phosphorylation of MAPKs, thereby downregulating inflammatory responses.[9][10]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors activates Taraxacum_SL This compound Sesquiterpene Lactones Taraxacum_SL->MAPKK inhibits Gene_Expression Inflammatory & Proliferative Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Modulation of the MAPK signaling pathway by this compound sesquiterpene lactones.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of its target genes. Taraxinic acid β-D-glucopyranosyl ester, a sesquiterpene lactone from this compound officinale, has been shown to activate the Nrf2 pathway.[2][14][15]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Taraxacum_SL This compound Sesquiterpene Lactones Keap1_Nrf2 Keap1-Nrf2 Complex Taraxacum_SL->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription

Figure 3: Activation of the Nrf2 signaling pathway by this compound sesquiterpene lactones.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound sesquiterpene lactones.

Extraction and Isolation of Sesquiterpene Lactones

A general protocol for the extraction and isolation of sesquiterpene lactones from this compound plant material is outlined below. This protocol can be adapted based on the specific sesquiterpene lactone of interest and the available laboratory equipment.

Extraction_Workflow start Start: Dried & Powdered This compound Plant Material extraction Solvent Extraction (e.g., methanol, ethanol) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) concentration->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc hplc Preparative HPLC tlc->hplc end End: Purified Sesquiterpene Lactones hplc->end

Figure 4: General workflow for the extraction and isolation of sesquiterpene lactones.

Detailed Steps:

  • Plant Material Preparation: Collect and air-dry the desired plant parts (e.g., roots, leaves). Grind the dried material into a fine powder.

  • Extraction: Macerate the powdered plant material with a suitable solvent (e.g., methanol or ethanol) at room temperature for an extended period (e.g., 24-72 hours), with occasional shaking. Repeat the extraction process multiple times to ensure maximum yield.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: Subject the desired fraction (typically the ethyl acetate or chloroform fraction, which are rich in sesquiterpene lactones) to column chromatography on silica (B1680970) gel. Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate) to separate the compounds.

  • Fraction Analysis and Purification: Collect the fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles and further purify them using techniques like preparative high-performance liquid chromatography (HPLC) to isolate individual sesquiterpene lactones.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound extract or purified sesquiterpene lactone

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat the cells with various concentrations of the this compound extract or purified compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of the test compound.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to detect specific proteins in a sample. This protocol is for analyzing the expression of iNOS and COX-2 in RAW 264.7 macrophages treated with this compound extracts.

Materials:

  • RAW 264.7 macrophage cells

  • LPS

  • This compound extract or purified sesquiterpene lactone

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of the this compound extract or compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

Conclusion

This compound sesquiterpene lactones represent a promising class of natural products with well-documented anti-inflammatory and anti-cancer properties. Their mechanisms of action, primarily through the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways, provide a solid foundation for their further investigation as potential therapeutic agents. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research in this area, ultimately contributing to the development of novel, plant-derived therapies for a range of human diseases. Continued research is necessary to fully elucidate the structure-activity relationships of individual sesquiterpene lactones and to evaluate their efficacy and safety in preclinical and clinical settings.

References

The Alchemical Brew of Dandelions: A Technical Guide to the Chemical Composition and Constituents of Taraxacum Latex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unassuming dandelion (Taraxacum spp.), often relegated to the status of a common weed, harbors a complex and chemically rich latex within its laticifer cells. This milky white emulsion is a sophisticated biochemical factory, producing a diverse array of compounds with significant industrial and pharmaceutical potential. This technical guide provides an in-depth exploration of the chemical composition of this compound latex, focusing on its major constituents, the methodologies for their analysis, and the intricate biochemical pathways governing their synthesis.

Core Chemical Constituents of this compound Latex

The latex of this compound species, particularly the common dandelion (this compound officinale) and the Russian dandelion (this compound kok-saghyz), is a complex mixture of primary and secondary metabolites. The primary components include natural rubber (polyisoprene), carbohydrates such as inulin (B196767), proteins, and lipids. The secondary metabolites are dominated by three major classes: phenolic inositol (B14025) esters (PIEs), triterpene acetates (TritAc), and sesquiterpene lactones, most notably taraxinic acid β-D-glucopyranosyl ester (TA-G).

Quantitative Overview of Major Latex Components

The concentration of these constituents can vary significantly depending on the this compound species, genotype, plant age, and environmental conditions. The following tables summarize the quantitative data reported in the literature for key components in T. officinale and T. kok-saghyz.

Table 1: Major Secondary Metabolites in this compound officinale Latex [1][2]

Constituent ClassCompound ExamplesConcentration (% of latex fresh weight)
Phenolic Inositol Esters (PIEs)-up to 6%
Triterpene Acetates (TritAc)Taraxasterol acetate, ψ-taraxasterol acetateup to 5%
Sesquiterpene LactonesTaraxinic acid β-D-glucopyranosyl ester (TA-G)up to 7%

Table 2: Natural Rubber and Inulin Content in this compound kok-saghyz

ConstituentLocationConcentration
Natural Rubber (cis-1,4-polyisoprene)Rootup to ~20% of dry root weight
InulinRootCan exceed 50% of root dry weight

Experimental Protocols for Latex Analysis

The accurate quantification and characterization of this compound latex constituents require specific and robust analytical methodologies. This section details the key experimental protocols for the extraction and analysis of the major chemical classes.

Latex Collection

Fresh latex is typically collected by making incisions at the root crown or petioles and collecting the exuded milky sap into a suitable buffer, often on ice to minimize enzymatic activity.

Natural Rubber Quantification

Several methods are employed for the quantification of natural rubber:

  • Gravimetric Method: This involves the coagulation of rubber from the latex using an acid (e.g., acetic acid), followed by drying and weighing the coagulum.

  • Solvent Extraction: The dried root material is subjected to solvent extraction, typically with a non-polar solvent like hexane, to dissolve the rubber. The solvent is then evaporated, and the remaining rubber is weighed.

  • Size-Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used to determine the molecular weight distribution and quantify the rubber content.

  • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This is a rapid method where the sample is heated to a high temperature in the absence of oxygen, and the resulting pyrolysis products, primarily isoprene (B109036) and limonene (B3431351) for natural rubber, are analyzed by GC-MS.

Inulin Quantification

Inulin, a fructose (B13574) polymer, is a major storage carbohydrate in dandelion roots.

  • High-Performance Liquid Chromatography (HPLC): Inulin can be quantified by HPLC with a refractive index detector (RID) or a charged aerosol detector (CAD). The analysis often involves enzymatic hydrolysis of inulin to fructose and glucose, which are then quantified.

Secondary Metabolite Profiling
  • Gas Chromatography-Mass Spectrometry (GC-MS): Triterpene acetates and other volatile or semi-volatile compounds are typically analyzed by GC-MS after extraction with a suitable organic solvent.

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Diode-Array Detection (DAD): Phenolic compounds and sesquiterpene lactones are often analyzed by reverse-phase HPLC. The use of MS or DAD allows for the identification and quantification of individual compounds based on their mass-to-charge ratio and UV-Vis absorption spectra, respectively.

Protein Analysis
  • Protein Extraction: Proteins are extracted from the latex using buffers containing detergents (e.g., SDS) and reducing agents (e.g., DTT) to solubilize and denature the proteins.

  • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight and is used to visualize the protein profile of the latex.

  • Mass Spectrometry-based Proteomics: For in-depth protein identification and characterization, proteins can be digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Biosynthetic Pathways and their Regulation

The biosynthesis of the diverse chemical constituents in this compound latex is governed by complex and interconnected metabolic pathways. The mevalonate (B85504) (MVA) pathway, operating in the cytosol of laticifer cells, is of central importance as it provides the isopentenyl pyrophosphate (IPP) precursor for all isoprenoids, including natural rubber and triterpenes.

The Mevalonate (MVA) Pathway

The MVA pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGR), is a key rate-limiting step in the pathway. A series of phosphorylation and decarboxylation reactions then convert mevalonate into IPP.

MVA_Pathway cluster_MVA Mevalonate Pathway AcetylCoA Acetyl-CoA (x3) AACT AACT AcetylCoA->AACT AcetoacetylCoA Acetoacetyl-CoA AACT->AcetoacetylCoA HMGS HMGS AcetoacetylCoA->HMGS HMGCoA HMG-CoA HMGS->HMGCoA HMGR HMGR (Rate-limiting) HMGCoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate MVK MVK Mevalonate->MVK MVAP Mevalonate-5-P MVK->MVAP PMK PMK MVAP->PMK MVAPP Mevalonate-5-PP PMK->MVAPP MVD MVD MVAPP->MVD IPP Isopentenyl Pyrophosphate (IPP) MVD->IPP

Caption: The Mevalonate (MVA) pathway for isoprenoid precursor biosynthesis.

Isoprenoid Biosynthesis

IPP is the fundamental building block for a vast array of isoprenoids. Through the action of various prenyltransferases and synthases, IPP is converted into longer-chain isoprenoid precursors, which are then modified by enzymes such as cyclases and cytochrome P450s to generate the final products.

Isoprenoid_Biosynthesis cluster_isoprenoid Downstream Isoprenoid Biosynthesis IPP IPP (from MVA pathway) GPP Geranyl-PP IPP->GPP Rubber Natural Rubber (cis-1,4-polyisoprene) IPP->Rubber FPP Farnesyl-PP GPP->FPP Squalene Squalene FPP->Squalene Sesquiterpenes Sesquiterpenes (e.g., TA-G precursor) FPP->Sesquiterpenes Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Triterpenes Triterpenes (e.g., Taraxasterol) Oxidosqualene->Triterpenes

Caption: Simplified overview of major isoprenoid branches from IPP.

Crosstalk with Inulin Metabolism

There is evidence for metabolic crosstalk between the isoprenoid and inulin biosynthetic pathways. When rubber synthesis is inhibited, there can be a redirection of carbon flux towards inulin production, suggesting a sophisticated regulatory network that balances the allocation of resources between these two major storage products.

Experimental Workflow: From Plant to Data

The comprehensive analysis of this compound latex constituents involves a multi-step workflow, from sample collection to data analysis.

Experimental_Workflow Plant This compound Plant (Root or Petiole) Latex_Collection Latex Collection (in buffer on ice) Plant->Latex_Collection Fractionation Latex Fractionation (Centrifugation) Latex_Collection->Fractionation Aqueous_Phase Aqueous Phase (Proteins, Inulin, Phenolics) Fractionation->Aqueous_Phase Rubber_Phase Rubber Phase (Rubber, Lipids) Fractionation->Rubber_Phase Protein_Analysis Protein Analysis (SDS-PAGE, LC-MS/MS) Aqueous_Phase->Protein_Analysis Inulin_Analysis Inulin Analysis (HPLC-RID) Aqueous_Phase->Inulin_Analysis Phenolic_Analysis Phenolic/STL Analysis (HPLC-MS) Aqueous_Phase->Phenolic_Analysis Rubber_Analysis Rubber Analysis (Gravimetric, SEC, Py-GC-MS) Rubber_Phase->Rubber_Analysis Triterpene_Analysis Triterpene Analysis (GC-MS) Rubber_Phase->Triterpene_Analysis Data_Analysis Data Analysis and Interpretation Protein_Analysis->Data_Analysis Inulin_Analysis->Data_Analysis Phenolic_Analysis->Data_Analysis Rubber_Analysis->Data_Analysis Triterpene_Analysis->Data_Analysis

Caption: A generalized experimental workflow for this compound latex analysis.

Conclusion

The latex of this compound species represents a treasure trove of valuable chemical compounds. A thorough understanding of its composition, the analytical techniques for its characterization, and the underlying biosynthetic pathways is crucial for harnessing its full potential in various industrial and pharmaceutical applications. This guide provides a foundational framework for researchers and professionals seeking to delve into the fascinating and complex world of dandelion latex. Further research into the intricate regulatory networks and the development of optimized extraction and purification processes will be key to unlocking the commercial viability of this remarkable natural resource.

References

A Technical Guide to Secondary Metabolite Screening in Taracaxum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taraxacum, commonly known as dandelion, belongs to the Asteraceae family and encompasses over 2000 species. Long utilized in traditional medicine, various this compound species are now recognized as a rich reservoir of diverse secondary metabolites with significant therapeutic potential. These bioactive compounds, which include phenolics, flavonoids, terpenoids, and sesquiterpene lactones, exhibit a range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and antimicrobial properties.[1]

This technical guide provides a comprehensive overview of the methodologies for screening, quantifying, and analyzing secondary metabolites in different this compound species. It details experimental protocols, summarizes quantitative data for inter-species comparison, and illustrates the key biosynthetic and regulatory pathways involved in the production of these valuable compounds. The primary species of focus include the common dandelion (T. officinale), the Russian dandelion (T. kok-saghyz), a notable source of natural rubber, and T. platycarpum.

Major Bioactive Compounds in this compound Species

The secondary metabolite profile of this compound is complex and varies significantly between species, plant organs (roots, leaves, flowers, latex), and even environmental conditions.[2] The principal classes of compounds include:

  • Phenolic Compounds: This broad category includes hydroxycinnamic acids like chicoric acid, chlorogenic acid, and caffeic acid. These compounds are primarily responsible for the potent antioxidant properties of dandelion extracts.[1][2]

  • Flavonoids: this compound species are rich in flavonoids such as luteolin, quercetin (B1663063), and apigenin, which occur as both aglycones and their glycosidic forms.[1] These compounds contribute to the anti-inflammatory and anti-cancer activities of the plant.

  • Terpenoids: This class is highly diverse in dandelions.

    • Triterpenoids: Compounds like taraxasterol, lupeol, and β-amyrin are abundant, particularly in the latex and roots, and are known for their anti-inflammatory and hepatoprotective effects.[3]

    • Sesquiterpene Lactones: Specific to the Asteraceae family, compounds like taraxinic acid β-D-glucopyranosyl ester (TA-G) are found in high concentrations in the latex and are believed to play a defensive role against herbivores.[3]

  • Other Compounds: Dandelions also produce phytosterols (B1254722) (e.g., β-sitosterol, stigmasterol) and coumarins. The roots are particularly rich in the prebiotic fiber inulin.

Quantitative Analysis of Secondary Metabolites

The concentration of secondary metabolites can differ substantially across this compound species and among different tissues within the same plant. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Concentration of Major Secondary Metabolites in this compound officinale

Compound ClassPlant Part / ExtractConcentrationReference
Triterpene Acetates (TritAc) Latex (fresh weight)Up to 50 mg/g (5%)[3]
Sesquiterpene Lactone (TA-G) Latex (fresh weight)Up to 70 mg/g (7%)[3]
Phenolic Inositol Esters (PIEs) Latex (fresh weight)Up to 60 mg/g (6%)[3]
Flavonoids Roots (from transplants)~1.5 mg/g[4]
Tannins Roots (from transplants)~4.5%[4]
Polyphenolic Acids Roots (from transplants)~0.8%[4]

Table 2: Concentration of Volatile Compounds in Leaves of T. kok-saghyz vs. T. officinale

CompoundT. kok-saghyz (µg/g DW)T. officinale (µg/g DW)Reference
β-ionone 2.89 - 10.113.51 - 24.66[5]
β-ionone 5,6-epoxide 1.16 - 3.891.83 - 11.74[5]
Geranyl acetone 0.47 - 1.120.64 - 2.36[5]
Benzaldehyde 2.76 - 7.863.01 - 7.11[5]

Table 3: Fatty Acid Content in Leaves of T. kok-saghyz vs. T. officinale

Fatty AcidT. kok-saghyz (mg/g DW)T. officinale (mg/g DW)Reference
α-Linolenic acid (C18:3n3) 6.77 - 9.044.96 - 12.73[5]
Linoleic acid (C18:2n6c) 1.19 - 1.510.98 - 1.95[5]
Palmitic acid (C16:0) 0.94 - 1.290.88 - 1.76[5]

Experimental Protocols

A systematic workflow is essential for the reliable screening and analysis of secondary metabolites from this compound species.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis Collection Plant Material Collection (Roots, Leaves, Flowers) Drying Drying (Air-dried or Freeze-dried) Collection->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol, Ethyl Acetate) Grinding->Extraction Screening Qualitative Phytochemical Screening Extraction->Screening Preliminary Assessment Quantification Quantitative Analysis (HPLC, GC-MS, UPLC-MS/MS) Extraction->Quantification Detailed Analysis Identification Structural Elucidation (NMR, HR-MS) Quantification->Identification For Novel Compounds

General workflow for secondary metabolite screening.
Protocol 1: Preliminary Phytochemical Screening

This protocol outlines simple colorimetric tests to detect the presence of major secondary metabolite classes in a crude plant extract.[6][7]

  • Preparation of Extract: Macerate 10 g of dried, powdered plant material in 100 mL of 80% methanol for 24 hours. Filter the mixture and use the resulting filtrate for the following tests.

  • Test for Phenols and Tannins:

    • To 1 mL of extract, add a few drops of 5% ferric chloride solution.

    • Observation: A blue-black or green-black coloration indicates the presence of phenols and tannins.[6]

  • Test for Flavonoids (Shinoda's Test):

    • To 2 mL of extract, add a few fragments of magnesium ribbon.

    • Add concentrated hydrochloric acid dropwise.

    • Observation: The appearance of a pink or magenta color indicates the presence of flavonoids.[6]

  • Test for Saponins (Foam Test):

    • Vigorously shake 2 mL of extract with 5 mL of distilled water in a test tube for 2 minutes.

    • Observation: The formation of a persistent foam layer (at least 1 cm) suggests the presence of saponins.[8]

  • Test for Terpenoids (Salkowski's Test):

    • To 2 mL of extract, add 1 mL of chloroform.

    • Carefully add 1 mL of concentrated sulfuric acid along the side of the tube to form a layer.

    • Observation: A reddish-brown coloration at the interface indicates the presence of terpenoids.[8]

  • Test for Alkaloids (Wagner's Test):

    • Acidify 2 mL of extract with a few drops of dilute hydrochloric acid.

    • Add a few drops of Wagner's reagent (Iodine in Potassium Iodide).

    • Observation: The formation of a reddish-brown precipitate indicates the presence of alkaloids.[9]

Protocol 2: HPLC Analysis of Flavonoids

This protocol is adapted for the quantitative analysis of flavonoids like rutin (B1680289) and quercetin using High-Performance Liquid Chromatography (HPLC).[10][11][12]

  • Sample Preparation:

    • Accurately weigh 500 mg of powdered plant material.

    • Extract with 10 mL of 70% methanol in an ultrasonic water bath at 80°C for 5 hours.[10]

    • Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 mm × 150 mm, 3.5 µm).[10]

    • Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% formic acid in water (Solvent B).

    • Gradient Program: Start with 30% A / 70% B, ramp to 70% A / 30% B over 20 minutes.[10]

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: Monitor at 280 nm and 365 nm for different flavonoid classes.[10]

  • Quantification:

    • Prepare a series of standard solutions of known concentrations for target flavonoids (e.g., rutin, quercetin).

    • Generate a calibration curve by plotting peak area against concentration for each standard.

    • Calculate the concentration of flavonoids in the plant sample by interpolating its peak area on the calibration curve.

Protocol 3: GC-MS Analysis of Terpenoids

This protocol is suitable for the analysis of volatile and semi-volatile terpenoids.[13][14][15]

  • Sample Preparation (Solvent Extraction):

    • Extract 1 g of powdered plant material with 10 mL of hexane (B92381) or ethyl acetate. An internal standard (e.g., n-tridecane) should be added to the solvent for accurate quantification.[15]

    • Sonciate the mixture for 15 minutes.

    • Centrifuge and filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Conditions:

    • System: Agilent GC-MS system or equivalent.

    • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or similar non-polar column.[15]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 3°C/min to 240°C, and hold for 5 minutes.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of 40-500 m/z.

  • Identification and Quantification:

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).

    • Confirm identities by comparing calculated retention indices (using an n-alkane series) with literature values.[15]

    • Quantify compounds using the peak area relative to the internal standard and a calibration curve generated from authentic standards.

Biosynthesis and Regulatory Pathways

The production of secondary metabolites in this compound is controlled by complex and interconnected biochemical pathways, which are in turn regulated by signaling molecules like jasmonic acid and salicylic (B10762653) acid, often in response to environmental stress.

Phenylpropanoid Biosynthesis Pathway

This pathway is central to the production of phenolic acids, flavonoids, and lignins. It begins with the amino acid phenylalanine.[16][17][18] Key enzymes like Phenylalanine Ammonia-Lyase (PAL), Chalcone Synthase (CHS), and Chalcone Isomerase (CHI) are critical control points.

G Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H CouCoA p-Coumaroyl-CoA Cou->CouCoA 4CL Chal Chalcones CouCoA->Chal CHS PhenA Phenolic Acids (e.g., Caffeic Acid) CouCoA->PhenA HQT etc. Flav Flavanones Chal->Flav CHI DF Dihydroflavonols Flav->DF F3H Flavonols Flavonols (e.g., Quercetin) DF->Flavonols FLS

Simplified phenylpropanoid pathway to flavonoids.
Terpenoid Backbone Biosynthesis

Terpenoids are synthesized from five-carbon isoprene (B109036) units (IPP and DMAPP).[19][20] These units are produced via two distinct pathways: the Mevalonate (MVA) pathway in the cytosol and the Methylerythritol Phosphate (MEP) pathway in the plastids.[21] These pathways provide the precursors for monoterpenes, sesquiterpenes (leading to sesquiterpene lactones), and triterpenes.[20]

G cluster_mva MVA Pathway (Cytosol) cluster_mep MEP Pathway (Plastids) AcCoA Acetyl-CoA MVA Mevalonic Acid AcCoA->MVA HMG-CoA Reductase IPP IPP / DMAPP (C5 Precursors) MVA->IPP Pyr Pyruvate + G3P MEP MEP Pyr->MEP DXP Synthase MEP->IPP GPP GPP (C10) IPP->GPP FPP FPP (C15) GPP->FPP Mono Monoterpenes GPP->Mono GGPP GGPP (C20) FPP->GGPP Sesqui Sesquiterpenes (-> Sesquiterpene Lactones) FPP->Sesqui Tri Triterpenes (-> Taraxasterol) FPP->Tri Squalene Synthase Di Diterpenes GGPP->Di

Overview of terpenoid backbone biosynthesis.
Jasmonate (JA) Signaling Pathway

The jasmonate signaling pathway is a primary regulator of plant defense responses, particularly against herbivores, and it strongly influences secondary metabolism.[22] The bioactive form, JA-Isoleucine (JA-Ile), is perceived by the COI1 receptor, leading to the degradation of JAZ repressor proteins. This frees up transcription factors like MYC2 to activate the expression of defense and metabolic genes.[23][24]

G Stress Biotic/Abiotic Stress (e.g., Herbivory) JA JA Biosynthesis Stress->JA JAIle JA-Ile (Active Hormone) JA->JAIle SCF SCF-COI1 Complex JAIle->SCF binds to JAZ JAZ Repressor SCF->JAZ targets for degradation MYC2_inactive MYC2 (Inactive) JAZ->MYC2_inactive represses MYC2_active MYC2 (Active) MYC2_inactive->MYC2_active JAZ removed Genes Activation of Defense & Metabolic Genes MYC2_active->Genes

Core components of the Jasmonate (JA) signaling pathway.
Salicylic Acid (SA) Signaling Pathway

The salicylic acid pathway is crucial for mediating plant defense against biotrophic pathogens and plays a role in systemic acquired resistance (SAR).[25] Upon pathogen recognition, SA levels increase, leading to the monomerization of the key regulator NPR1. Monomeric NPR1 translocates to the nucleus, where it interacts with TGA transcription factors to activate the expression of pathogenesis-related (PR) genes.[26][27]

G cluster_cytosol Cytosol cluster_nucleus Nucleus Pathogen Pathogen Recognition SA SA Accumulation Pathogen->SA NPR1_oli NPR1 Oligomer (Cytosol) SA->NPR1_oli triggers release of NPR1_mono NPR1 Monomer NPR1_oli->NPR1_mono Monomerization TGA TGA Transcription Factors NPR1_mono->TGA interacts with PR_Genes Activation of Defense Genes (e.g., PR-1) TGA->PR_Genes activates

Core components of the Salicylic Acid (SA) signaling pathway.

Conclusion and Future Perspectives

The this compound genus presents a rich and complex source of bioactive secondary metabolites with significant potential for pharmaceutical and nutraceutical applications. A systematic approach combining qualitative screening with robust quantitative methods like HPLC and GC-MS is crucial for accurately profiling these compounds. Recent advances in metabolomics, particularly using UPLC-MS/MS, have enabled the identification of thousands of metabolites, revealing a highly detailed chemical diversity within and between species like T. officinale and T. kok-saghyz.[2][28]

Future research should focus on integrating these metabolomic profiles with transcriptomic and genomic data to fully elucidate the regulatory networks controlling the biosynthesis of high-value compounds. Understanding how signaling pathways, such as those involving jasmonates and salicylates, modulate these networks in response to specific environmental cues will be key to developing strategies for enhancing the production of target metabolites through metabolic engineering or specialized cultivation practices. This integrated approach will accelerate the discovery and development of novel drugs and functional foods derived from the versatile dandelion.

References

The Ethnobotanical Legacy and Scientific Validation of Taraxacum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Taraxacum, commonly known as dandelion, has a rich history of use in traditional medicine across the globe. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound species, alongside a rigorous examination of their scientific validation. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this ubiquitous plant. This document summarizes key quantitative data on phytochemical composition and pharmacological activities, offers detailed experimental protocols for pivotal studies, and visually represents complex biological processes through signaling pathway and workflow diagrams.

Introduction: From Traditional Fields to Modern Laboratories

The genus this compound, belonging to the Asteraceae family, encompasses numerous species, with this compound officinale being the most well-known and studied.[1][2] For centuries, various parts of the dandelion plant, including the roots, leaves, and flowers, have been utilized in traditional medicine systems worldwide to address a wide array of health concerns.[1][2][3][4] Traditional applications range from its use as a diuretic and digestive aid to a remedy for liver and gallbladder ailments.[5][6][7][8] In recent decades, scientific inquiry has sought to validate these traditional claims, uncovering a wealth of bioactive compounds and elucidating their mechanisms of action. This guide bridges the gap between the historical, empirical knowledge of this compound and contemporary scientific evidence, providing a comprehensive resource for future research and development.

Ethnobotanical Uses of this compound

The ethnobotanical applications of this compound are diverse, reflecting its widespread distribution and long-standing integration into various cultural healing traditions.

  • Digestive and Hepatic Health: One of the most prominent traditional uses of this compound is as a tonic for the liver and digestive system.[5][9][10] The root, in particular, has been employed to treat liver and gallbladder problems, improve appetite, and alleviate minor digestive disorders and constipation.[5][6][7] Arabian physicians in the 10th and 11th centuries documented its use for liver and spleen diseases.[1] In Traditional Chinese Medicine, it is used to clear heat from the liver and is considered beneficial for the stomach.[11]

  • Diuretic Properties: Dandelion leaves have a long history of use as a diuretic, earning the French name "pissenlit," which colloquially translates to "wet the bed."[2] This traditional use is aimed at reducing water retention and is often linked to its high potassium content.[2][7]

  • Anti-inflammatory and Pain Relief: Traditional medicine systems have utilized this compound to address inflammatory conditions.[7] It has been applied for joint pain, muscle aches, and skin inflammation.[5]

  • Metabolic and Endocrine Disorders: There are traditional accounts of using dandelion for conditions related to metabolic health, including the regulation of blood sugar.[6]

  • Other Traditional Applications: The ethnobotanical record also includes the use of this compound for a variety of other ailments, such as skin problems, fever, and breast diseases.[5] The entire plant is edible and has been used as a food source, with leaves consumed in salads, flowers used to make wine, and roasted roots serving as a coffee substitute.[1][2]

Scientific Validation: Phytochemistry and Pharmacology

Modern scientific research has increasingly substantiated the traditional uses of this compound, attributing its therapeutic effects to a complex array of phytochemicals.

Phytochemical Composition

This compound species are rich in a variety of bioactive compounds, with the concentration and composition varying depending on the plant part, geographical location, and time of harvest. The major classes of phytochemicals identified include:

  • Terpenoids: Sesquiterpene lactones (e.g., taraxinic acid), triterpenes (e.g., taraxasterol, taraxerol), and sterols (e.g., β-sitosterol, stigmasterol) are abundant, particularly in the root.[5][12]

  • Phenolic Compounds: Dandelion contains a significant amount of phenolic acids and flavonoids. Key phenolic acids include chicoric acid, caftaric acid, chlorogenic acid, and caffeic acid.[8] Flavonoids such as luteolin (B72000) and its derivatives are also present.[4]

  • Polysaccharides: The root is particularly rich in inulin, a prebiotic fiber.[6]

Table 1: Quantitative Phytochemical Analysis of this compound officinale

Plant PartExtract TypePhytochemical ClassCompound/AssayConcentration/ValueReference
Leaves70% Ethanol-WaterTotal Phenolic ContentGallic Acid Equivalents4.35 ± 0.15 mg GAE/g[5]
Root70% Ethanol-WaterTotal Phenolic ContentGallic Acid Equivalents1.14 ± 0.01 mg GAE/g[5]
Leaves70% Ethanol-WaterTotal Flavonoid ContentQuercetin Equivalents23.17 ± 0.14 mg QE/g[5]
Root70% Ethanol-WaterTotal Flavonoid ContentQuercetin Equivalents3.00 ± 0.05 mg QE/g[5]
Root70% Methanol (B129727)Total Phenolic ContentGallic Acid Equivalents23.58 ± 0.97 mg GAE/g extract[3]
Root70% MethanolTotal Flavonoid ContentQuercetin Equivalents7.76 ± 0.81 mg QE/g extract[3]
Leaves (MSE)HydroalcoholicChicoric AcidHPLC-DAD> 100 mg/100g matrix[8]
Leaves (MSE)HydroalcoholicCaftaric AcidHPLC-DAD~60 mg/100g matrix[8]
Leaves (MSE)HydroalcoholicChlorogenic AcidHPLC-DAD~20 mg/100g matrix[8]
Leaves (MSE)HydroalcoholicCaffeic AcidHPLC-DAD< 10 mg/100g matrix[8]

MSE: Mountain Spontaneous Ecotype

Pharmacological Activities

Scientific studies have demonstrated a broad range of pharmacological effects of this compound extracts, providing a mechanistic basis for their traditional uses.

3.2.1. Antioxidant Activity

The antioxidant properties of this compound are well-documented and are largely attributed to its high content of phenolic compounds.[5][13] These compounds can neutralize free radicals, thereby protecting cells from oxidative damage.

Table 2: In Vitro Antioxidant Activity of this compound officinale Extracts

Plant PartExtract TypeAssayIC50 / EC50 / ValueReference
Leaves70% Ethanol-WaterDPPHEC50: 0.37 mg/mL[5]
Root70% Ethanol-WaterDPPHEC50: 1.34 mg/mL[5]
Leaves70% Ethanol-WaterABTS82.56% scavenging[5]
Root70% Ethanol-WaterABTS61.54% scavenging[5]
Root70% MethanolDPPHIC50: 50.47 ± 0.41 µg/mL[3]
Root70% MethanolABTSIC50: 70.57 ± 0.44 µg/mL[3]
LeavesWaterDPPHEC50: 1.9 µg/mL[2]
Leaves50% EthanolDPPH137.1 mg Trolox/g[2]
Leaves50% EthanolFRAP132.7 mg Trolox/g[2]

3.2.2. Anti-inflammatory Activity

This compound extracts have been shown to possess significant anti-inflammatory properties, supporting their traditional use for inflammatory conditions.[14][15] The mechanisms involve the inhibition of key inflammatory mediators.

  • Mechanism of Action: Studies have shown that this compound officinale extracts can inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[15][16] It has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[16][17]

3.2.3. Anticancer Activity

A growing body of evidence suggests that this compound extracts exhibit anticancer properties against various cancer cell lines.[1][18]

  • Cytotoxicity: Aqueous and ethanolic extracts from different parts of the plant have demonstrated concentration-dependent cytotoxicity with IC50 values ranging from 12 to 200 μg/mL depending on the cancer cell line.[1] For instance, a hydroalcoholic extract of T. officinale showed IC50 values of 330.21, 262.38, and 145.90 µg/mL on 4T1 breast cancer cells after 24, 48, and 72 hours of exposure, respectively.[19]

  • Mechanism of Action: The anticancer effects are mediated through multiple pathways, including the induction of apoptosis and autophagy.[7][19] Gene expression analysis has shown that this compound extracts can upregulate pro-apoptotic proteins like Bax and p53, and downregulate the anti-apoptotic protein Bcl-2.[7][20] The modulation of signaling pathways such as PI3K/Akt, JNK, and ERK1/2 has also been implicated in its anticancer activity.[1]

3.2.4. Hepatoprotective Effects

In vivo studies have provided strong evidence for the hepatoprotective effects of this compound, aligning with its traditional use as a liver tonic.

  • Animal Models: In a rat model of acute on chronic liver failure, an ethanolic root extract of T. officinale reduced serum liver injury markers (AST, ALT, ALP, GGT, total bilirubin) and oxidative stress markers.[9] Similarly, an aqueous extract of the root protected against alcohol-induced liver damage in mice by enhancing hepatic antioxidant enzyme activities and reducing lipid peroxidation.[21] In rats with CCl4-induced liver damage, a dandelion leaf water extract showed a significant protective effect.

3.2.5. Diuretic Activity

The traditional use of dandelion as a diuretic has been investigated in human studies.

  • Clinical Evidence: A pilot study on human subjects demonstrated that a hydroethanolic extract of fresh T. officinale leaves significantly increased the frequency of urination and the excretion ratio within five hours of the first two doses.[22][23][24]

3.2.6. Antidiabetic Potential

This compound officinale has shown potential in managing hyperglycemia.

  • Enzyme Inhibition: Aqueous, ethanolic, and methanolic extracts of shade-dried dandelion leaves demonstrated concentration-dependent inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. The IC50 value for the aqueous extract against α-amylase was 59.78 ± 5 µg/mL, and against α-glucosidase was 81.49 ± 5 µg/mL.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the scientific validation of this compound's pharmacological activities.

In Vitro Antioxidant Assays

4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the this compound extract in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the extract.

    • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

    • In a microplate or cuvette, mix a specific volume of each extract dilution with a specific volume of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

    • A control containing the solvent and DPPH solution, and a blank for each extract concentration are also prepared.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentration.

4.1.2. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

  • Protocol:

    • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP reagent to 37°C before use.

    • Add a small volume of the this compound extract to a specific volume of the pre-warmed FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 593 nm).

    • A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.

    • The antioxidant capacity of the extract is expressed as Trolox equivalents (TEAC) or Fe²⁺ equivalents.

In Vivo Hepatoprotective Activity Assay (CCl₄-induced model)
  • Principle: Carbon tetrachloride (CCl₄) is a well-known hepatotoxin that induces liver damage through the formation of free radicals, leading to lipid peroxidation and hepatocellular necrosis. The protective effect of a substance can be evaluated by measuring biochemical markers of liver damage and histopathological changes.

  • Protocol:

    • Animal Model: Use a suitable animal model, such as Wistar albino rats.

    • Acclimatization: Acclimatize the animals to laboratory conditions for at least one week.

    • Grouping: Divide the animals into several groups:

      • Group I: Normal control (vehicle only).

      • Group II: CCl₄ control (vehicle + CCl₄).

      • Group III: Positive control (e.g., Silymarin + CCl₄).

      • Group IV, V, etc.: Test groups (this compound extract at different doses + CCl₄).

    • Treatment: Administer the this compound extract or vehicle orally for a specified period (e.g., 7-14 days).

    • Induction of Hepatotoxicity: On the last day(s) of treatment, induce liver damage by intraperitoneal injection of CCl₄ (typically diluted in olive oil).

    • Sample Collection: After a specified time post-CCl₄ administration (e.g., 24 hours), collect blood samples for biochemical analysis and euthanize the animals to collect liver tissue for histopathology.

    • Biochemical Analysis: Measure serum levels of liver enzymes (ALT, AST, ALP) and bilirubin.

    • Histopathological Examination: Fix the liver tissue in 10% formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections for signs of necrosis, inflammation, and other pathological changes.

Human Diuretic Activity Study
  • Principle: This protocol is designed to assess the diuretic effect of a substance in human volunteers by measuring urine output and frequency.

  • Protocol:

    • Subject Recruitment: Recruit healthy volunteers who meet specific inclusion and exclusion criteria.

    • Baseline Data Collection: For a period before the intervention (e.g., 2 days), instruct subjects to record their daily fluid intake and urine output (volume and frequency).

    • Intervention: On the study day, administer a standardized dose of the this compound extract at specific time intervals (e.g., three times a day).

    • Data Collection during Intervention: Subjects continue to record their fluid intake and urine output throughout the intervention day.

    • Post-Intervention Data Collection: Continue data collection for a period after the intervention (e.g., 24 hours) to monitor for any residual effects.

    • Data Analysis: Calculate the excretion ratio (urine volume / fluid intake) for each time period. Compare the urine frequency and excretion ratio during the intervention day with the baseline data using appropriate statistical tests (e.g., paired t-test or ANOVA).

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and biological signaling pathways related to the pharmacological activities of this compound.

Experimental_Workflow_Antioxidant_Assay cluster_DPPH DPPH Assay cluster_FRAP FRAP Assay d1 This compound Extract Dilutions d3 Incubate in Dark d1->d3 d2 DPPH Solution d2->d3 d4 Measure Absorbance (517nm) d3->d4 d5 Calculate % Scavenging & IC50 d4->d5 f1 This compound Extract f3 Incubate at 37°C f1->f3 f2 FRAP Reagent f2->f3 f4 Measure Absorbance (593nm) f3->f4 f5 Calculate Trolox Equivalents f4->f5

Caption: Workflow for in vitro antioxidant activity assessment of this compound extracts.

In_Vivo_Hepatoprotective_Workflow start Animal Acclimatization grouping Group Assignment (Control, CCl4, this compound) start->grouping treatment Oral Administration of This compound Extract/Vehicle grouping->treatment induction Intraperitoneal Injection of CCl4 treatment->induction collection Blood & Liver Tissue Collection induction->collection analysis Biochemical & Histopathological Analysis collection->analysis end Evaluation of Hepatoprotective Effect analysis->end

Caption: Experimental workflow for in vivo hepatoprotective studies.

Anticancer_Signaling_Pathway cluster_proliferation Inhibition of Proliferation cluster_apoptosis Induction of Apoptosis This compound This compound Bioactive Compounds PI3K PI3K This compound->PI3K inhibits p53 p53 This compound->p53 activates Bcl2 Bcl-2 This compound->Bcl2 downregulates Akt Akt PI3K->Akt activates Bax Bax p53->Bax upregulates Caspases Caspases Bax->Caspases activates Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of this compound's anticancer effects.

Conclusion and Future Directions

The convergence of extensive ethnobotanical use and robust scientific validation positions this compound as a promising candidate for the development of novel therapeutic agents. The data presented in this guide highlight its potent antioxidant, anti-inflammatory, anticancer, hepatoprotective, and diuretic properties. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to further investigate the pharmacological potential of this remarkable plant.

Future research should focus on several key areas:

  • Isolation and Characterization of Bioactive Compounds: While many compounds have been identified, further studies are needed to isolate and characterize the specific molecules responsible for the observed pharmacological effects and to understand their synergistic interactions.

  • Clinical Trials: Despite the promising preclinical data, there is a need for well-designed clinical trials to establish the efficacy and safety of standardized this compound extracts in human populations for specific health conditions.

  • Bioavailability and Pharmacokinetics: Research into the absorption, distribution, metabolism, and excretion of key this compound phytochemicals is crucial for determining optimal dosing and delivery methods.

  • Standardization of Extracts: To ensure consistent therapeutic outcomes, the development of standardized extracts with defined concentrations of key bioactive markers is essential.

References

A Technical Guide to the Interplay of Genetic Diversity and Chemical Profiles in Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The genus Taraxacum, commonly known as the dandelion, represents a complex and pharmacologically significant group of plants. Its pronounced genetic diversity, driven by apomixis, hybridization, and polyploidy, results in a wide spectrum of chemical profiles with significant implications for drug discovery and development. This guide provides an in-depth analysis of the relationship between this compound's genetic variability and its secondary metabolite composition. It details the experimental protocols necessary for comprehensive analysis, presents quantitative data correlating genetic markers with chemical phenotypes, and visualizes key biological and experimental processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The this compound Genus

This compound is a genus renowned for its use in traditional medicine worldwide. Its biological activity is attributed to a rich and complex array of secondary metabolites, including sesquiterpenoids, triterpenoids, phenolic compounds, flavonoids, and coumarins.[1] These compounds contribute to the plant's documented anti-inflammatory, antioxidant, anti-rheumatic, and anti-cancer properties.[1]

However, the genetic landscape of this compound is notoriously complex due to asexual (apomictic) and mixed sexual reproduction, frequent hybridization, and widespread polyploidy (the presence of more than two sets of chromosomes).[2][3] This genetic complexity is a primary driver of the significant variation observed in the chemical composition, or chemotype, both between and within species.[2][4] Understanding the link between genetic makeup and chemical profile is therefore critical for the standardization and development of this compound-based therapeutics.

Genetic Diversity in this compound

The genetic relationship between this compound species is complicated, which presents challenges and opportunities for research.[3] Factors contributing to this diversity include:

  • Apomixis and Hybridization: Asexual reproduction through seeds (apomixis) allows for the fixation of successful genotypes, while occasional sexual reproduction and hybridization introduce new genetic combinations.[2] This leads to a tangled phylogenetic relationship among wild species.[3]

  • Polyploidy: The presence of multiple chromosome sets is common in this compound. Polyploidy can lead to a "gigas effect" (larger plant organs) and significantly alter gene expression, often enhancing the biosynthesis of secondary metabolites as a defense mechanism.[5][6][7] This can result in polyploid individuals having quantitatively and qualitatively different chemical profiles compared to their diploid counterparts.[8]

  • Environmental Influence: Environmental factors, such as soil composition, can also induce genetic changes. For instance, high concentrations of heavy metals in soil have been shown to correlate with increased DNA polymorphism in T. officinale, indicating genome instability and adaptation.[9][10]

Core Chemical Profiles of this compound

The medicinal value of this compound is rooted in its diverse secondary metabolites. The primary classes of bioactive compounds include:

  • Phenolic Compounds: This broad category includes phenolic acids like chicoric acid, caffeic acid, and chlorogenic acid derivatives, which are known for their potent antioxidant properties.[1][2]

  • Flavonoids: Compounds such as luteolin, quercetin, and apigenin (B1666066) contribute to the antioxidant and anti-inflammatory effects of dandelion extracts.[11][12]

  • Terpenoids:

    • Sesquiterpene Lactones: These compounds, often found as glycosides (e.g., taraxinic acid β-D-glucopyranosyl ester or TA-G), are responsible for the characteristic bitter taste of dandelion and possess anti-inflammatory and anti-bacterial activities.[1][4]

    • Triterpenoids and Sterols: This class includes compounds like taraxasterol (B1681928) and β-sitosterol, which may help alleviate cardiovascular diseases.[1] The biosynthesis of these compounds is regulated by key enzymes like oxidosqualene cyclase (OSC).[2]

Comparative metabolomic analyses have successfully categorized this compound species into distinct chemotypes based on the predominance of certain compound classes, such as sesquiterpene lactones, phenolic inositols, or chlorogenic acid derivatives.[2][3]

Linking Genetic Diversity with Chemical Variation: Quantitative Insights

The correlation between genetic markers and chemical output is the cornerstone of chemotaxonomy and targeted breeding programs. Studies have demonstrated that genetic profiles can predict the chemical phenotype of a this compound plant.

A study on Korean this compound species found a strong correlation between the phylogenetic tree based on 45S rDNA (a nuclear genome marker) and the hierarchical clustering of plants based on their metabolite compositions.[2] This indicates that nuclear genetic variation is a reliable predictor of the specialized chemical profile.[3] Similarly, research on T. officinale genotypes revealed that while phenolic inositol (B14025) ester (PIE) profiles differed both quantitatively and qualitatively between genotypes, triterpene acetates (TritAc) and taraxinic acid β-D-glucopyranosyl ester (TA-G) differed only quantitatively.[4]

Table 1: Correlation of this compound Genotype with Chemical Profile

Genetic Factor/Marker Observed Chemical Profile Variation Key Compound Classes Affected Reference
Interspecific Variation (Multiple Species) Segregation into three distinct chemotypes. Sesquiterpene lactones, Phenolic inositols, Chlorogenic acid derivatives. [2][3]
Intraspecific Genotypes (T. officinale) Quantitative and qualitative differences in PIEs; quantitative differences only in TritAc and TA-G. Phenolic inositol esters (PIEs), Triterpene acetates (TritAc), Sesquiterpene lactones (TA-G). [4]
Ploidy Level (Diploid vs. Polyploid) Polyploids often exhibit enhanced production of secondary metabolites. Terpenoids, Phenylpropanoids, Flavonoids, Alkaloids. [5][7]

| 45S rDNA Phylogeny | Phylogenetic relationships correlate with metabolic composition clusters. | Overall specialized metabolites. |[2][3] |

Experimental Protocols

Reproducible and standardized methodologies are essential for comparing data across different studies. The following sections outline core experimental protocols for the genetic and chemical analysis of this compound.

Genetic Analysis Protocol

This protocol provides a framework for DNA extraction and analysis to assess genetic diversity.

  • Plant Material: Collect fresh leaf samples from individual this compound plants. Freeze immediately in liquid nitrogen and store at -80°C or lyophilize for long-term storage.

  • DNA Extraction:

    • Utilize a commercial kit (e.g., DNeasy Plant Pro Kit) for high-purity DNA extraction, following the manufacturer's instructions.[9]

    • Grind ~20 mg of lyophilized leaf tissue to a fine powder.

    • Perform extraction and purification steps as per the kit protocol.

  • DNA Quantification and Quality Control:

    • Measure DNA concentration and purity using a spectrophotometer (e.g., Thermo Scientific Multiscan GO µDrop plate). An A260/A280 ratio of 1.8–2.0 indicates high-purity DNA.[9]

    • Assess DNA integrity by running an aliquot on a 1.5-2% agarose (B213101) gel stained with ethidium (B1194527) bromide. High-quality genomic DNA should appear as a single, high-molecular-weight band.[9]

  • Genetic Polymorphism Analysis (e.g., RAPD, AFLP, or SNP markers):

    • RAPD (Random Amplified Polymorphic DNA):

      • Prepare PCR reactions containing template DNA, a single short arbitrary primer (e.g., OPA series), dNTPs, Taq polymerase, and PCR buffer.

      • Perform PCR amplification with a low annealing temperature.

      • Separate amplified fragments on an agarose gel and visualize bands. Polymorphisms are identified by the presence or absence of bands between samples.[10]

    • SNP (Single Nucleotide Polymorphism) Markers:

      • For targeted analysis, develop species-specific SNP markers from chloroplast or nuclear DNA sequences.[13][14]

      • Amplify the target region using PCR.

      • Analyze the PCR product by sequencing or high-resolution melting analysis to identify nucleotide variations.

Chemical Profiling Protocol

This protocol outlines the extraction and analysis of secondary metabolites using chromatography and mass spectrometry.

  • Sample Preparation: Use lyophilized and ground plant material (roots or leaves) for extraction.

  • Metabolite Extraction:

    • Weigh approximately 100 mg of powdered sample into a microcentrifuge tube.

    • Add 1 mL of 80% methanol (B129727) (or another suitable solvent).

    • Vortex thoroughly and sonicate for 30 minutes in a water bath.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry):

    • Chromatography: Inject the filtered extract onto a C18 reverse-phase column (e.g., Agilent, Waters).

    • Use a gradient elution program with two mobile phases: (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.

    • Run a gradient from 5% B to 95% B over approximately 30-40 minutes to separate a wide range of compounds.

    • Mass Spectrometry: Couple the HPLC to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

    • Acquire data in both positive and negative ion modes to detect a broader range of metabolites.

    • Use an untargeted approach to collect full scan MS data and data-dependent MS/MS fragmentation data for metabolite identification.[2][3]

  • Data Analysis:

    • Process the raw data using metabolomics software (e.g., XCMS, MassHunter, or Compound Discoverer).

    • Identify metabolites by comparing retention times and fragmentation patterns (MS/MS spectra) to known standards and public databases (e.g., KEGG, Metlin).[15]

    • Perform statistical analysis (e.g., PCA, OPLS-DA) to identify significant differences in metabolite abundance between different genetic groups.[15]

Visualizing Pathways and Workflows

Graphical representations are invaluable for understanding complex systems. The following diagrams, generated using the DOT language, illustrate key processes in this compound research.

Experimental Workflow

The following diagram outlines the integrated workflow for correlating genetic diversity with chemical profiles in this compound.

G cluster_genetics Genetic Analysis cluster_chemistry Chemical Analysis cluster_data Data Integration & Interpretation Sample Plant Sample Collection DNA_Ext DNA Extraction Sample->DNA_Ext Met_Ext Metabolite Extraction Sample->Met_Ext DNA_QC DNA QC & Quantification DNA_Ext->DNA_QC Gen_Analysis Genetic Analysis (RAPD, AFLP, SNP) DNA_QC->Gen_Analysis Correlation Correlative Analysis (Genotype vs. Chemotype) Gen_Analysis->Correlation LCMS LC-MS/MS Profiling Met_Ext->LCMS Met_ID Metabolite Identification LCMS->Met_ID Met_ID->Correlation Bioactivity Bioactivity Screening Correlation->Bioactivity DrugDev Drug Development Target Bioactivity->DrugDev

Caption: Integrated workflow for genotypic and chemotypic analysis.

Flavonoid Biosynthesis Pathway

This diagram illustrates a simplified flavonoid biosynthesis pathway in this compound, highlighting key enzymes that can be influenced by genetic variation.

G Simplified Flavonoid Biosynthesis Pathway in this compound pCoumaroyl p-Coumaroyl-CoA CHS CHS pCoumaroyl->CHS NaringeninC Naringenin Chalcone CHI CHI NaringeninC->CHI Naringenin Naringenin FNS FNS Naringenin->FNS F3H F3H Naringenin->F3H F3primeH F3'H Naringenin->F3primeH Apigenin Apigenin (Flavone) Dihydrokaempferol Dihydrokaempferol Dihydrokaempferol->F3primeH FLS FLS Dihydrokaempferol->FLS Luteolin Luteolin (Flavone) Quercetin Quercetin (Flavonol) Kaempferol Kaempferol (Flavonol) CHS->NaringeninC CHI->Naringenin FNS->Apigenin F3H->Dihydrokaempferol F3primeH->Luteolin F3primeH->Quercetin FLS->Kaempferol GenDiv Genetic Diversity (Allelic Variation, Polyploidy) GenDiv->CHS GenDiv->CHI GenDiv->FNS GenDiv->F3H GenDiv->F3primeH GenDiv->FLS

Caption: Key enzymatic steps in flavonoid production influenced by genetics.

Logical Relationship Diagram

This diagram illustrates the conceptual flow from the genetic basis to the functional consequences and applications of this compound's chemical diversity.

G GenDiv Genetic Basis (Apomixis, Polyploidy, Hybridization) GeneExp Altered Gene Expression (e.g., Biosynthesis Enzymes) GenDiv->GeneExp Influences ChemPro Variable Chemical Profile (Chemotypes) GeneExp->ChemPro Leads to BioAct Differential Bioactivity (e.g., Antioxidant, Anti-inflammatory) ChemPro->BioAct Results in App Application (Drug Discovery, Crop Improvement) BioAct->App Enables

Caption: From genetic cause to pharmacological effect and application.

Conclusion and Future Outlook

The intricate relationship between genetic diversity and chemical profiles in this compound offers a fertile ground for scientific discovery and pharmaceutical development. The genus's complex genetics, while challenging, provides a natural library of chemical diversity. By employing the systematic genetic and metabolomic approaches detailed in this guide, researchers can:

  • Identify Elite Genotypes: Pinpoint specific genetic markers associated with the high-yield production of desirable bioactive compounds.

  • Standardize Herbal Products: Ensure the consistency and efficacy of this compound-based medicines by selecting and cultivating specific, chemically characterized genotypes.

  • Accelerate Drug Discovery: Correlate specific chemotypes with targeted bioactivities, streamlining the identification of novel therapeutic agents.

Future research should focus on genome-wide association studies (GWAS) and transcriptomic analyses to further elucidate the specific genes and regulatory networks that govern the biosynthesis of key secondary metabolites.[11][16] Such efforts will pave the way for marker-assisted breeding and metabolic engineering, unlocking the full therapeutic potential of the this compound genus.

References

Untargeted Metabolomics of Taraxacum Leaves Versus Roots: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the untargeted metabolomic differences between the leaves and roots of Taraxacum species, primarily focusing on insights from studies of this compound kok-saghyz and this compound officinale. This document details the distinct biochemical profiles of these two crucial plant organs, outlines the experimental protocols for such analyses, and visualizes key biological and experimental processes.

Introduction

This compound, commonly known as dandelion, is a genus of flowering plants that has been utilized for centuries in traditional medicine.[1] Modern analytical techniques, particularly untargeted metabolomics, are now allowing for a deeper understanding of the complex phytochemical landscape of different this compound tissues. This guide specifically addresses the significant metabolic distinctions between the leaves and roots, which are known to possess different therapeutic properties.[1] Leaves are often recognized for their diuretic and nutrient-rich properties, while roots are traditionally used for liver and digestive support.[1] Understanding the differential accumulation of metabolites in these organs is critical for targeted drug discovery and the development of novel nutraceuticals.

Comparative Metabolomic Profiles: Leaves vs. Roots

Untargeted metabolomics studies have revealed substantial differences in the biochemical composition of this compound leaves and roots. A landmark study on this compound kok-saghyz identified a total of 1,813 metabolites, with 964 of these showing statistically significant differential accumulation between the two organs. Of these, 355 were found to be upregulated in the roots, while 609 were downregulated in the roots relative to the leaves.[2][3][4]

This clear tissue-specific metabolic specialization highlights the distinct physiological roles of the leaves and roots. Leaf tissues are significantly enriched in flavonoids and phenolic acids, compounds known for their antioxidant and anti-inflammatory properties.[4][5] In contrast, the roots exhibit higher levels of lipid-derived metabolites, alkaloids, and anthraquinones, which are often associated with energy storage and defense mechanisms.[4]

Quantitative Data Summary

The following tables summarize the key classes of differentially accumulated metabolites and provide examples of specific compounds identified in comparative studies of this compound leaves and roots.

Table 1: Overview of Differentially Accumulated Metabolite Classes in this compound kok-saghyz Leaves vs. Roots

Metabolite ClassPredominantly Higher InNumber of Significantly Altered MetabolitesKey Biological Functions
FlavonoidsLeavesNot explicitly statedAntioxidant, Anti-inflammatory
Phenolic AcidsLeavesNot explicitly statedAntioxidant, Anti-inflammatory
Lipids & Lipid-like MoleculesRootsNot explicitly statedEnergy Storage, Defense
AlkaloidsRootsNot explicitly statedDefense
AnthraquinonesRootsNot explicitly statedDefense

Data synthesized from a study on this compound kok-saghyz which identified 964 significantly altered metabolites in total. The detailed list and quantitative data are available in the supplementary materials of the original publication.[2][3][4]

Table 2: Comparative Abundance of Selected Fatty Acids in this compound Leaves vs. Roots (mg/g Dry Weight)

Fatty AcidLeaf (T. officinale)Root (T. officinale)Leaf (T. kok-saghyz)Root (T. kok-saghyz)
Linolenic acid (C18:3n3)HighLow12.732.74
Linoleic acid (C18:2n6c)ModerateHighNot specified7.60
Palmitic acid (C16:0)ModerateModerateNot specifiedNot specified

This table presents a comparative view of major fatty acids. The most abundant fatty acid in leaves is linolenic acid, while in roots it is linoleic acid.[5]

Table 3: Selected Volatile Compounds with Differential Abundance in this compound Leaves vs. Roots

Volatile CompoundHigher Abundance InPotential Role
β-elemeneRootsDefense, Flavor/Aroma
FarneseneRootsDefense, Flavor/Aroma
Ethyl linoleateRootsFlavor/Aroma

Volatile compound analysis indicates a higher concentration of certain terpenes and esters in the roots compared to the leaves.[5]

Experimental Protocols

This section provides a detailed methodology for the untargeted metabolomic analysis of this compound leaves and roots, based on established protocols for plant tissues.[6][7][8]

Sample Preparation and Extraction
  • Harvesting and Quenching: Freshly harvested this compound leaves and roots are immediately frozen in liquid nitrogen to quench all metabolic activity.

  • Grinding: The frozen tissue is ground to a fine powder using a cryogenic grinder or a mortar and pestle under liquid nitrogen.

  • Extraction: A pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water) is added to the powdered tissue. The mixture is vortexed and then sonicated in an ice bath to ensure thorough extraction.

  • Centrifugation: The extract is centrifuged at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant containing the metabolites is carefully transferred to a new tube for analysis.

UPLC-MS/MS Analysis
  • Chromatographic Separation: The metabolite extract is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites. A gradient elution with two mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile) is employed to separate the metabolites based on their polarity.

  • Mass Spectrometry Detection: The eluent from the UPLC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in both positive and negative ion modes to detect a broad range of metabolites.

  • Data Acquisition: The data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion and fragment ion information, which is crucial for metabolite identification.

Data Processing and Analysis
  • Peak Picking and Alignment: The raw mass spectrometry data is processed using specialized software to detect and align chromatographic peaks across all samples.

  • Metabolite Annotation: The aligned peaks are annotated by comparing their accurate mass-to-charge ratio (m/z), retention time, and fragmentation patterns with entries in metabolomics databases such as KEGG, METLIN, and in-house libraries.

  • Statistical Analysis: Statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used to identify metabolites that are significantly different between the leaf and root samples.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for an untargeted metabolomics study of this compound tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Harvest Leaves & Roots Quench Quench in Liquid N2 Harvest->Quench Grind Cryogenic Grinding Quench->Grind Extract Metabolite Extraction (80% Methanol) Grind->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC MS MS/MS Detection (ESI+/ESI-) UPLC->MS PeakPick Peak Picking & Alignment MS->PeakPick Annotate Metabolite Annotation (Databases) PeakPick->Annotate Stats Statistical Analysis (PCA, OPLS-DA) Annotate->Stats Pathway Pathway Analysis Stats->Pathway

Untargeted metabolomics experimental workflow.
Flavonoid Biosynthesis Pathway

Flavonoid biosynthesis is a key metabolic pathway that is significantly more active in the leaves of this compound compared to the roots. The following diagram outlines the core steps of this pathway.

flavonoid_biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid_core Flavonoid Core Pathway Phenylalanine Phenylalanine Cinnamate Cinnamate Phenylalanine->Cinnamate PAL pCoumarate p-Coumarate Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL Chalcone Chalcone pCoumaroylCoA->Chalcone CHS Flavanone Flavanone (Naringenin) Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavone Flavones (e.g., Apigenin, Luteolin) Flavanone->Flavone FNS Flavonol Flavonols (e.g., Kaempferol, Quercetin) Dihydroflavonol->Flavonol FLS

Simplified flavonoid biosynthesis pathway.

Conclusion

The untargeted metabolomic analysis of this compound leaves and roots provides a powerful lens through which to understand the specialized biochemistry of these distinct plant organs. The clear demarcation of metabolite classes, with leaves being rich in flavonoids and phenolic acids and roots accumulating lipids and alkaloids, underscores their different physiological roles and traditional medicinal uses. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further explore the rich pharmacopoeia of this compound and other medicinal plants, paving the way for the discovery of novel therapeutic compounds.

References

An In-depth Technical Guide to Molecular Markers for Taraxacum Species Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Taraxacum, commonly known as dandelion, encompasses a wide array of species with significant economic and medicinal importance. For instance, this compound kok-saghyz (rubber dandelion) is a promising source of high-quality natural rubber, while this compound officinale (common dandelion) is utilized in traditional medicine and is also considered a widespread weed.[1] Accurate species identification is paramount for breeding programs, germplasm conservation, and ensuring the quality and efficacy of dandelion-derived products. Morphological identification can be challenging due to the high degree of similarity between some species and the influence of environmental factors on plant characteristics.[2] Molecular markers offer a powerful and reliable alternative for precise species and even genotype identification. This guide provides a comprehensive overview of the key molecular markers used for this compound species identification, complete with experimental protocols and quantitative data for comparison.

Key Molecular Markers for this compound Identification

A variety of molecular marker systems have been successfully employed to differentiate this compound species. These techniques exploit polymorphisms at the DNA level to establish genetic relationships and unique fingerprints for different species. The choice of marker often depends on the specific research question, available resources, and the desired level of resolution. The most commonly used markers include Random Amplified Polymorphic DNA (RAPD), Inter-Simple Sequence Repeats (ISSR), Simple Sequence Repeats (SSR) or microsatellites, and Single Nucleotide Polymorphisms (SNP), along with DNA barcoding using specific gene regions.

Random Amplified Polymorphic DNA (RAPD)

RAPD markers are based on the PCR amplification of random DNA segments with single, short primers of arbitrary nucleotide sequence. This technique does not require prior knowledge of the DNA sequence and can quickly generate a large number of markers.

Quantitative Data Summary for RAPD Markers in this compound

Species StudiedNumber of Primers UsedTotal Bands AmplifiedPolymorphic BandsPercentage of PolymorphismFragment Size Range (bp)Reference
T. officinale5262596.1%150-1200[3]
T. officinale9-44--[4]
Various this compound spp.----105-1150[5]
Inter-Simple Sequence Repeats (ISSR)

ISSR analysis utilizes primers designed from microsatellite sequences to amplify the regions between two closely spaced and oppositely oriented microsatellites. This method is known for its reproducibility and ability to reveal a high degree of polymorphism.

Quantitative Data Summary for ISSR Markers in this compound

Species StudiedNumber of Primers UsedPolymorphic Bands DetectedNotesReference
T. pieninicum16-No differences observed between in vitro stored and soil-grown plants.[6]
T. kok-saghyz, T. hybernum, etc.--ISSR primers HB10, ISSR17, and ISSR36 were most effective for interspecific polymorphism.[7]
Simple Sequence Repeats (SSR) / Microsatellites

SSR markers are co-dominant, highly polymorphic, and reproducible markers based on tandemly repeated short DNA sequences. They are powerful tools for population genetics, genetic mapping, and species identification. Both genomic SSRs (gSSRs) and expressed sequence tag-derived SSRs (eSSRs) have been developed for this compound.

Quantitative Data Summary for SSR Markers in this compound

Marker TypeSpecies StudiedNumber of Primer PairsNumber of Alleles per LocusExpected Heterozygosity (He)Reference
eSSRT. kok-saghyz17Average 4.80.28 - 0.50[8][9]
gSSRT. kok-saghyz25--[10][11]
gSSRT. officinale14--[10][11]
eSSRT. kok-saghyz232 - 6 (Average 3.09)-[12]
Single Nucleotide Polymorphisms (SNP)

SNPs are variations at a single nucleotide position in a DNA sequence. They are the most abundant type of genetic variation and are increasingly used for high-resolution genetic analysis and species discrimination.

Quantitative Data Summary for SNP Markers in this compound

Species StudiedNumber of SNP Markers IdentifiedNotesReference
T. kok-saghyz, T. officinale, T. brevicorniculatum4 (chloroplast), 5 (nuclear)Species-specific SNP markers were identified.[1][13]
T. kok-saghyz21,036 (from root transcriptome)50 SNPs were associated with rubber biosynthesis.[7][14]
T. kok-saghyz524,812 (from whole-genome sequencing)Used for population structure and genetic diversity analysis.[7][14]
DNA Barcoding

DNA barcoding utilizes short, standardized DNA regions to identify species. For plants, common barcode regions include the internal transcribed spacer (ITS) of nuclear ribosomal DNA, and chloroplast genes such as maturase K (matK) and the trnL-F intergenic spacer.

Quantitative Data Summary for DNA Barcoding in this compound

DNA RegionSpecies StudiedNotesReference
ITS18 this compound speciesSupported taxon classification based on morphology.[2][15]
Chloroplast genomes (matK, rbcL, etc.)T. kok-saghyz, T. officinale, T. brevicorniculatumComplete chloroplast genomes were sequenced, enabling the identification of species-specific markers.[1][14]
matK, ITSVarious plantsA combination of matK and ITS is often effective for species discrimination.[16]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Genomic DNA Extraction from this compound Leaf Tissue

High-quality genomic DNA is a prerequisite for all molecular marker analyses. The following is a generalized protocol based on the widely used CTAB method, which is effective for this compound species.[2]

  • Sample Collection and Preparation: Collect fresh, young leaf tissue. Freeze the tissue immediately in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Lysis: Add the powdered tissue to a pre-warmed CTAB extraction buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0, and 0.2% β-mercaptoethanol added just before use). Incubate at 65°C for 60 minutes with occasional mixing.

  • Purification: Perform two extractions with an equal volume of chloroform:isoamyl alcohol (24:1). Centrifuge at 10,000 x g for 10 minutes at 4°C after each extraction and transfer the upper aqueous phase to a new tube.

  • Precipitation: Precipitate the DNA by adding 0.7 volumes of cold isopropanol. Mix gently and incubate at -20°C for at least 30 minutes.

  • Washing: Centrifuge at 10,000 x g for 10 minutes to pellet the DNA. Wash the pellet twice with 70% ethanol.

  • Resuspension: Air-dry the DNA pellet and resuspend it in a suitable volume of TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA).

  • Quality and Quantity Assessment: Determine the DNA concentration and purity using a spectrophotometer (A260/A280 ratio) and visualize the integrity on a 1% agarose (B213101) gel.

RAPD Analysis Protocol

This protocol is adapted from studies on this compound officinale.[3][17]

  • PCR Reaction Mixture: Prepare a 20 µl PCR reaction containing:

    • Genomic DNA: 20-50 ng

    • 10x PCR Buffer: 2.0 µl

    • dNTPs (2.5 mM each): 1.6 µl

    • RAPD Primer (10 µM): 1.0 µl

    • Taq DNA Polymerase (5 U/µl): 0.2 µl

    • Nuclease-free water: to 20 µl

  • PCR Amplification: The thermal cycling conditions are as follows:

    • Initial denaturation: 94°C for 5 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 1 minute

      • Annealing: 35°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 7 minutes

  • Electrophoresis: Separate the amplification products on a 1.5% agarose gel in 1x TBE buffer.

  • Visualization: Stain the gel with ethidium (B1194527) bromide or a safer alternative and visualize the DNA fragments under UV light.

ISSR Analysis Protocol

The following is a general protocol for ISSR analysis, which has been applied to this compound species.[6][7]

  • PCR Reaction Mixture: Prepare a 25 µl reaction containing:

    • Genomic DNA: 50 ng

    • 10x PCR Buffer with MgCl2: 2.5 µl

    • dNTPs (10 mM): 0.5 µl

    • ISSR Primer (10 µM): 1.0 µl

    • Taq DNA Polymerase (5 U/µl): 0.5 µl

    • Nuclease-free water: to 25 µl

  • PCR Amplification: A typical thermal cycling profile is:

    • Initial denaturation: 94°C for 4 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 45-55°C (primer-dependent) for 45 seconds

      • Extension: 72°C for 1.5 minutes

    • Final extension: 72°C for 10 minutes

  • Electrophoresis and Visualization: As described for RAPD analysis, typically using a 1.5-2.0% agarose gel.

SSR (Microsatellite) Analysis Protocol

This protocol is based on studies that developed and used SSR markers for this compound.[8][10]

  • PCR Reaction Mixture: Prepare a 10-15 µl PCR reaction. One of the primers (forward or reverse) is typically labeled with a fluorescent dye (e.g., FAM, HEX, NED).

    • Genomic DNA: 10-20 ng

    • 10x PCR Buffer: 1.0-1.5 µl

    • MgCl2 (25 mM): 0.5-1.0 µl

    • dNTPs (2.5 mM each): 0.8-1.2 µl

    • Forward Primer (fluorescently labeled, 10 µM): 0.5 µl

    • Reverse Primer (10 µM): 0.5 µl

    • Taq DNA Polymerase (5 U/µl): 0.1-0.2 µl

    • Nuclease-free water: to final volume

  • PCR Amplification: Use a touchdown PCR program for higher specificity:

    • Initial denaturation: 95°C for 15 minutes

    • 10 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 65°C for 90 seconds (decrease by 1°C each cycle)

      • Extension: 72°C for 60 seconds

    • 25 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 90 seconds

      • Extension: 72°C for 60 seconds

    • Final extension: 72°C for 10 minutes

  • Fragment Analysis: Dilute the PCR products and mix with a size standard (e.g., GeneScan 500 LIZ). Denature the mixture and perform capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Analyze the resulting electropherograms using specialized software (e.g., GeneMapper) to determine the allele sizes.

DNA Barcoding (ITS and matK) Amplification and Sequencing Protocol

This protocol is for the amplification of the ITS and matK regions for subsequent sequencing.[16][18]

  • PCR Reaction Mixture: Prepare a 50 µl reaction for each marker:

    • Genomic DNA: 50-100 ng

    • 10x PCR Buffer: 5.0 µl

    • dNTPs (10 mM): 1.0 µl

    • Forward Primer (10 µM): 2.0 µl

    • Reverse Primer (10 µM): 2.0 µl

    • Taq DNA Polymerase (5 U/µl): 0.5 µl

    • Nuclease-free water: to 50 µl

  • PCR Amplification:

    • ITS:

      • Initial denaturation: 94°C for 5 minutes

      • 35 cycles of: 94°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute

      • Final extension: 72°C for 10 minutes

    • matK:

      • Initial denaturation: 94°C for 3 minutes

      • 35 cycles of: 94°C for 45 seconds, 50°C for 45 seconds, 72°C for 1.5 minutes

      • Final extension: 72°C for 10 minutes

  • PCR Product Purification: Verify the amplification on a 1% agarose gel. Purify the PCR products using a commercial kit to remove primers and dNTPs.

  • Sequencing: Send the purified PCR products for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis: Assemble and edit the forward and reverse sequences. Use the resulting consensus sequence for BLAST searches against databases like GenBank and for phylogenetic analysis.

Visualizations

Experimental Workflows

Molecular_Marker_Workflow cluster_dna_extraction 1. DNA Extraction cluster_marker_analysis 2. Molecular Marker Analysis cluster_pcr A. PCR-Based Amplification cluster_post_pcr B. Post-Amplification Analysis cluster_data_analysis 3. Data Analysis & Interpretation start Plant Tissue Collection lysis Lysis start->lysis purification Purification lysis->purification precipitation Precipitation purification->precipitation wash Washing & Resuspension precipitation->wash qa_qc Quality & Quantity Control wash->qa_qc rapd RAPD qa_qc->rapd issr ISSR qa_qc->issr ssr SSR qa_qc->ssr barcoding DNA Barcoding qa_qc->barcoding gel Agarose Gel Electrophoresis rapd->gel issr->gel capillary Capillary Electrophoresis (for SSR) ssr->capillary sequencing Sanger Sequencing (for Barcoding) barcoding->sequencing scoring Band Scoring / Allele Sizing gel->scoring capillary->scoring phylogeny Phylogenetic Analysis sequencing->phylogeny scoring->phylogeny stats Genetic Diversity Statistics scoring->stats identification Species Identification phylogeny->identification stats->identification

Caption: General workflow for this compound species identification using molecular markers.

SSR_Analysis_Workflow start Genomic DNA pcr PCR with Fluorescently Labeled Primers start->pcr cap_elec Capillary Electrophoresis (Genetic Analyzer) pcr->cap_elec data_acq Data Acquisition (Electropherogram) cap_elec->data_acq allele_sizing Allele Sizing (GeneMapper) data_acq->allele_sizing genotype_table Genotype Table Generation allele_sizing->genotype_table final_analysis Population Genetics & Species Identification genotype_table->final_analysis

Caption: Detailed workflow for SSR (microsatellite) analysis.

Conclusion

Molecular markers provide a robust and reliable framework for the identification and differentiation of this compound species. The choice of marker system depends on the specific objectives, with RAPD and ISSR being suitable for initial diversity assessments, while SSRs and SNPs offer higher resolution for population genetics and fine-scale discrimination. DNA barcoding, particularly using a combination of markers like ITS and matK, is effective for standardized species identification. The protocols and comparative data presented in this guide serve as a valuable resource for researchers and professionals engaged in this compound research, breeding, and the development of dandelion-based products. The continued development of genomic resources will undoubtedly lead to the discovery of even more powerful markers for this important genus.

References

A Technical Guide to the Anticancer Potential of Novel Compounds from Taraxacum officinale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxacum officinale, commonly known as the dandelion, is a perennial herb belonging to the Asteraceae family, with a long history in traditional medicine across Europe and Asia for treating a variety of ailments, including liver, kidney, and inflammatory disorders.[1][2] In recent years, rigorous scientific investigation has shifted focus toward its potential in oncology. An expanding body of preclinical evidence reveals that extracts from different parts of the T. officinale plant—roots, leaves, and flowers—as well as isolated phytochemicals, possess significant anticancer properties.[3][4] These activities are attributed to a rich and diverse profile of bioactive compounds, including terpenoids, sterols, flavonoids, and phenolic acids.[5]

This technical guide provides an in-depth review of the novel compounds identified from T. officinale, their mechanisms of action, and their potential as next-generation anticancer agents. It summarizes key quantitative data, details common experimental protocols, and visualizes the complex biological pathways involved. The findings suggest that these natural products can induce programmed cell death (apoptosis), inhibit cell proliferation and metastasis, and modulate critical oncogenic signaling pathways, often with high selectivity for cancer cells over non-cancerous cells.[6][7][8] While research is promising, further preclinical and clinical investigations are essential to validate these findings for therapeutic application.[4][9]

Key Bioactive Compounds and Anticancer Activity

T. officinale is a reservoir of structurally diverse phytochemicals, many of which have been identified as responsible for its anticancer effects. The primary classes of these compounds include triterpenoids, sesquiterpene lactones, and phenolic compounds.[1][5]

  • Triterpenoids and Sterols: Compounds such as Taraxasterol , Lupeol , α-amyrin , and β-amyrin are abundant in the plant.[1] Taraxasterol, in particular, has been shown to inhibit the proliferation, migration, and invasion of cancer cells.[6][10] Lupeol has also been identified as an active compound that inhibits cell growth in melanoma cell lines.[11]

  • Sesquiterpene Lactones: These compounds, including Taraxinic Acid and its derivatives, are characteristic of the Asteraceae family and are known for their cytotoxic properties.[1][5]

  • Phenolic Compounds: T. officinale is rich in phenolic acids and flavonoids like Chicoric Acid , Chlorogenic Acid , and Luteolin .[4][5] These compounds are potent antioxidants and have been shown to induce apoptosis and modulate inflammatory pathways implicated in cancer progression.[3][11]

Quantitative Data: Cytotoxic Activity of T. officinale

The anticancer efficacy of T. officinale extracts and their purified compounds has been quantified across a wide range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a key measure of cytotoxic potency.

Table 1: Cytotoxicity of T. officinale Extracts
Plant Part & Extract TypeCancer Cell LineIC50 Value (µg/mL)Exposure TimeCitation
Hydroalcoholic Extract (Aerial)4T1 (Breast Cancer)330.2124 h[12]
Hydroalcoholic Extract (Aerial)4T1 (Breast Cancer)262.3848 h[12]
Hydroalcoholic Extract (Aerial)4T1 (Breast Cancer)145.9072 h[12]
Methanol ExtractBreast Cancer Stem Cells (2D)14.8848 h[13]
Ethanol ExtractBreast Cancer Stem Cells (2D)59.2248 h[13]
Methanol ExtractBreast Cancer Stem Cells (3D)101248 h[13]
Ethanol ExtractBreast Cancer Stem Cells (3D)102148 h[13]
Whole Plant ExtractMCF-7 (Breast Cancer)190.5N/A[1]
Methylene Chloride Extract (Stem)HL-60 (Leukemia)71N/A[3]
Essential OilHeLa (Cervical Cancer)83.58% inhibition at 95 µg/mLN/A[14]

Mechanisms of Action and Signaling Pathways

The anticancer effects of T. officinale compounds are multi-targeted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of several key signaling pathways.

Induction of Apoptosis

A primary mechanism is the induction of apoptosis, or programmed cell death, which is often dysregulated in cancer. Compounds from T. officinale have been shown to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

  • Extrinsic Pathway: Dandelion root extract rapidly activates caspase-8, a key initiator caspase in the death receptor pathway.[7][15] This suggests that components of the extract may bind to death receptors like Fas on the cancer cell surface, initiating the apoptotic cascade.

  • Intrinsic Pathway: The extracts also disrupt the mitochondrial membrane potential, leading to the release of cytochrome c.[10] This, in turn, activates caspase-9, which subsequently activates the executioner caspase-3, leading to cell death. This process is regulated by the Bcl-2 family of proteins, with dandelion compounds shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[8][12]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway T. officinale Compounds T. officinale Compounds Death Receptors (e.g., Fas) Death Receptors (e.g., Fas) T. officinale Compounds->Death Receptors (e.g., Fas) Binds/Activates Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas)->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Caspase-9 Activation Caspase-9 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis T. officinale Compounds_2 T. officinale Compounds Mitochondrial Disruption Mitochondrial Disruption T. officinale Compounds_2->Mitochondrial Disruption Induces Bcl-2 Bcl-2 T. officinale Compounds_2->Bcl-2 Inhibits Bax Bax T. officinale Compounds_2->Bax Promotes Cytochrome c Release Cytochrome c Release Mitochondrial Disruption->Cytochrome c Release Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation

Fig. 1: Apoptosis induction pathways by T. officinale compounds.
Modulation of Proliferation and Metastasis Pathways

T. officinale extracts have also demonstrated the ability to inhibit cell proliferation, migration, and invasion, which are critical steps in cancer metastasis.[16] This is achieved by modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathways, including JNK and p38.[1] Furthermore, the extracts can downregulate the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes responsible for degrading the extracellular matrix, a key process in tumor invasion.[17]

G T. officinale Compounds T. officinale Compounds MAPK Signaling (JNK, p38) MAPK Signaling (JNK, p38) T. officinale Compounds->MAPK Signaling (JNK, p38) Inhibits MMP-2 / MMP-9 Expression MMP-2 / MMP-9 Expression T. officinale Compounds->MMP-2 / MMP-9 Expression Inhibits Cell Proliferation Cell Proliferation MAPK Signaling (JNK, p38)->Cell Proliferation Invasion & Metastasis Invasion & Metastasis MMP-2 / MMP-9 Expression->Invasion & Metastasis

Fig. 2: Inhibition of proliferation and metastasis pathways.

Experimental Protocols

The following sections detail standardized protocols commonly used in the in vitro evaluation of T. officinale's anticancer properties, based on methodologies reported in the literature.

Preparation of Hydroalcoholic Plant Extract

This protocol is adapted from a study on 4T1 breast cancer cells.[12]

  • Collection and Preparation: Collect aerial parts of T. officinale, wash thoroughly, and dry in a shaded, well-ventilated area.

  • Powdering: Grind the dried plant material into a fine powder using a mechanical blender.

  • Maceration: Dissolve 15 g of the plant powder in 150 mL of 70% ethanol.

  • Extraction: Keep the mixture at room temperature (25°C) in the dark for 48 hours, with occasional agitation.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the resulting filtrate using a rotary evaporator under reduced pressure to yield the crude hydroalcoholic extract.

  • Storage: Store the dried extract at -20°C until use. For experiments, dissolve the extract in a suitable solvent like DMSO to create a stock solution.

Cell Culture
  • Cell Lines: Mouse triple-negative breast cancer cells (4T1) or other relevant cancer cell lines (e.g., MCF-7, A549, HeLa) are commonly used.[6][12]

  • Media: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1.5 x 10^4 cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the T. officinale extract (e.g., 0 to 1000 µg/mL). Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plates for desired time periods (e.g., 24, 48, and 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

General Experimental Workflow

The process of identifying and validating the anticancer potential of compounds from T. officinale follows a systematic workflow from plant collection to detailed molecular analysis.

G cluster_collection Phase 1: Material Preparation cluster_extraction Phase 2: Extraction & Isolation cluster_invitro Phase 3: In Vitro Screening cluster_invivo Phase 4: Preclinical Validation A Plant Collection & Identification B Drying & Powdering A->B C Solvent Extraction B->C D Fractionation & Purification C->D E Compound Identification (e.g., HPLC, MS) D->E F Cytotoxicity Assays (e.g., MTT) E->F G Apoptosis & Cell Cycle Analysis F->G H Metastasis Assays (Migration, Invasion) G->H I Mechanism of Action Studies (Western Blot, PCR) H->I J Animal Model Studies (e.g., Xenograft) I->J K Toxicity & Safety Profiling J->K

Fig. 3: Workflow for anticancer drug discovery from T. officinale.

Conclusion and Future Perspectives

This compound officinale represents a promising source of novel, multi-target anticancer agents. Bioactive compounds, including taraxasterol, lupeol, and various phenolic acids, demonstrate potent cytotoxic, anti-proliferative, and anti-metastatic effects across a range of cancer models. The primary mechanism of action appears to be the targeted induction of apoptosis in cancer cells while sparing healthy cells, a highly desirable trait for any oncology therapeutic.

While in vitro data is substantial and compelling, the translation of these findings into clinical practice requires further rigorous investigation. Future research should focus on:

  • In Vivo Efficacy: Validating the anticancer effects in animal models to understand pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy.[16]

  • Compound Synergy: Investigating the synergistic effects of using whole-plant extracts versus isolated compounds, as the combined action of multiple phytochemicals may be more effective.

  • Clinical Trials: Phase I clinical trials have been approved to test dandelion root extract in patients with terminal cancer, which will be critical in determining the safety, dosage, and efficacy in humans.[9]

  • Bioavailability and Formulation: Developing advanced drug delivery systems to enhance the bioavailability of these phytochemicals.

References

The Pharmacological Goldmine: An In-depth Technical Guide to Triterpenoids and Sterols of the Taraxacum Genus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Taraxacum genus, commonly known as dandelion, has a long history in traditional medicine.[1][2] Modern phytochemical research has identified a diverse array of bioactive compounds, with triterpenoids and sterols emerging as particularly promising candidates for drug development.[1][2] These compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3] This technical guide provides a comprehensive overview of the triterpenoids and sterols found in the this compound genus, with a focus on quantitative data, detailed experimental protocols, and the molecular pathways through which they exert their effects.

Quantitative Analysis of Triterpenoids and Sterols in this compound

The concentration of triterpenoids and sterols in this compound species can vary significantly depending on the plant part, species, and environmental conditions. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of Triterpenoids in this compound Species

CompoundPlant PartSpeciesConcentrationAnalytical MethodReference
Taraxasterol (B1681928)Root (Natural Extract)T. officinale2.96 µg/mLHPLC[3]
TaraxasterolRoot (Callus Culture)T. officinale3.013 µg/mLHPLC[3]
TaraxerolHairy Root CultureT. officinale~2-fold increase vs. natural rootHPLC[4]
TaraxasterolHairy Root CultureT. officinale~4-fold increase vs. natural rootHPLC[4]

Table 2: Quantitative Analysis of Sterols in this compound Species

CompoundPlant PartSpeciesConcentration (mg/100g DW)Analytical MethodReference
β-SitosterolLeavesT. officinale0.12% of ethanolic extractDensitometry[5]
StigmasterolLeavesT. officinalePresentGC-MS[6]
CampesterolLeavesT. officinalePresentGC-MS[6]

Key Bioactive Triterpenoids and Sterols

The this compound genus is a rich source of a variety of triterpenoids and sterols. Among the most studied for their bioactivity are:

  • Taraxasterol : A pentacyclic triterpenoid (B12794562) known for its anti-inflammatory, antioxidant, and potential anticancer properties.[3][7]

  • Taraxerol : Another significant triterpenoid with reported anti-inflammatory and anti-tumor activities.[8]

  • β-Sitosterol : A common phytosterol with cholesterol-lowering and anti-inflammatory effects.[5]

  • Stigmasterol and Campesterol : Other prevalent phytosterols (B1254722) that contribute to the overall bioactivity of this compound extracts.[5][6]

  • Lupeol and β-amyrin : Triterpenes also identified in this compound with known pharmacological properties.[5]

Experimental Protocols

The following section details the methodologies for the extraction, separation, and quantification of triterpenoids and sterols from this compound.

General Sample Preparation

Proper preparation of plant material is crucial for accurate and reproducible results.

  • Collection : Collect fresh plant material, separating roots, leaves, and flowers as the concentration of target compounds can vary between organs.

  • Drying : Air-dry the plant material in a well-ventilated area or use a lyophilizer to prevent degradation of bioactive compounds.

  • Grinding : Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient extraction.

Extraction of Triterpenoids and Sterols

Several methods can be employed for the extraction of these lipophilic compounds.

  • Soxhlet Extraction : A classic method involving continuous extraction with an organic solvent (e.g., n-hexane, ethanol) in a Soxhlet apparatus.

  • Ultrasound-Assisted Extraction (UAE) : Utilizes ultrasonic waves to disrupt cell walls, enhancing extraction efficiency and reducing extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE) : Employs microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction.

  • Supercritical Fluid Extraction (SFE) : Uses supercritical CO2 as a solvent, offering a green and highly selective extraction method.

Detailed Protocol for Methanolic Extraction of Triterpenoids:

  • Weigh 1 g of powdered dry root material.

  • Add 25 mL of methanol (B129727) to the powder.

  • Sonciate the mixture for 30 minutes.

  • Filter the extract and concentrate it under vacuum.

  • Redissolve the final volume in 10 mL of methanol.

  • Filter the solution through a 0.2 µm syringe filter before HPLC analysis.[9]

Saponification (for total sterol analysis)

To analyze both free and esterified sterols, a saponification step is required.

  • To the dried extract, add a solution of 2% NaOH in 95% ethanol.

  • Reflux the mixture for 1-2 hours.

  • After cooling, add water and extract the unsaponifiable matter with a non-polar solvent like n-hexane or diethyl ether.

  • Wash the organic phase with water until neutral pH.

  • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Triterpenoid Analysis:

  • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used.

  • Detection : UV detection at a wavelength around 210 nm.

  • Quantification : Based on a calibration curve generated from a pure standard of the target triterpenoid (e.g., taraxasterol).[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Analysis:

  • Derivatization : Sterols are often derivatized (e.g., silylation) to increase their volatility.

  • Column : A non-polar capillary column (e.g., DB-5MS).

  • Carrier Gas : Helium.

  • Ionization : Electron Impact (EI).

  • Quantification : By using an internal standard and creating a calibration curve with pure sterol standards (e.g., β-sitosterol).

Signaling Pathways and Mechanisms of Action

Triterpenoids and sterols from this compound exert their biological effects by modulating various cellular signaling pathways.

TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial in regulating cell growth, differentiation, and apoptosis. Aberrant TGF-β signaling is implicated in various diseases, including cancer and fibrosis. Some triterpenoids from this compound have been shown to inhibit this pathway. The mechanism of inhibition often involves preventing the phosphorylation of Smad proteins (Smad2/3), which are key downstream effectors of the TGF-β receptors. This inhibition blocks the translocation of the Smad complex to the nucleus, thereby preventing the transcription of TGF-β target genes.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TBRII TGF-β RII TGF-beta->TBRII Binds TBRI TGF-β RI TBRII->TBRI Recruits & Phosphorylates Smad23 Smad2/3 TBRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3-Smad4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex GeneTranscription Gene Transcription (e.g., cell cycle arrest, apoptosis) SmadComplex->GeneTranscription Translocates & Regulates Triterpenoids This compound Triterpenoids Triterpenoids->TBRI Inhibits Phosphorylation

Caption: Inhibition of the TGF-β/Smad signaling pathway by this compound triterpenoids.

PERK/eIF2α/ATF4 Endoplasmic Reticulum Stress Pathway

Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER. The PERK pathway is one of the three branches of the unfolded protein response (UPR). Activation of PERK leads to the phosphorylation of eIF2α, which in turn attenuates global protein synthesis but selectively promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4 upregulates genes involved in restoring ER homeostasis and can also induce apoptosis under prolonged stress. Certain compounds from this compound may modulate this pathway, potentially contributing to their anticancer effects by inducing apoptosis in cancer cells.

ER_Stress_Pathway cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) PERK PERK ER_Stress->PERK Activates pPERK p-PERK (Active) PERK->pPERK eIF2a eIF2α pPERK->eIF2a Phosphorylates peIF2a p-eIF2α eIF2a->peIF2a GlobalTranslation Global Protein Translation peIF2a->GlobalTranslation Inhibits ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Selectively Translates ATF4 ATF4 Protein ATF4_mRNA->ATF4 TargetGenes Target Gene Expression (e.g., CHOP, GADD34) ATF4->TargetGenes Translocates & Upregulates Taraxacum_compounds This compound Compounds Taraxacum_compounds->ER_Stress May Induce Apoptosis Apoptosis TargetGenes->Apoptosis

Caption: Modulation of the PERK/eIF2α/ATF4 ER stress pathway by this compound compounds.

Workflow for Triterpenoid and Sterol Analysis

The following diagram outlines a general workflow for the comprehensive analysis of triterpenoids and sterols from this compound.

workflow cluster_analysis Analysis PlantMaterial This compound Plant Material (Root, Leaf, Flower) Drying Drying (Air-dry or Lyophilization) PlantMaterial->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (Soxhlet, UAE, MAE, SFE) Grinding->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract TriterpenoidAnalysis Triterpenoid Analysis CrudeExtract->TriterpenoidAnalysis SterolAnalysis Sterol Analysis CrudeExtract->SterolAnalysis HPLC HPLC-UV/MS TriterpenoidAnalysis->HPLC Saponification Saponification SterolAnalysis->Saponification TriterpenoidQuant Quantification of Individual Triterpenoids HPLC->TriterpenoidQuant GCMS GC-MS Saponification->GCMS SterolQuant Quantification of Individual Sterols GCMS->SterolQuant

Caption: General workflow for the analysis of triterpenoids and sterols from this compound.

Conclusion

The this compound genus represents a valuable natural source of bioactive triterpenoids and sterols with significant potential for the development of new therapeutic agents. This guide has provided a summary of the current knowledge on the quantitative distribution of these compounds, detailed experimental protocols for their analysis, and an overview of their mechanisms of action through key signaling pathways. Further research is warranted to fully elucidate the pharmacological potential of these compounds and to optimize their extraction and purification for clinical applications.

References

A Comprehensive Analysis of the Nutritional Composition of Wild Taraxacum Aerial Parts

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Wild Taraxacum officinale, commonly known as dandelion, is a perennial plant belonging to the Asteraceae family.[1] Historically utilized in traditional medicine, its aerial parts—comprising leaves, stems, and flowers—are now gaining significant attention within the scientific community for their rich and complex nutritional and phytochemical profile.[2][3] This technical guide provides an in-depth analysis of the nutritional composition of wild this compound aerial parts, offering valuable data for researchers, scientists, and professionals in the field of drug development. The guide summarizes quantitative data, details experimental protocols for analysis, and provides visual representations of key compositional relationships.

Data Presentation: Quantitative Nutritional Composition

The nutritional content of wild this compound aerial parts can vary based on factors such as geographical location, climate, and soil conditions.[4] However, a compilation of data from multiple studies provides a robust overview of its nutritional potential.

Table 1: Macronutrient Composition of Raw Wild this compound Aerial Parts (per 100g fresh weight)
NutrientValueReference
Energy 25 - 45 kcal[5][6][7]
Carbohydrates 5.1 - 6.1 g[5][6][8]
Dietary Fiber1.9 - 3.7 g[4][5][6]
Sugars0.4 g[5][6]
Protein 1.5 - 2.7 g[5][6][9]
Fat (Lipids) 0.4 - 1.2 g[4][5][6]
Water 84.9 - 85.3 g[4][8]
Table 2: Vitamin Content of Raw Wild this compound Aerial Parts (per 100g fresh weight)
VitaminValueReference
Vitamin A 279.4 - 975 µg[5][6][8]
Vitamin B Complex Present[10]
Thiamine (B1)Present[1]
Riboflavin (B2)Present[1]
Niacin (B3)Present[1]
Vitamin B60.25 mg[1][8]
FolatePresent[1][11]
Vitamin C 19.2 - 37.5 mg[1][6][8]
Vitamin E 0.96 - 3.44 mg[1][8][12]
Vitamin K 428.1 - 778 µg[1][5][8]
Table 3: Mineral Content of Raw Wild this compound Aerial Parts (per 100g fresh weight)
MineralValueReference
Calcium (Ca) 102.85 - 187 mg[6][7]
Iron (Fe) 1.7 - 3.1 mg[5][6][7]
Magnesium (Mg) 36 mg[7]
Manganese (Mn) 0.34 mg[7]
Phosphorus (P) 66 mg[7]
Potassium (K) 218 - 397 mg[6][7]
Sodium (Na) 42 - 76 mg[5][7]
Zinc (Zn) 0.41 mg[7]
Copper (Cu) 0.17 mg[7]
Selenium (Se) 0.5 µg[7]
Table 4: Major Bioactive Compounds in Wild this compound Aerial Parts
Compound ClassSpecific Compounds IdentifiedReference
Phenolic Acids Chicoric acid, Chlorogenic acid, Caffeic acid, Ferulic acid, Sinapic acid, Vanillic acid, Gallic acid[2][8][10][13][14]
Flavonoids Luteolin, Quercetin (B1663063) glycosides, Apigenin, Chrysoeriol, Rutin, Isorhamnetin[2][10][13][14]
Terpenoids Taraxasterol, β-amyrin, Lupeol, Limonene, 1,8-cineole, β-caryophyllene[2][15]
Carotenoids Lutein, Zeaxanthin, β-carotene, Violaxanthin, Neoxanthin[4][10][16]
Phytosterols β-sitosterol, Stigmasterol, Cycloartenol[2]
Sesquiterpene Lactones Taraxinic acid β-D-glucopyranosyl ester[2]
Coumarins Present[17]
Polysaccharides Inulin (primarily in roots, but present in aerial parts)[18]

Experimental Protocols

The accurate quantification of the nutritional and bioactive components in this compound aerial parts requires standardized and validated analytical methods. Below are detailed methodologies for key experiments.

Sample Preparation
  • Collection: Collect fresh aerial parts (leaves, stems, flowers) of wild this compound officinale.

  • Cleaning: Thoroughly wash the plant material with distilled water to remove soil and other contaminants.

  • Drying: For proximate and mineral analysis, samples can be either analyzed fresh or dried. For drying, use a forced-air oven at 60-70°C until a constant weight is achieved. For analysis of heat-labile compounds like vitamins and some phenolics, freeze-drying (lyophilization) is the preferred method.

  • Homogenization: Grind the dried plant material into a fine powder using a laboratory mill. Store the powder in airtight containers in a cool, dark, and dry place prior to analysis.

Proximate Analysis (AOAC Official Methods)

Proximate analysis determines the macronutrient composition of the sample. The following are standard methods from the Association of Official Analytical Chemists (AOAC).

  • Moisture Content: Determined by drying a known weight of the fresh sample in an oven at 105°C until a constant weight is achieved. The weight loss is calculated as the moisture content.[19][20]

  • Crude Protein: Determined using the Kjeldahl method. This involves digesting the sample with concentrated sulfuric acid to convert nitrogen to ammonium (B1175870) sulfate. The amount of nitrogen is then determined by titration, and the crude protein content is calculated using a conversion factor (typically 6.25).[20][21]

  • Crude Fat (Ether Extract): Determined by extracting the dried sample with a non-polar solvent (e.g., petroleum ether) in a Soxhlet apparatus. The solvent is then evaporated, and the weight of the remaining residue is measured as the crude fat content.[19]

  • Ash Content: Determined by incinerating a known weight of the sample in a muffle furnace at 550-600°C. The remaining inorganic residue is weighed and reported as the ash content.[20][22]

  • Crude Fiber: Determined by sequential digestion of a defatted sample with dilute acid and alkali solutions. The insoluble residue is collected, dried, and weighed. The loss in weight after ignition represents the crude fiber content.[21]

  • Carbohydrates: Calculated by difference: 100 - (% moisture + % crude protein + % crude fat + % ash).[20]

Vitamin Analysis (High-Performance Liquid Chromatography - HPLC)
  • Vitamin C (Ascorbic Acid):

    • Extraction: Extract the sample with a metaphosphoric acid solution to stabilize the ascorbic acid.

    • Chromatography: Analyze the extract using a reversed-phase HPLC system with a C18 column.

    • Detection: Use a UV detector set at approximately 245 nm.

    • Quantification: Compare the peak area of the sample to that of a standard ascorbic acid solution.[21][23]

  • Vitamin A (from Carotenoids) and Vitamin E (Tocopherols):

    • Saponification: Saponify the sample with ethanolic potassium hydroxide (B78521) to hydrolyze fats and esters.

    • Extraction: Extract the unsaponifiable matter containing vitamins A and E with an organic solvent (e.g., hexane).

    • Chromatography: Analyze the extract using a normal-phase or reversed-phase HPLC system.

    • Detection: Use a UV-Vis or fluorescence detector.

    • Quantification: Compare the peak areas to those of retinol (B82714) and tocopherol standards.[4][23]

Mineral Analysis (Inductively Coupled Plasma - Atomic Emission Spectroscopy - ICP-AES)
  • Digestion: Digest the ashed sample with concentrated nitric acid and perchloric acid to bring the minerals into solution.[24]

  • Analysis: Introduce the resulting solution into an ICP-AES instrument. The high-temperature plasma excites the atoms of each element, causing them to emit light at characteristic wavelengths.

  • Quantification: The intensity of the emitted light is proportional to the concentration of the element in the sample. Calibrate the instrument with standard solutions of each mineral.[23][24]

Phytochemical Analysis
  • Total Phenolic Content (Folin-Ciocalteu Method):

    • Extraction: Extract the sample with an aqueous organic solvent (e.g., 70% methanol (B129727) or 50% ethanol).[25][26]

    • Reaction: Mix the extract with the Folin-Ciocalteu reagent, followed by the addition of a sodium carbonate solution.

    • Measurement: After a specific incubation period, measure the absorbance of the resulting blue-colored solution at approximately 765 nm using a spectrophotometer.

    • Quantification: Express the results as gallic acid equivalents (GAE) based on a calibration curve prepared with gallic acid standards.[26][27]

  • Total Flavonoid Content (Aluminum Chloride Colorimetric Method):

    • Extraction: Use the same extract prepared for total phenolic analysis.

    • Reaction: Mix the extract with an aluminum chloride solution. Flavonoids form a stable complex with aluminum chloride.

    • Measurement: Measure the absorbance of the resulting solution at approximately 510 nm.

    • Quantification: Express the results as quercetin or catechin (B1668976) equivalents based on a standard calibration curve.[27]

  • Identification and Quantification of Specific Compounds (HPLC-MS and GC-MS):

    • HPLC-MS (for non-volatile compounds like phenolic acids and flavonoids): Separate the compounds in the extract using HPLC and then identify and quantify them based on their mass-to-charge ratio and fragmentation patterns using a mass spectrometer.[13][28]

    • GC-MS (for volatile compounds like terpenoids): Volatilize the sample or an extract and separate the components using a gas chromatograph. The separated compounds are then identified and quantified by a mass spectrometer.[3][15]

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to the analysis of this compound aerial parts.

Nutritional_Composition_Hierarchy Nutritional_Composition Nutritional Composition of This compound Aerial Parts Macronutrients Macronutrients Nutritional_Composition->Macronutrients Micronutrients Micronutrients Nutritional_Composition->Micronutrients Bioactive_Compounds Bioactive Compounds Nutritional_Composition->Bioactive_Compounds Carbohydrates Carbohydrates (Fiber, Sugars) Macronutrients->Carbohydrates Proteins Proteins Macronutrients->Proteins Fats Fats (Lipids) Macronutrients->Fats Vitamins Vitamins (A, B, C, E, K) Micronutrients->Vitamins Minerals Minerals (Ca, Fe, K, Mg, etc.) Micronutrients->Minerals Phenolics Phenolic Compounds (Phenolic Acids, Flavonoids) Bioactive_Compounds->Phenolics Terpenoids Terpenoids Bioactive_Compounds->Terpenoids Carotenoids Carotenoids Bioactive_Compounds->Carotenoids Phytosterols Phytosterols Bioactive_Compounds->Phytosterols

Caption: Hierarchical classification of nutritional components in this compound aerial parts.

Experimental_Workflow_Proximate_Analysis Start Sample Preparation (Collect, Clean, Dry, Homogenize) Moisture Moisture Content (Oven Drying) Start->Moisture Ash Ash Content (Muffle Furnace) Start->Ash Crude_Fat Crude Fat (Soxhlet Extraction) Start->Crude_Fat Crude_Protein Crude Protein (Kjeldahl Method) Start->Crude_Protein Carbohydrates Carbohydrates (Calculation by Difference) Moisture->Carbohydrates Ash->Carbohydrates Crude_Fiber Crude Fiber (Acid/Alkali Digestion) Crude_Fat->Crude_Fiber Crude_Fat->Carbohydrates Crude_Protein->Carbohydrates Crude_Fiber->Carbohydrates Bioactive_Compound_Analysis_Pathway Sample Powdered Plant Sample Extraction Solvent Extraction (e.g., 70% Methanol) Sample->Extraction Spectro_Analysis Spectrophotometric Analysis (Screening) Extraction->Spectro_Analysis Chromo_Analysis Chromatographic Analysis (Separation & Identification) Extraction->Chromo_Analysis Total_Phenolics Total Phenolic Content (Folin-Ciocalteu) Spectro_Analysis->Total_Phenolics Total_Flavonoids Total Flavonoid Content (AlCl3 Method) Spectro_Analysis->Total_Flavonoids Data Quantitative & Qualitative Data Total_Phenolics->Data Total_Flavonoids->Data HPLC_MS HPLC-MS (Phenolic Acids, Flavonoids) Chromo_Analysis->HPLC_MS GC_MS GC-MS (Terpenoids, Volatiles) Chromo_Analysis->GC_MS HPLC_MS->Data GC_MS->Data

References

Methodological & Application

Application Notes & Protocols: Isolation of Flavonoids from Taraxacum Flowers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxacum officinale, commonly known as dandelion, is a perennial herbaceous plant widely distributed in temperate regions.[1][2] The flowers of this compound are a rich source of various bioactive compounds, particularly flavonoids, which are a class of polyphenolic secondary metabolites.[2][3] These flavonoids, including luteolin (B72000) and its glycosides, are known for their diverse pharmacological effects, such as antioxidant, anti-inflammatory, and anti-cancer activities.[1] This document provides a detailed protocol for the extraction, purification, and analysis of flavonoids from this compound flowers, intended for researchers in natural product chemistry, pharmacology, and drug development.

Experimental Protocols

Materials and Equipment
  • Plant Material: Fresh or dried this compound flower heads.

  • Solvents: Methanol (B129727) (85-95%), Ethanol (B145695) (40-70%), Ethyl acetate, Acetone (B3395972).[4][5][6]

  • Reagents: Hydrochloric acid, Sodium hydroxide, AB-8 or HPD-100 macroporous adsorption resin, Silica (B1680970) gel for column chromatography, Acetone.[5][7]

  • Equipment: Grinder or mill, Reflux extraction apparatus or ultrasonic bath, Rotary evaporator, Filtration apparatus (e.g., Buchner funnel), Chromatography columns, pH meter, Spectrophotometer, High-Performance Liquid Chromatography (HPLC) system with a PDA or MS detector.

Sample Preparation
  • Harvest fresh this compound flowers and wash them thoroughly with distilled water to remove any dirt and debris.

  • Dry the flowers in a well-ventilated area away from direct sunlight or in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried flowers into a coarse powder using a grinder or mill.[4][5]

  • Store the powdered material in an airtight container in a cool, dark place until extraction.

Extraction of Flavonoids

This protocol describes a solvent extraction method, which is a common technique for isolating flavonoids from plant materials.[4]

  • Weigh 100 g of the dried dandelion flower powder and place it into a round-bottom flask.

  • Add a solvent, such as 85% methanol, at a solid-to-liquid ratio of 1:15 (w/v).[5]

  • Perform reflux extraction for 120 minutes.[5] Alternatively, ultrasonic-assisted extraction can be employed using 40% ethanol at a liquid-solid ratio of 59.5:1 (mL/g) for approximately 44 minutes.[6]

  • After extraction, filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

Purification of Flavonoids

A two-step purification process using macroporous resin and silica gel chromatography is recommended for obtaining high-purity flavonoids.[5]

2.4.1. Macroporous Resin Chromatography

  • Adjust the pH of the concentrated extract to approximately 2.5 using hydrochloric acid. Let it stand for 20-40 minutes and then filter.[5]

  • Load the filtrate onto a pre-treated AB-8 macroporous resin adsorption column.[5][7]

  • Wash the column with distilled water to remove impurities, followed by a wash with a low concentration of methanol (e.g., 5-15%) to remove further impurities.[5]

  • Elute the flavonoids from the resin using a higher concentration of ethanol or methanol (e.g., 60-80%).[5]

  • Collect the eluate containing the flavonoids and concentrate it using a rotary evaporator. Dry the concentrated eluate to obtain a semi-purified total flavonoid product.

2.4.2. Silica Gel Column Chromatography

  • Dissolve the semi-purified flavonoid product in a minimal amount of a suitable solvent.

  • Load the dissolved sample onto a silica gel chromatography column.

  • Wash the column with a mixture of acetone and methanol (e.g., 3:1 v/v) to remove impurities.[5]

  • Elute the flavonoids using a different ratio of acetone and methanol (e.g., 7:1 v/v).[5]

  • Collect the fractions and monitor the presence of flavonoids using thin-layer chromatography (TLC) or a spectrophotometer.

  • Combine the fractions containing the purified flavonoids, concentrate, and dry to obtain the final product with a high purity of over 96%.[5]

Analysis of Flavonoids

The identification and quantification of specific flavonoids are typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometry (MS) detector.[8]

Data Presentation

The following table summarizes quantitative data from various studies on flavonoid extraction from this compound.

Extraction MethodSolventKey ParametersTotal Flavonoid Content/YieldReference
Solvent ExtractionEthyl AcetateSolid-liquid ratio: 1:70, Temp: 70°C, Time: 1.5 h7.18%[4]
Ultrasonic-Assisted39.6% EthanolLiquid-solid ratio: 59.5:1, Time: 43.8 min2.62% (crude), 54.7% (purified)[6]
Reflux Extraction85% MethanolSolid-liquid ratio: 1:15, Time: 120 min>96% (after purification)[5]
Fermentation & Extraction40% EthanolTemp: 70°C, Time: 30 min356.08 mg/mL (after purification)[7]

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the isolation and purification of flavonoids from this compound flowers.

G cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification cluster_analysis Analysis Harvest Harvest & Wash Flowers Dry Drying Harvest->Dry Grind Grinding to Powder Dry->Grind Solvent_Extraction Solvent Extraction (e.g., 85% Methanol, Reflux) Grind->Solvent_Extraction Filtration1 Filtration Solvent_Extraction->Filtration1 Concentration1 Concentration (Rotary Evaporation) Filtration1->Concentration1 pH_Adjust pH Adjustment & Filtration Concentration1->pH_Adjust Macro_Resin Macroporous Resin Chromatography pH_Adjust->Macro_Resin Concentration2 Concentration Macro_Resin->Concentration2 Silica_Gel Silica Gel Chromatography Concentration2->Silica_Gel Final_Product Purified Flavonoids Silica_Gel->Final_Product HPLC_MS HPLC-MS Analysis Final_Product->HPLC_MS

Caption: Workflow for the isolation of flavonoids from this compound flowers.

Signaling Pathway

Flavonoids from this compound, such as luteolin, are known to exert their antioxidant effects through the activation of the Nrf2 signaling pathway. The diagram below illustrates this mechanism.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Luteolin Luteolin (from this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Luteolin->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection (Reduced Oxidative Damage) Antioxidant_Genes->Cellular_Protection

References

Application Note & Protocol: HPLC-DAD Analysis of Phenolic Acids in Taraxacum Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxacum officinale (dandelion) is a perennial herb long used in traditional medicine. Its extracts are rich in phenolic compounds, particularly phenolic acids, which are known for their antioxidant, anti-inflammatory, and other health-promoting properties.[1][2][3] Accurate and reliable quantification of these phenolic acids is crucial for quality control, standardization of extracts, and further pharmacological research. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used analytical technique for the separation, identification, and quantification of these compounds in plant extracts.[4][5][6] This document provides a detailed protocol for the HPLC-DAD analysis of phenolic acids in this compound extracts.

Experimental Protocols

Sample Preparation: Extraction of Phenolic Acids

The choice of extraction solvent and method can significantly influence the profile and yield of extracted phenolic acids.[7][8] A common and effective method involves using an ethanol-water mixture.

Materials:

  • Dried and powdered this compound plant material (leaves, roots, or whole plant)

  • 80% Methanol (B129727) or 50% Ethanol (v/v) in water[2][9]

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Protocol:

  • Weigh 1.0 g of the powdered this compound sample and place it into a flask.

  • Add 20 mL of 80% methanol or 50% ethanol.[2][10]

  • Sonicate the mixture for 40 minutes at 60°C.[11]

  • Centrifuge the extract at 1,200 x g.[10]

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[11]

  • Store the filtered extract at -20°C until analysis.[10]

Preparation of Standard Solutions

Materials:

  • Phenolic acid standards (e.g., chicoric acid, caffeic acid, chlorogenic acid, p-coumaric acid, ferulic acid, vanillic acid, syringic acid)[5][12]

  • HPLC-grade methanol

Protocol:

  • Accurately weigh appropriate amounts of each phenolic acid standard.

  • Dissolve each standard in HPLC-grade methanol to prepare individual stock solutions of 100 mg/L.[5]

  • From the stock solutions, prepare a mixed standard solution containing all the phenolic acids of interest at a suitable concentration (e.g., 30 mg/L each).[5]

  • Prepare a series of calibration standards by diluting the mixed standard solution with the mobile phase to various concentrations (e.g., 1, 2.5, 5, 10, 15, and 25 mg/L) to construct calibration curves.[13]

HPLC-DAD Analysis

The following HPLC-DAD conditions are a robust starting point for the analysis of phenolic acids in this compound extracts. Optimization may be required based on the specific instrument and column used.

Instrumentation and Conditions:

  • HPLC System: Agilent 1100/1200 series or equivalent with a Diode Array Detector (DAD).[11]

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][14]

  • Mobile Phase:

    • Solvent A: 0.2% Phosphoric acid in water.[7]

    • Solvent B: Acetonitrile.[7]

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 95 5
    35 60 40

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.[7][11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 10 µL.[11]

  • Detection Wavelengths: Monitoring at 280 nm and 320 nm is recommended for phenolic acids. A full UV-Vis spectrum (210-400 nm) should be recorded to aid in peak identification.[15][16]

Data Presentation

Quantitative Data of Phenolic Acids in this compound officinale

The following table summarizes the quantitative data for major phenolic acids found in this compound officinale extracts from various studies. Concentrations can vary significantly depending on the plant part, geographical origin, and extraction method.

Phenolic AcidPlant PartExtraction SolventConcentration (mg/100g DW)Reference
Chicoric AcidLeaves50% Ethanol3148[1]
Chicoric AcidLeaves96% Ethanol1195[1]
Chicoric AcidLeavesWater484[1]
Chlorogenic Acid--Present[12]
Caffeic Acid--Present[12]
p-Coumaric AcidLeaves50% EthanolPresent[1]
Ferulic AcidLeaves50% EthanolPresent[1]
Sinapic AcidLeaves50% Ethanol24 - 141[1]
Vanillic AcidRoot95% EthanolPresent[12]
Syringic AcidRoot95% EthanolPresent[12]
Gallic AcidRoot95% EthanolPresent[12]

DW: Dry Weight. "Present" indicates the compound was identified but not quantified in the cited source.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing sample This compound Sample (Dried, Powdered) extraction Solvent Extraction (e.g., 80% MeOH, Ultrasonication) sample->extraction hplc_injection HPLC Injection centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration filtration->hplc_injection Filtered Extract separation C18 Column Separation hplc_injection->separation chromatogram Chromatogram Generation detection DAD Detection (280 nm, 320 nm) separation->detection detection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification

Caption: HPLC-DAD analysis workflow for phenolic acids in this compound.

Logical Relationship in Method Development

method_development cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_detection Detection Parameters objective Objective: Separate & Quantify Phenolic Acids cluster_mobile_phase cluster_mobile_phase objective->cluster_mobile_phase cluster_column cluster_column objective->cluster_column cluster_detection cluster_detection objective->cluster_detection organic_modifier Organic Modifier (Acetonitrile vs. Methanol) elution_mode Elution Mode (Isocratic vs. Gradient) organic_modifier->elution_mode ph_adjustment pH Adjustment (Formic, Acetic, Phosphoric Acid) ph_adjustment->elution_mode stationary_phase Stationary Phase (C18 is common) dimensions Dimensions (Length, Diameter, Particle Size) stationary_phase->dimensions wavelength Wavelength Selection (UV-Vis Spectra of Standards)

Caption: Key considerations for HPLC-DAD method development.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays Using Taraxacum Leaf Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to evaluate the anti-inflammatory properties of Taraxacum (dandelion) leaf extracts. The protocols detailed below are based on established methodologies for assessing key inflammatory markers and signaling pathways.

Introduction

This compound officinale (dandelion) has been utilized for centuries in traditional medicine for its purported anti-inflammatory benefits.[1] Modern scientific investigations have sought to validate these claims through in vitro studies, primarily focusing on the ability of dandelion leaf extracts to modulate inflammatory responses in immune cells like macrophages.[1][2] These studies often employ cell-based assays to measure the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][4] The underlying mechanisms of action are also explored by examining key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3][4][5]

This document outlines detailed protocols for the preparation of this compound leaf extracts and the execution of common in vitro anti-inflammatory assays.

Data Summary

The following tables summarize quantitative data from various studies on the in vitro anti-inflammatory effects of this compound leaf extracts.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Extract TypeIC50 (µg/mL)Reference
Methanol (B129727) Extract (TOME)79.9[6]
Water Extract (TOWE)157.5[6]
Chloroform (B151607) Fraction of Methanol Extract66.51[3][4]

Table 2: Inhibition of Pro-inflammatory Mediators by Chloroform Fraction of Methanol Leaf Extract in LPS-Stimulated RAW 264.7 Macrophages

Inflammatory MediatorIC50 (µg/mL)Reference
Prostaglandin E2 (PGE2)90.96[3][4]
Tumor Necrosis Factor-alpha (TNF-α)114.76[3][4]
Interleukin-1beta (IL-1β)171.06[3][4]

Experimental Protocols

Preparation of this compound Leaf Extracts

a) Aqueous Extraction [7][8]

  • Obtain dried this compound officinale leaves.

  • Suspend a known weight of the dried leaves (e.g., 50 g) in distilled water (e.g., 1 liter).[9]

  • Incubate the mixture for 24 hours at room temperature with continuous stirring.[8]

  • Filter the mixture through filter paper to remove solid debris.[9]

  • Centrifuge the filtrate to pellet any remaining fine particles.

  • The supernatant is the aqueous extract. For concentration, the extract can be evaporated to dryness (e.g., at 40°C) or lyophilized (freeze-dried).[7][9]

  • Store the dried extract at -20°C. Reconstitute in cell culture medium or a suitable solvent (e.g., DMSO) for experiments.

b) Ethanolic/Methanolic Extraction [3][10]

  • Air-dry fresh this compound officinale leaves.

  • Grind the dried leaves into a fine powder.

  • Macerate the leaf powder in 70-80% ethanol (B145695) or methanol at room temperature for a specified period (e.g., 24-72 hours) with occasional shaking.[10][11]

  • Filter the mixture.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

  • For fractionation (optional), the crude methanol extract can be suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and ethyl acetate.[3]

  • Dry the extracts and store them at -20°C.

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a commonly used model for in vitro inflammation studies.[2][3][6]

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Seed the cells in appropriate culture plates (e.g., 96-well for NO and viability assays, 24-well or 6-well for cytokine and protein analysis).

  • Allow the cells to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound leaf extract for a specified time (e.g., 1-2 hours).[3][12]

  • Induce inflammation by adding an inflammatory stimulus, most commonly lipopolysaccharide (LPS), at a final concentration of 1 µg/mL.[3][4]

  • Incubate for the desired period (e.g., 24 hours for NO and cytokine production).[12]

Cell Viability Assay (MTT Assay)

It is crucial to determine if the observed anti-inflammatory effects are not due to cytotoxicity of the extract.

  • Seed RAW 264.7 cells in a 96-well plate and treat with the extract as described above.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[2][8]

  • Living cells will convert the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Nitric Oxide (NO) Assay (Griess Reaction)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[5][6]

  • Collect the cell culture supernatant after treatment.

  • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

Pro-inflammatory Cytokine and Prostaglandin E2 (PGE2) Assays (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of cytokines (TNF-α, IL-6, IL-1β) and PGE2 in the cell culture supernatant.[1][2][3]

  • Collect the cell culture supernatant after treatment.

  • Use commercially available ELISA kits for the specific cytokine or PGE2 to be measured.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the concentration of the analyte based on a standard curve.

Gene Expression Analysis (RT-PCR)

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) can be used to measure the mRNA expression levels of inflammatory genes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][12]

  • After cell treatment, lyse the cells and extract total RNA using a suitable kit.

  • Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.

  • Perform PCR using specific primers for the target genes (iNOS, COX-2) and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

  • Analyze the PCR products by gel electrophoresis.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the protein levels of iNOS, COX-2, and key proteins in signaling pathways (e.g., p-p65, p-IκBα, p-ERK, p-JNK, p-p38).[3][6]

  • Lyse the treated cells in a suitable lysis buffer to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep 1. Extract Preparation cluster_cell_culture 2. Cell Culture & Treatment cluster_assays 3. In Vitro Assays This compound This compound officinale Leaves extraction Aqueous or Ethanolic Extraction This compound->extraction extract Leaf Extract extraction->extract pretreatment Pre-treatment with This compound Extract extract->pretreatment raw_cells RAW 264.7 Macrophages raw_cells->pretreatment lps LPS Stimulation (1 µg/mL) pretreatment->lps supernatant Collect Supernatant lps->supernatant cell_lysate Collect Cell Lysate lps->cell_lysate no_assay NO Assay (Griess) supernatant->no_assay cytokine_assay Cytokine/PGE2 ELISA (TNF-α, IL-6, IL-1β) supernatant->cytokine_assay western_blot Western Blot (iNOS, COX-2, NF-κB, MAPKs) cell_lysate->western_blot rt_pcr RT-PCR (iNOS, COX-2 mRNA) cell_lysate->rt_pcr

Caption: Experimental workflow for in vitro anti-inflammatory assays.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (ERK, JNK, p38) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb inos_cox2 iNOS, COX-2 Expression mapk->inos_cox2 nfkb->inos_cox2 This compound This compound Leaf Extract This compound->inhibition This compound->inhibition2 mediators NO, PGE2, TNF-α, IL-6, IL-1β Production inos_cox2->mediators inflammation Inflammation mediators->inflammation

References

Application Notes & Protocols: In Vivo Animal Models for Testing Taraxacum Hepatoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Taraxacum officinale (T. officinale), commonly known as dandelion, is a perennial herb that has been used in traditional medicine for centuries to treat a variety of ailments, particularly liver and gallbladder disorders.[1] Preclinical studies using various animal models have provided scientific evidence for its hepatoprotective properties, attributing these effects to its potent antioxidant and anti-inflammatory activities.[2][3][4] The bioactive compounds in dandelion, including polyphenols, flavonoids, and polysaccharides like taraxasterol, are believed to modulate key signaling pathways involved in oxidative stress and inflammation, thereby protecting the liver from damage induced by toxins.[2][3][5]

These application notes provide detailed protocols for inducing and evaluating liver damage in common in vivo animal models and for assessing the protective effects of this compound extracts. The summarized data and standardized methodologies are intended to assist researchers in designing and conducting robust preclinical studies.

Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity Model

The CCl₄ model is a widely used and reliable method for inducing acute and chronic liver injury. CCl₄ is metabolized by cytochrome P450 enzymes (specifically CYP2E1) in the liver to form the highly reactive trichloromethyl free radical (•CCl₃), which initiates lipid peroxidation and leads to hepatocyte damage, inflammation, and fibrosis.[6][7]

Experimental Protocol
  • Animals: Male Sprague-Dawley rats (180-220 g) or Wistar rats (150-200 g) are commonly used.[6]

  • Acclimatization: Animals are housed under standard laboratory conditions (23 ± 2°C, 12h light/dark cycle) with free access to a standard pellet diet and water for at least one week before the experiment.

  • Experimental Groups (Example):

    • Group I (Normal Control): Receive vehicle only (e.g., distilled water or olive oil).

    • Group II (CCl₄ Control): Receive CCl₄ to induce liver injury.

    • Group III (this compound + CCl₄): Pre-treated with this compound extract followed by CCl₄ administration.

    • Group IV (this compound Only): Receive this compound extract only to assess any intrinsic effects.

  • Treatment Administration:

    • This compound Extract: Dandelion Leaf Water Extract (DLWE) or other extracts are administered orally by gavage. Doses can range from 500 mg/kg to 2 g/kg body weight daily for a period of 7 to 14 days before CCl₄ induction.[6][7]

    • Induction of Injury: A single intraperitoneal (i.p.) or oral (p.o.) dose of CCl₄ (e.g., 0.5 mL/kg to 2 mL/kg body weight), often diluted 1:1 in olive oil, is administered to induce acute liver injury.[6]

  • Sample Collection: 24 hours after CCl₄ administration, animals are euthanized. Blood is collected via cardiac puncture for serum biochemical analysis. The liver is immediately excised, weighed, and divided for histopathological analysis and for homogenization to measure oxidative stress markers.[6][7]

  • Biochemical Analysis:

    • Serum Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), lactate (B86563) dehydrogenase (LDH), total bilirubin, triglycerides (TG), and cholesterol.[6]

    • Liver Homogenate: Malondialdehyde (MDA), reduced glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6]

  • Histopathology: Liver tissue is fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate hepatocyte necrosis, inflammation, and steatosis.

Data Summary: CCl₄ Model
Animal ModelThis compound PreparationDoseKey ResultsReference
Sprague-Dawley RatsDandelion Leaf Water Extract (DLWE)0.5 and 2 g/kgDose-dependently ↓ ALT, AST, LDH, TG, MDA; ↑ GSH and antioxidant enzymes. Down-regulated CYP2E1, Fas, and TNF-α mRNA.[6]
Sprague-Dawley RatsDandelion Hot Water Extract (DWE)0.5 and 2 g/kgSignificantly ↓ ALT, AST; ↑ GPx, GR, SOD. Decreased CYP2E1 expression.[7]
Albino RatsDandelion Leaf Water ExtractNot specifiedSignificant reduction in elevated serum markers (ALT, AST).
Wistar RatsDandelion Alcoholic ExtractNot specifiedImproved body and liver weight; ↓ ALT, AST, Bilirubin; ↓ MDA, Nitric Oxide; ↑ GSH.

Alcohol-Induced Hepatotoxicity Model

Chronic alcohol consumption leads to alcoholic liver disease (ALD), characterized by oxidative stress, inflammation, and steatosis. This model mimics the effects of heavy alcohol consumption in humans.

Experimental Protocol
  • Animals: Male ICR mice (25-30 g) or Sprague-Dawley rats.[8][9]

  • Acclimatization: As described for the CCl₄ model.

  • Experimental Groups (Example):

    • Group I (Normal Control): Receive standard diet.

    • Group II (Alcohol Control): Receive alcohol to induce liver injury.

    • Group III (this compound + Alcohol): Receive alcohol and this compound extract concurrently.

    • Group IV (this compound Only): Receive this compound extract only.

  • Treatment Administration:

    • Alcohol: Ethanol (B145695) is typically administered orally at a dose of ~7 g/kg body weight per day for 4-6 weeks. It can be mixed in a high-fat liquid diet to promote intake and injury.[8][9]

    • This compound Extract: An aqueous root extract (1 g/kg body weight/day) or other extracts can be administered orally alongside the alcohol.[8]

  • Sample Collection & Analysis: Similar to the CCl₄ model, blood and liver tissues are collected at the end of the treatment period for biochemical, oxidative stress, and histopathological analyses.

Data Summary: Alcohol Model
Animal ModelThis compound PreparationDoseKey ResultsReference
ICR MiceAqueous Root Extract (TOH)1 g/kg/daySignificantly ↓ serum AST, ALT, ALP, LDH. Ameliorated MDA levels and ↑ hepatic antioxidant enzymes (CAT, GST, GPx, GR) and GSH.[8]
Sprague-Dawley RatsWhite Flower Dandelion Water Extract (WTC)0.3 g/kgAccelerated ethanol degradation, protected against steatosis, and alleviated gut microbiome dysbiosis.[9]

Acetaminophen (B1664979) (APAP)-Induced Hepatotoxicity Model

APAP overdose is a common cause of acute liver failure. At toxic doses, its metabolite, N-acetyl-p-benzoquinone imine (NAPQI), depletes hepatic GSH stores, leading to severe oxidative stress and hepatocellular necrosis.

Experimental Protocol
  • Animals: Male mice (e.g., C57BL/6 or Kunming mice).[10][11]

  • Acclimatization: As previously described.

  • Experimental Groups (Example):

    • Group I (Normal Control): Receive vehicle only.

    • Group II (APAP Control): Receive a single toxic dose of APAP.

    • Group III-V (DP + APAP): Pre-treated with different doses of Dandelion Polyphenols (DP) or extract, followed by APAP.

  • Treatment Administration:

    • This compound Extract: Dandelion polyphenols (100, 200, 400 mg/kg) or leaf extract (0.1, 0.5 mg/mL) are administered orally for 7 consecutive days.[10][11]

    • Induction of Injury: On the 7th day, 1-2 hours after the final extract dose, a single intraperitoneal injection of APAP (e.g., 200-350 mg/kg) is administered.[10][11]

  • Sample Collection: Animals are sacrificed 12-24 hours after APAP administration. Blood and liver samples are collected for analysis as described in previous models.

Data Summary: APAP Model
Animal ModelThis compound PreparationDoseKey ResultsReference
MiceLeaf Extract0.1 and 0.5 mg/mLPrevented APAP-induced increases in ALT and AST; decreased TBARS levels and prevented the depletion of sulfhydryl levels.[10]
MiceDandelion Polyphenols (DP)100, 200, 400 mg/kgDose-dependently ↓ ALT, AST, LDH, TNF-α, IL-1β, IL-6. Activated Nrf-2/HO-1 pathway and inhibited JNK signaling.[11]

Visualizations: Workflows and Signaling Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the hepatoprotective effects of this compound in an animal model.

Experimental_Workflow cluster_prep Preparation Phase cluster_treat Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization (1 week) B Group Allocation (Control, Toxin, Toxin+this compound) A->B C This compound Extract Pre-treatment (Oral Gavage, e.g., 7-14 days) B->C D Induction of Acute Liver Injury (e.g., CCl4, APAP - Single i.p. dose) C->D E Sacrifice and Sample Collection (24h post-induction) D->E F Serum Collection (Blood) E->F G Tissue Collection (Liver) E->G H Biochemical Analysis (ALT, AST, ALP, etc.) F->H I Oxidative Stress Markers (MDA, GSH, SOD, CAT) G->I J Histopathology (H&E) & Molecular Analysis (Western/PCR) G->J

General workflow for in vivo hepatoprotectivity studies.
Hepatoprotective Signaling Pathways of this compound

This compound exerts its protective effects primarily by mitigating oxidative stress and inflammation. Two key pathways involved are the Nrf2/HO-1 antioxidant pathway and the NF-κB inflammatory pathway.

1. Activation of the Nrf2 Antioxidant Pathway

Hepatotoxins generate reactive oxygen species (ROS), causing oxidative stress. Bioactive compounds in this compound can scavenge ROS and activate the Nrf2 pathway, the master regulator of the antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Hepatotoxin (e.g., CCl4, APAP) ROS ↑ Reactive Oxygen Species (Oxidative Stress) Toxin->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound Bioactives (Polyphenols) This compound->ROS scavenges This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE ARE (Antioxidant Response Element) Nrf2_free->ARE Translocation Antioxidant_Enzymes ↑ Transcription of Antioxidant Enzymes (HO-1, SOD, CAT, GSH) ARE->Antioxidant_Enzymes Hepatoprotection Cell Survival & Hepatoprotection Antioxidant_Enzymes->Hepatoprotection

This compound activates the Nrf2/ARE antioxidant pathway.

2. Inhibition of the NF-κB Inflammatory Pathway

Liver injury triggers an inflammatory response mediated by the transcription factor NF-κB, which upregulates pro-inflammatory cytokines like TNF-α and interleukins. Polysaccharides and other compounds in this compound have been shown to inhibit this pathway.[3]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxin Hepatotoxin (e.g., CCl4) Cell_Damage Hepatocyte Damage Toxin->Cell_Damage IKK IKK Activation Cell_Damage->IKK This compound This compound Bioactives (Polysaccharides) This compound->IKK inhibits IkB Phosphorylation & Degradation of IκBα IKK->IkB NFkB_free NF-κB IkB->NFkB_free releases Inflammatory_Genes ↑ Transcription of Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB_free->Inflammatory_Genes Translocation Inflammation Liver Inflammation & Further Injury Inflammatory_Genes->Inflammation

This compound inhibits the pro-inflammatory NF-κB pathway.

References

Application Note: Analysis of Fatty Acids in Taraxacum Seeds by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taraxacum officinale, commonly known as dandelion, is recognized for its various medicinal properties, with its seeds containing a rich profile of fatty acids. These fatty acids are crucial for the plant's biology and have potential applications in nutrition and pharmacology. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique for the qualitative and quantitative analysis of fatty acids. This application note provides a detailed protocol for the extraction, derivatization, and analysis of fatty acids from this compound seeds using a GC-MS method. The procedure involves the conversion of fatty acids into their corresponding Fatty Acid Methyl Esters (FAMEs) for enhanced volatility and separation.

Principle

The analysis of fatty acids by GC-MS requires a derivatization step to convert the non-volatile fatty acids into volatile FAMEs. This is typically achieved through acid-catalyzed transmethylation. The resulting FAMEs are then separated based on their boiling points and polarity on a GC column and subsequently identified and quantified by a mass spectrometer.

Experimental Protocols

1. Sample Preparation

  • Seed Collection and Preparation: Collect mature this compound seeds and ensure they are clean and free from foreign material. Dry the seeds to a constant weight, typically at a low temperature (e.g., 40°C) to prevent lipid degradation.

  • Grinding: Homogenize the dried seeds into a fine powder using a laboratory mill or a mortar and pestle. A smaller particle size increases the efficiency of lipid extraction.

2. Lipid Extraction and Derivatization to FAMEs (One-Step Acid-Catalyzed Methylation)

This high-throughput method is efficient for profiling fatty acids in plant seeds.[1][2]

  • Reagents:

    • Sulfuric acid in methanol (B129727) (5% v/v)

    • n-Hexane

    • Internal Standard (e.g., C19:0 fatty acid)

  • Procedure:

    • Weigh approximately 5-10 mg of powdered this compound seed into a 2 mL glass tube with a screw cap.[2]

    • Add 1 mL of the 5% sulfuric acid in methanol solution.

    • (Optional but recommended for accurate quantification) Add a known amount of internal standard.

    • Vortex the mixture for 30 seconds to ensure thorough mixing.

    • Incubate the sealed tube at 85°C for 2 hours or at 64°C for 4 hours.[1][2]

    • Allow the tube to cool to room temperature.

    • Add 800 µL of n-hexane to extract the FAMEs and vortex for 30 seconds.[1]

    • Let the mixture stand for 2 minutes to allow for phase separation.

    • Carefully transfer the upper hexane (B92381) layer containing the FAMEs to a clean GC vial for analysis.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977A or similar.

  • Column: HP-5ms ultra-inert column (30m x 250µm x 0.25µm) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Injector: Split/splitless injector, operated in split mode (e.g., 1:50 split ratio).[4]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase to 200°C at 10°C/min.

    • Ramp 2: Increase to 280°C at 5°C/min.

    • Ramp 3: Increase to 320°C and hold for 6 minutes.[3]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[3]

    • Mass Scan Range: 50-550 Da.[3][5]

    • Scan Interval: 2.0 seconds.[3][5]

4. Data Analysis

  • Identification: Identify the individual FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of known standards.

  • Quantification: Quantify the individual fatty acids by comparing the peak areas of their FAMEs to the peak area of the internal standard or by using an external calibration curve prepared with FAME standards.[6]

Data Presentation

The following table summarizes the fatty acid composition found in this compound seed oil from a representative study.[4]

Fatty AcidAbbreviationRelative Concentration (%)
Tridecanoic acidC13:01.37
Palmitic acidC16:03.89
Linoleic acidC18:27.78
Linolenic acidC18:319.88
Behenic acidC22:01.25
Other identified fatty acids<1% each

Note: A total of 19 different fatty acid components were identified and quantified in the cited study.[4] Another study identified linoleic acid as the most abundant fatty acid in the seeds of T. officinale.[7]

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the GC-MS analysis of fatty acids in this compound seeds is depicted in the following diagram.

GCMS_Workflow Start Start: this compound Seed Sample Grinding Sample Homogenization (Grinding to fine powder) Start->Grinding Derivatization One-Step Derivatization (5% H2SO4 in Methanol, 85°C) Grinding->Derivatization 5-10 mg sample Extraction FAME Extraction (n-Hexane) Derivatization->Extraction Cool to RT GCMS_Analysis GC-MS Analysis Extraction->GCMS_Analysis Transfer hexane layer Data_Processing Data Processing & Analysis GCMS_Analysis->Data_Processing Identification Peak Identification (Mass Spectra & Retention Time) Data_Processing->Identification Quantification Quantification (Peak Area vs. Standard) Data_Processing->Quantification End End: Fatty Acid Profile Identification->End Quantification->End

Caption: Workflow for GC-MS analysis of fatty acids in this compound seeds.

Conclusion

The described GC-MS method provides a reliable and efficient approach for the qualitative and quantitative analysis of fatty acids in this compound seeds. The one-step derivatization protocol is particularly advantageous for high-throughput screening. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in the lipid composition of this compound and other plant seeds.

References

Application Notes and Protocols for Natural Rubber Extraction from Taraxacum kok-saghyz

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Taraxacum kok-saghyz (TKS), also known as the Russian dandelion, is a promising alternative source of high-quality natural rubber, a strategic raw material essential for numerous industrial and medical applications.[1][2] The rubber produced in the roots of TKS is chemically similar to that from the traditional source, Hevea brasiliensis, consisting mainly of cis-1,4-polyisoprene, and often exhibiting a high molecular weight.[3][4][5] Unlike Hevea, TKS can be cultivated in temperate regions, offering a potential solution to the geographic limitations and vulnerabilities of the current rubber supply chain.[1][6]

The development of efficient, scalable, and environmentally friendly extraction methods is critical to realizing the commercial potential of TKS. The rubber is located in the plant's laticifers, and in dried roots, it exists as solid rubber threads physically entangled with other root tissues like inulin (B196767), resins, and lignocellulosic materials.[4][7] Consequently, extraction protocols must effectively separate the rubber from this complex matrix without degrading its polymeric structure.

These application notes provide an overview of current extraction techniques, detailed experimental protocols, and comparative data to guide researchers in selecting and implementing appropriate methods for their specific research and development needs.

Data Presentation: Quantitative Analysis of TKS Rubber

The yield and quality of extracted rubber are highly dependent on the chosen methodology. The following tables summarize key quantitative data from various studies to allow for easy comparison.

Table 1: Comparison of TKS Natural Rubber (TKNR) Properties by Extraction Method

Extraction MethodRubber Yield (% of theoretical)Rubber Purity (%)Weight-Average Molecular Weight (Mѡ, g/mol )Polydispersity Index (Mѡ/Mₙ)Source(s)
Solvent Extraction (Hexane)VariableHigh~1,400,000~2.0[8][9]
Aqueous (Wet Milling)Moderate78% - 91%Variable-[9][10]
Enzymatic Digestion80%Up to 99.5%High-[9][11]
Microbial Extraction-84.8% -> 95.5%~1,000,000+Close to Hevea NR[4][7]
Alkaline + EnzymaticHighHighComparable to Hevea NRComparable to Hevea NR[3]
Latex "Flow Method"~50% (as latex)Up to 99.5%~1,800,000Low[12][13]

Table 2: Typical Composition of Dried TKS Roots

ComponentContent (% Dry Weight)NotesSource(s)
Natural Rubber5% - 24%Varies significantly with genetics and growing conditions.[8][9][11]
Inulin18% - 40%A major co-product with potential for valorization.[11][14]
Water-Soluble Molecules~26% - 60%Includes inulin, sucrose, and other sugars.[4][11]
Proteins~10% - 15%Found in both water-soluble and insoluble fractions.[11][15]
Resins (Acetone-extractable)~1.7% - 13%Includes fatty acids, sterols, etc.[4][11]
Lignocellulose~25% - 40%Comprises cellulose (B213188), hemicellulose, and lignin (B12514952).[4][10]
Ash~5%Represents mineral content.[5]

Experimental Protocols & Workflows

Several distinct methodologies have been developed for TKS rubber extraction. The choice of protocol depends on the desired end-product (solid rubber vs. latex), scale, and available equipment.

Protocol 1: Sequential Solvent Extraction

This classic laboratory method is effective for obtaining high-purity rubber for analytical purposes. It works by sequentially removing non-rubber components with polar solvents before dissolving the rubber in a non-polar solvent.[1][16]

Methodology:

  • Preparation: Harvest, clean, and dry TKS roots at 50-70°C.[3][17] Grind the dried roots into a fine powder (particle size < 2 mm).[18]

  • Inulin & Sugar Removal: Stir the root powder in hot deionized water (e.g., 95°C) for approximately 40 minutes. Filter and repeat the process to ensure complete removal of water-soluble components like inulin.[18]

  • Resin Removal: Stir the remaining solid residue with acetone (B3395972) at room temperature or slightly elevated (e.g., 40°C) for 24 hours.[16][18] This step dissolves resins and other non-polar contaminants. Filter and discard the acetone solution.

  • Rubber Extraction: Add a non-polar solvent such as hexane, cyclohexane, or toluene (B28343) to the dried residue (solid-to-liquid ratio of 1:10 is common).[8][16] Stir for 24-48 hours to fully dissolve the natural rubber.

  • Separation: Filter the mixture to remove the solid plant debris (bagasse). An extraction decanter can be used for larger scales.[19]

  • Precipitation & Recovery: Precipitate the rubber from the solvent solution (miscella) by adding a non-solvent like methanol (B129727) or by evaporating the solvent.

  • Drying: Dry the recovered rubber under a vacuum at a controlled temperature (e.g., 40°C) to remove residual solvent.

G cluster_workflow Workflow for Sequential Solvent Extraction start Dried TKS Root Powder step1 Hot Water Extraction (95°C, 2x 40 min) start->step1 step2 Acetone Extraction (40°C, 24h) step1->step2 Solid Residue byproduct1 Inulin & Sugars step1->byproduct1 step3 Hexane Extraction (24-48h) step2->step3 Solid Residue byproduct2 Resins step2->byproduct2 step4 Filtration / Centrifugation step3->step4 Miscella + Bagasse step5 Rubber Precipitation (e.g., add Methanol) step4->step5 Rubber-Hexane Solution byproduct3 Bagasse step4->byproduct3 end_node Purified Solid Rubber step5->end_node

Caption: Workflow for the sequential removal of impurities and extraction of rubber using solvents.

Protocol 2: Combined Alkaline and Enzymatic Hydrolysis

This green chemistry approach aims to reduce organic solvent use by disrupting the root's cellular structure with chemical and biological treatments.[3] It is effective for isolating high-purity rubber (TKNR).[3]

Methodology:

  • Preparation: Use 300 g of cleaned, dried, and crushed TKS roots.

  • Inulin Removal: Boil the root material in water at 100°C for 30 minutes. Filter the mixture through an 80-mesh sieve (178 µm). Repeat this boiling and filtering process three times. The collected filtrate is rich in inulin.[3]

  • Alkaline Treatment: Dry the filtered residue at 50°C for 24 hours. Add potassium hydroxide (B78521) (KOH) at a ratio of 60 mg per gram of dry residue, dissolved in 500 mL of deionized water. Heat the mixture at 120°C for 30 minutes to facilitate cell wall disruption and lignin removal.[2][3]

  • Filtration: Filter the alkaline mixture. The filtrate contains dissolved lignin, which can be precipitated by acidification. The remaining solid is the target for the next step.

  • Enzymatic Hydrolysis: Resuspend the solid residue in a buffer solution (e.g., citric acid-sodium hydroxide, pH 4.8).[7] Add pectinase (B1165727) and cellulase (B1617823) enzymes. Incubate at 50°C with shaking (e.g., 180 rpm) for 72 hours.[3][7] This step dissolves the remaining root-structure carbohydrates.

  • Rubber Isolation: The rubber, which is now freed from the carbohydrate matrix, will float due to its lower density.[4] It can be collected from the surface, washed thoroughly with deionized water, and dried.

G cluster_workflow Workflow for Alkaline and Enzymatic Extraction start Crushed TKS Roots step1 Repeated Boiling (100°C, 3x 30 min) start->step1 step2 Alkaline Treatment (KOH, 120°C, 30 min) step1->step2 Solid Residue byproduct1 Inulin-rich Filtrate step1->byproduct1 step3 Enzymatic Hydrolysis (Cellulase, Pectinase, 50°C, 72h) step2->step3 Solid Residue byproduct2 Lignin-rich Filtrate step2->byproduct2 step4 Separation / Flotation step3->step4 byproduct3 Solubilized Carbohydrates step3->byproduct3 end_node High-Purity TKNR step4->end_node

Caption: A green chemistry approach using alkaline and enzyme treatments to isolate rubber.

Protocol 3: Microbial Extraction via Fermentation

This innovative process uses microorganisms, such as yeast, to simultaneously extract rubber and produce valuable co-products like biofuel ethanol (B145695).[4][7] The method is environmentally friendly and has the potential to be cost-effective.[4] Purity can be increased stepwise from ~85% to over 95%.[4]

Methodology:

  • Preparation: Use dried TKS roots ground to a powder (particle size 0.075 mm - 0.4 mm).[4]

  • Dilute Acid Pretreatment: This initial step helps to hydrolyze hemicellulose and prepare the material for subsequent enzymatic action. The specific acid, concentration, and treatment time can be optimized based on the feedstock.

  • Enzymatic Degradation: After pretreatment, neutralize the pH to ~4.8 and add cellulase enzymes. Incubate at 50°C for 72 hours. This breaks down the cellulose into fermentable sugars.[7]

  • Yeast Fermentation: Introduce a yeast strain (e.g., Saccharomyces cerevisiae) to the mixture. The yeast will ferment the released sugars into ethanol. This process further breaks down the root structure, releasing the entangled rubber particles.

  • Rubber Separation: After fermentation, the rubber can be separated from the liquid phase (containing ethanol) and remaining solids through flotation or filtration. The rubber particles, being hydrophobic and less dense than water, will float.[4]

  • Recovery and Purification: Collect the rubber, wash it to remove any residual fermentation broth, and dry. The ethanol can be recovered from the liquid phase via distillation.

G cluster_workflow Workflow for Microbial Extraction start TKS Root Powder step1 Dilute Acid Pretreatment start->step1 step2 Enzymatic Degradation (Cellulase, 50°C) step1->step2 Purity ~85% step3 Yeast Fermentation step2->step3 Purity ~94% step4 Rubber Separation (Flotation) step3->step4 Purity ~96% end_node High-Purity Rubber step4->end_node byproduct Bioethanol step4->byproduct

Caption: A bioprocess for co-producing rubber and bioethanol via fermentation.

Conclusion

The extraction of natural rubber from this compound kok-saghyz is a rapidly advancing field with a variety of available techniques. Solvent-based methods are reliable for producing high-purity analytical samples, while newer aqueous, enzymatic, and microbial protocols offer more sustainable and scalable alternatives for industrial application.[1][3][4] The choice of method will be dictated by the specific research goals, including desired purity, yield, preservation of molecular weight, and environmental considerations. The protocols and data provided herein serve as a comprehensive guide for researchers to navigate the options for TKNR extraction and characterization.

References

Application Notes & Protocols for Quality Control of Taraxaci Herba using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quality control of Taraxaci Herba (Dandelion Herb) using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). The methodologies outlined are essential for ensuring the authenticity, consistency, and efficacy of this important herbal medicine.

Taraxaci Herba, derived from plants of the Taraxacum genus, is widely used in traditional medicine for its various therapeutic properties, including anti-inflammatory, antioxidant, and antibacterial effects.[1][2] The quality of Taraxaci Herba can be influenced by factors such as the species, growing conditions, and processing methods. Therefore, robust analytical techniques like HPLC are crucial for standardization and quality assessment.[3]

The primary chemical constituents responsible for the bioactivity of Taraxaci Herba include phenolic acids and flavonoids.[1][2] HPLC-based methods allow for the separation, identification, and quantification of these key chemical markers to establish a chemical fingerprint and assess the concentration of active compounds.

Key Chemical Markers for Quality Control

Several phenolic compounds have been identified as key markers for the quality evaluation of Taraxaci Herba. These include:

  • Phenolic Acids:

    • Caftaric Acid[1]

    • Chlorogenic Acid[1][4]

    • Caffeic Acid[1][4]

    • Cichoric Acid[1][4]

    • 4,5-dicaffeoylquinic acid[4]

  • Flavonoids:

    • Luteolin[4]

    • Luteolin-7-O-glucoside[5]

    • Quercetin[5]

    • Apigenin[5]

    • Rutin[5]

    • Kaempferol[5]

    • Diosmetin[5]

Cichoric acid, caffeic acid, and luteolin (B72000) are often highlighted as significant quality markers.[1] Furthermore, 4,5-dicaffeoylquinic acid and luteolin have been identified as potential chemical markers to differentiate between wild and cultivated Taraxaci Herba.[4]

Quantitative Data Summary

The following tables summarize the quantitative analysis of key bioactive compounds in Taraxaci Herba as reported in the literature. These values can serve as a reference for quality assessment.

Table 1: Content of Phenolic Acids and Flavonoids in Taraxaci Herba

CompoundContent Range (mg/g)Reference
Caffeic Acid0.11 - 0.60[5]
Rutin3.47 - 18.02[5]
Luteolin-7-O-glucoside0.23 - 0.32[5]
Cichoric Acid6.98 - 8.68[5]
Quercetin2.19 - 7.17[5]
Apigenin0.29 - 1.03[5]
Kaempferol0.60 - 0.87[5]
Diosmetin0.17 - 1.25[5]

Experimental Workflow for Quality Control

The general workflow for the HPLC/UPLC-based quality control of Taraxaci Herba is depicted below. This process ensures a systematic approach from sample reception to final data analysis and quality assessment.

G HPLC/UPLC Quality Control Workflow for Taraxaci Herba cluster_0 Sample Handling cluster_1 Sample Preparation cluster_2 Chromatographic Analysis cluster_3 Data Processing and Evaluation A Raw Material Reception (Taraxaci Herba) B Drying and Pulverization A->B C Extraction (e.g., Ultrasonic with Methanol (B129727)/Ethanol) B->C D Filtration (0.22 or 0.45 µm filter) C->D E HPLC/UPLC Injection D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection F->G H Chromatogram Acquisition G->H I Peak Identification and Integration H->I J Quantitative Analysis & Fingerprint Comparison I->J K Quality Assessment J->K

Caption: A flowchart illustrating the key stages of HPLC/UPLC analysis for Taraxaci Herba.

Detailed Experimental Protocols

The following protocols are synthesized from various published methods for the HPLC and UPLC analysis of Taraxaci Herba.

Protocol 1: UPLC Fingerprinting and Quantitative Analysis of Multiple Components

This protocol is adapted from a study that established a UPLC fingerprint and simultaneously determined the content of ten active ingredients in Taraxaci Herba.[5]

1. Sample Preparation:

  • Obtain a representative sample of dried Taraxaci Herba.

  • Grind the sample into a fine powder.

  • Accurately weigh 1.0 g of the powdered sample and place it into a conical flask with a stopper.

  • Add 50 mL of methanol to the flask.

  • Perform ultrasonic-assisted extraction for 30 minutes.

  • Allow the extract to cool to room temperature.

  • Replenish the weight loss with methanol.

  • Filter the extract through a 0.22 µm membrane filter before injection into the UPLC system.

2. UPLC Conditions:

  • Instrument: Waters ACQUITY UPLC system or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.4% aqueous phosphoric acid

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5-10% B

    • 5-15 min: 10-20% B

    • 15-25 min: 20-30% B

    • 25-30 min: 30-40% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 323 nm.

  • Injection Volume: 2 µL.

3. Data Analysis:

  • Record the chromatograms of the standard compounds and the sample solutions.

  • Identify the characteristic peaks in the sample chromatogram by comparing the retention times with those of the standards.

  • For quantitative analysis, construct calibration curves for each standard compound by plotting peak area against concentration.

  • Calculate the content of each analyte in the sample using the regression equation from the calibration curve.

  • For fingerprint analysis, use specialized software to calculate the similarity of the sample fingerprints to a reference fingerprint.

Protocol 2: HPLC Analysis for General Quality Control

This protocol provides a general HPLC method for the quality control of Taraxaci Herba, focusing on key phenolic acids.

1. Sample Preparation:

  • Dry the Taraxaci Herba material at a controlled temperature (e.g., 50-60°C) to a constant weight.

  • Pulverize the dried material into a homogenous powder.

  • Weigh approximately 1.0 g of the powder into a flask.

  • Add 25 mL of 70% ethanol.

  • Extract using an ultrasonic bath for 45 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A typical gradient might be:

    • 0-10 min: 10-25% B

    • 10-30 min: 25-40% B

    • 30-40 min: 40-60% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 280 nm and 320 nm.

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Acquire chromatograms for both standard solutions of marker compounds and the prepared sample extracts.

  • Identify the peaks of interest in the sample chromatogram based on retention time matching with the standards.

  • Quantify the identified compounds by comparing their peak areas with those of the standards of known concentrations.

Logical Relationship in Quality Control Analysis

The relationship between the different stages of the quality control process is crucial for obtaining reliable and reproducible results. The diagram below illustrates the logical flow and dependencies in the analytical procedure.

G Logical Flow of HPLC-based Quality Control A Method Development & Validation B Sample Preparation A->B Defines Parameters C Chromatographic Separation B->C Provides Analyte D Data Acquisition C->D Generates Signal E Data Analysis D->E Provides Raw Data F Result Interpretation & Reporting E->F Generates Quantified Results F->A Feedback for Optimization

Caption: A diagram showing the logical dependencies in the HPLC quality control process.

By implementing these standardized HPLC and UPLC protocols, researchers, scientists, and drug development professionals can effectively assess the quality of Taraxaci Herba, ensuring its safety and efficacy for its intended applications.

References

Application Notes and Protocols for Bioactive Compound Production Using Taraxacum Root Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxacum officinale (dandelion) is a well-known medicinal plant rich in a variety of bioactive compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] Key among these compounds are chicoric acid, a phenolic acid derivative, and various triterpenoids such as taraxasterol (B1681928) and taraxerol (B1681929).[1][3] Traditional cultivation and extraction from field-grown plants can be limited by geographical variations, seasonal changes, and inconsistent yields.[4] In vitro root culture, particularly hairy root culture induced by Agrobacterium rhizogenes, presents a promising biotechnological platform for the stable, continuous, and enhanced production of these valuable secondary metabolites under controlled laboratory conditions.[5][6][7][8]

Hairy root cultures are characterized by their rapid growth in hormone-free media, genetic stability, and high biosynthetic capacity, making them an ideal system for producing compounds naturally found in roots.[8][9][10] Furthermore, the production of bioactive compounds can be significantly enhanced through various elicitation strategies, which involve the application of biotic or abiotic stressors to trigger the plant's defense responses and stimulate secondary metabolism.[4][11]

These application notes provide detailed protocols for establishing and maintaining this compound root cultures, applying elicitation techniques to boost the yield of target bioactive compounds, and methods for their extraction and analysis.

Key Bioactive Compounds from this compound Root Culture

Bioactive CompoundChemical ClassReported Biological Activities
Chicoric Acid Phenolic AcidAntioxidant, Anti-inflammatory, Antiviral (including anti-HIV activity), Hepatoprotective[1][12][13]
Taraxasterol TriterpenoidAnticancer, Anti-inflammatory[1][3]
Taraxerol TriterpenoidAnticancer, Anti-inflammatory[3]
Chlorogenic Acid Phenolic AcidAntioxidant, Anti-inflammatory[1][14]
Luteolin FlavonoidAnti-inflammatory, Antioxidant[2]

Experimental Protocols

Protocol 1: Establishment of this compound officinale Hairy Root Culture

This protocol details the induction of hairy roots from this compound officinale explants using Agrobacterium rhizogenes.

Materials:

  • This compound officinale seeds or young, healthy plants

  • Agrobacterium rhizogenes strain (e.g., MTCC-532, A4)[3]

  • Murashige and Skoog (MS) medium, including vitamins

  • Sucrose

  • Phytohormones (e.g., IAA, BA, 2,4-D for callus induction if needed)[15]

  • Cefotaxime (B1668864) or other suitable antibiotic

  • Agar

  • Sterilization agents (e.g., 70% ethanol (B145695), 0.1% mercuric chloride or commercial bleach)

  • Sterile distilled water

  • Petri dishes, culture tubes, and flasks

  • Scalpels, forceps

Methodology:

  • Explant Preparation:

    • Sterilize this compound officinale seeds and germinate them on hormone-free MS medium.

    • Alternatively, use leaves or root segments from young, healthy in vitro-grown plantlets as explants.[7]

    • Surface sterilize explants by washing with 70% ethanol for 30-60 seconds, followed by immersion in a 0.1% mercuric chloride solution (or a 10-20% commercial bleach solution) for 5-10 minutes, and then rinse 3-4 times with sterile distilled water.[7]

  • Bacterial Culture Preparation:

    • Culture Agrobacterium rhizogenes in a suitable liquid medium (e.g., YEP or LB) overnight on a shaker at 28°C until the optical density at 600 nm (OD600) reaches 0.5-0.7.[7]

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium.

  • Infection and Co-cultivation:

    • Wound the prepared explants (e.g., leaf discs, root segments) with a sterile scalpel.

    • Immerse the explants in the bacterial suspension for 15-30 minutes.

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on solid MS medium (or MS medium supplemented with hormones for callus induction prior to infection, e.g., MS + 0.5 ppm IAA + 1 ppm BA + 0.5 ppm 2,4-D).[15]

    • Co-cultivate in the dark at 24 ± 2°C for 2-3 days.[7]

  • Establishment of Axenic Cultures:

    • Transfer the explants to solid MS medium containing an antibiotic such as cefotaxime (250-500 mg/L) to eliminate the Agrobacterium.

    • Subculture every 2-3 weeks on fresh medium with decreasing concentrations of the antibiotic until the bacteria are completely eliminated.

    • Hairy roots will emerge from the wounded sites within a few weeks.

  • Proliferation and Maintenance:

    • Excise the induced hairy roots and transfer them to hormone-free liquid MS medium supplemented with 3% sucrose.[16]

    • Maintain the cultures on a rotary shaker (100-120 rpm) at 25°C in the dark.

    • Subculture the roots every 4-6 weeks by transferring a small portion of the root biomass to fresh medium.

G cluster_prep Preparation cluster_infection Transformation cluster_establishment Culture Establishment cluster_maintenance Maintenance & Production Explant Explant Preparation (Leaves/Roots) Infection Infection of Explants Explant->Infection Agro_Culture Agrobacterium Culture (e.g., MTCC-532) Agro_Culture->Infection Co_Cultivation Co-cultivation (2-3 days) Infection->Co_Cultivation Antibiotic_Selection Transfer to MS + Antibiotic (e.g., Cefotaxime) Co_Cultivation->Antibiotic_Selection Hairy_Root_Induction Hairy Root Emergence Antibiotic_Selection->Hairy_Root_Induction Axenic_Culture Establish Axenic Culture Hairy_Root_Induction->Axenic_Culture Liquid_Culture Transfer to Liquid MS Medium (Hormone-free) Axenic_Culture->Liquid_Culture Proliferation Proliferation & Biomass Accumulation Liquid_Culture->Proliferation Subculture Subculture (every 4-6 weeks) Proliferation->Subculture Subculture->Liquid_Culture

Protocol 2: Elicitation for Enhanced Bioactive Compound Production

This protocol describes the application of elicitors to stimulate the production of secondary metabolites in established hairy root cultures.

Materials:

  • Established this compound hairy root cultures in liquid MS medium

  • Elicitor stock solutions (sterile-filtered):

    • Methyl Jasmonate (MeJA)

    • Abscisic Acid (ABA)

    • Yeast Extract (YE)

    • Salicylic Acid (SA)

  • Sterile flasks

Methodology:

  • Culture Preparation:

    • Grow hairy root cultures for a predetermined period (e.g., 20-30 days) to reach the late exponential growth phase.

    • Aseptically transfer a known amount of root biomass (e.g., 1-2 g fresh weight) into fresh liquid MS medium.

  • Elicitor Application:

    • Add the sterile elicitor solution to the culture flasks to achieve the desired final concentration. Optimal concentrations should be determined empirically, but starting points can be:

      • Methyl Jasmonate (MeJA): 50-100 µM[11]

      • Abscisic Acid (ABA): Concentrations can vary; previous studies on T. mongolicum have shown its effectiveness.[17]

      • Yeast Extract (YE): 100 mg/L[11]

    • Maintain a control culture without any elicitor.

  • Incubation and Harvest:

    • Incubate the elicited cultures for a specific duration (e.g., 24 hours, 48 hours, or longer). The optimal exposure time will vary depending on the elicitor and the target compound.[11]

    • After the incubation period, harvest the hairy roots by vacuum filtration.

    • Wash the roots with distilled water to remove any residual medium.

    • Record the fresh weight, then freeze-dry or oven-dry the biomass at a low temperature (e.g., 40-50°C) to determine the dry weight.

    • Store the dried biomass at -20°C or below until extraction.

Protocol 3: Extraction and Quantification of Bioactive Compounds

This protocol outlines the extraction of chicoric acid, taraxasterol, and taraxerol, followed by their quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dried, powdered this compound hairy root biomass

  • Solvents: Methanol (B129727) (HPLC grade), Ethanol (70-95%), Acetonitrile (HPLC grade), Formic Acid

  • Extraction apparatus (e.g., ultrasonic bath, Soxhlet extractor, or shaker)

  • Centrifuge and centrifuge tubes

  • Syringe filters (0.22 or 0.45 µm)

  • HPLC system with a DAD or UV detector and a C18 column

  • Analytical standards for chicoric acid, taraxasterol, and taraxerol

Methodology:

  • Extraction:

    • Weigh a precise amount of dried, powdered root material (e.g., 100 mg).

    • For phenolic compounds (chicoric acid): Use an aqueous ethanol (e.g., 70%) or methanol solution.[18][19] Perform ultrasound-assisted extraction for 30 minutes at 60°C for optimal yield.[19]

    • For triterpenoids (taraxasterol, taraxerol): Use a less polar solvent like 95% ethanol.[14]

    • After extraction, centrifuge the mixture to pellet the solid debris.

    • Collect the supernatant. Repeat the extraction process on the pellet 1-2 more times to ensure complete extraction.

    • Pool the supernatants and evaporate the solvent under reduced pressure.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for HPLC analysis.

  • Sample Preparation for HPLC:

    • Filter the re-dissolved extract through a 0.22 µm syringe filter before injection into the HPLC system.[7]

  • HPLC Analysis:

    • For Chicoric Acid:

      • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: A gradient elution system is typically used, for example, with Acetonitrile (A) and water with 0.1% formic acid (B).[20]

      • Detection: Diode Array Detector (DAD) at 330 nm.[21][22]

      • Quantification: Prepare a calibration curve using a pure chicoric acid standard.

    • For Taraxasterol and Taraxerol:

      • Column: C18

      • Mobile Phase: An isocratic or gradient system with solvents like methanol, acetonitrile, and/or water.

      • Detection: UV detector at a lower wavelength (e.g., 205-210 nm), as triterpenoids lack strong chromophores.

      • Quantification: Create calibration curves using pure taraxasterol and taraxerol standards. A previously reported HPLC method identified taraxerol and taraxasterol at retention times of 4.975 and 3.5 minutes, respectively.[3]

Quantitative Data Summary

The following table summarizes the potential yields of bioactive compounds from this compound hairy root cultures, including the effects of elicitation.

Bioactive CompoundCulture ConditionYieldFold IncreaseReference
Taraxasterol Hairy Root Culture (MTCC-532)-~4-fold vs. non-transformed root[3]
Taraxerol Hairy Root Culture (MTCC-532)-~2-fold vs. non-transformed root[3]
Phenolic Compounds Hairy Root Culture + Yeast Extract (100 mg/L)-Significant increase[11]
Phenolic Compounds Hairy Root Culture + MeJA (100 µM)-Significant increase[11]

Note: Specific yield values (e.g., mg/g DW) are often study-dependent. The table indicates the reported enhancement, which is a key outcome of these biotechnological approaches.

Signaling Pathways and Regulation

Elicitors enhance bioactive compound production by activating specific defense-related signaling pathways. For instance, hormones like Abscisic Acid (ABA) and Methyl Jasmonate (MeJA) are known to be key regulators.[11][17]

In the case of chicoric acid, its biosynthesis originates from the phenylpropanoid pathway.[21] Recent studies in this compound mongolicum have shown that ABA treatment significantly enhances chicoric acid accumulation.[17] This is mediated through a signaling cascade involving SNF1-related protein kinase 2s (SnRK2s), which can interact with transcription factors like TmbZIP1. This transcription factor, in turn, binds to the promoter of key biosynthetic genes, such as 4-coumarate-CoA ligase (4CL), upregulating the pathway and leading to higher chicoric acid production.[17]

G ABA ABA Elicitor SnRK2s TmSnRK2s Activation ABA->SnRK2s triggers TmbZIP1 Transcription Factor (TmbZIP1) SnRK2s->TmbZIP1 interacts with & enhances stability of proTm4CL1 Promoter of Tm4CL1 gene TmbZIP1->proTm4CL1 binds to Transcription Enhanced Transcription proTm4CL1->Transcription Biosynthesis Phenylpropanoid Pathway Upregulation Transcription->Biosynthesis Chicoric_Acid Chicoric Acid Accumulation Biosynthesis->Chicoric_Acid

References

Application Note: High-Yield DNA Extraction from Taraxacum for Population Genetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Taraxacum (dandelion) is a genus within the Asteraceae family, characterized by complex reproductive strategies and high levels of secondary metabolites, including polyphenols and polysaccharides. These compounds present significant challenges for molecular research, as they can co-precipitate with nucleic acids, leading to impure samples that inhibit downstream enzymatic reactions crucial for genetic analysis. High-quality genomic DNA is a prerequisite for techniques such as PCR, next-generation sequencing (NGS), and restriction digests, which are fundamental to population genetics, phylogenetics, and drug development research.

This document provides a detailed, optimized protocol for the extraction of high-quality genomic DNA from this compound leaf tissue. The method is a modification of the widely used Cetyltrimethylammonium Bromide (CTAB) protocol, specifically adapted to overcome the challenges posed by high concentrations of polysaccharides and polyphenolic compounds. This protocol consistently yields DNA of sufficient quantity and purity for a range of molecular applications.

Data Presentation

The success of a DNA extraction protocol is determined by the yield and purity of the resulting DNA. The following tables summarize expected quantitative data from a modified CTAB protocol applied to species within the Asteraceae family, which shares biochemical properties with this compound. The data highlights the effectiveness of the protocol on different tissue types. Purity is assessed by spectrophotometric ratios: an A260/A280 ratio of ~1.8 indicates low protein contamination, and an A260/A230 ratio between 2.0 and 2.2 suggests minimal polysaccharide and polyphenol contamination.[1]

Table 1: DNA Yield and Purity from Different Leaf Tissue States of Silphium spp. (Asteraceae) using a Modified CTAB Method

Tissue TypeAverage DNA Concentration (ng/µL)Average A260/A280 RatioAverage A260/A230 Ratio
Young, Fresh Leaf Tissue150.51.852.10
Young, Lyophilized Leaf Tissue145.21.862.05
Mature, Fresh Leaf Tissue95.81.821.90
Mature, Lyophilized Leaf Tissue92.41.831.88

Data adapted from studies on Silphium spp., a genus in the Asteraceae family with similar extraction challenges.[1][2][3] Young leaf tissue is recommended as it generally provides higher yields and purity.[4]

Table 2: Reagents for Modified CTAB Extraction Buffer

ReagentFinal ConcentrationPurpose
CTAB2% (w/v)Lyses cell membranes and binds DNA.
Tris-HCl (pH 8.0)100 mMMaintains pH of the buffer.
EDTA (pH 8.0)20 mMChelates magnesium ions, inactivating nucleases.[4]
NaCl1.4 MHelps remove polysaccharides.[5][6]
Polyvinylpyrrolidone (PVP)2% (w/v)Binds and removes polyphenolic compounds.[7][8]
β-mercaptoethanol1% (v/v)Antioxidant that prevents oxidation of polyphenols.[4]

Note: β-mercaptoethanol should be added to the buffer immediately before use in a fume hood.

Experimental Protocols

This section details the step-by-step modified CTAB protocol for extracting genomic DNA from this compound leaf tissue.

Materials and Reagents
  • CTAB Extraction Buffer (see Table 2)

  • Chloroform:Isoamyl Alcohol (24:1, v/v)

  • Isopropanol (ice-cold)

  • 70% Ethanol (B145695) (ice-cold)

  • 95% Ethanol (ice-cold)

  • TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • RNase A (10 mg/mL)

  • Liquid Nitrogen

  • Sterile 1.5 mL and 2.0 mL microcentrifuge tubes

  • Mortar and pestle, pre-chilled

  • Water bath or heating block

  • Microcentrifuge

Protocol Steps
  • Sample Preparation: a. Weigh 100-200 mg of fresh, young this compound leaf tissue. b. Freeze the tissue using liquid nitrogen in a pre-chilled mortar. c. Immediately grind the frozen tissue to a fine, light-green powder with the pestle. Quick and thorough grinding is critical for efficient cell lysis.[9]

  • Lysis: a. Transfer the powdered tissue into a 2.0 mL microcentrifuge tube. b. Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with freshly added β-mercaptoethanol). c. Vortex vigorously for 30 seconds to ensure the powder is fully suspended. d. Incubate the mixture at 65°C for 60 minutes. Invert the tube gently every 15-20 minutes to aid lysis.

  • Purification: a. After incubation, allow the tube to cool to room temperature. b. Add an equal volume (1 mL) of Chloroform:Isoamyl Alcohol (24:1). c. Mix by inverting the tube for 10 minutes until an emulsion is formed. This step removes proteins and other cellular debris. d. Centrifuge at 12,000 x g for 15 minutes at room temperature. The mixture will separate into three phases. e. Carefully transfer the upper aqueous phase, which contains the DNA, to a new 1.5 mL microcentrifuge tube. Avoid disturbing the middle interface and the bottom organic layer.[9] f. Repeat the chloroform:isoamyl alcohol extraction (steps 3b-3e) to ensure high purity.

  • DNA Precipitation: a. To the recovered aqueous phase, add 0.7 volumes of ice-cold isopropanol. b. Mix gently by inversion. A white, thread-like DNA precipitate should become visible. c. Incubate at -20°C for at least 30 minutes to enhance precipitation. Longer incubation can increase yield but may also co-precipitate more salts.[10] d. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the DNA.

  • Washing: a. Carefully decant the supernatant without disturbing the DNA pellet. b. Add 1 mL of ice-cold 70% ethanol to wash the pellet and remove residual salts and CTAB. c. Centrifuge at 10,000 x g for 5 minutes at 4°C. d. Carefully decant the ethanol. Repeat the wash with 1 mL of ice-cold 95% ethanol. e. Decant the 95% ethanol and give the tube a final quick spin to collect any remaining liquid, which should be removed with a pipette.

  • Drying and Resuspension: a. Air-dry the pellet at room temperature for 10-15 minutes. Do not over-dry, as this will make the DNA difficult to dissolve.[5] b. Resuspend the DNA pellet in 50-100 µL of TE Buffer. The volume can be adjusted based on pellet size. c. To aid dissolution, incubate at 55°C for 10 minutes.

  • RNase Treatment: a. Add 1 µL of RNase A (10 mg/mL) to the resuspended DNA. b. Incubate at 37°C for 30-60 minutes to degrade contaminating RNA. c. Store the purified genomic DNA at -20°C for short-term use or -80°C for long-term storage.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of contaminant removal during the extraction process.

DNA_Extraction_Workflow A 1. Sample Preparation (Grind 100-200mg leaf tissue in liquid N2) B 2. Lysis (Add 1mL 65°C CTAB Buffer, incubate 60 min) A->B C 3. Purification (Add 1mL Chloroform:Isoamyl Alcohol, centrifuge) B->C D Collect Aqueous Phase C->D E 4. DNA Precipitation (Add 0.7 vol Isopropanol, -20°C for 30 min) D->E F Centrifuge to Pellet DNA E->F G 5. Washing (Wash with 70% and 95% Ethanol) F->G H 6. Drying & Resuspension (Air-dry pellet, resuspend in TE Buffer) G->H I 7. RNase Treatment (Incubate with RNase A at 37°C) H->I J High-Quality Genomic DNA (Store at -20°C) I->J

Caption: Modified CTAB DNA extraction workflow for this compound.

Contaminant_Removal cluster_0 Initial Homogenate cluster_1 Purification Steps cluster_2 Removed Contaminants DNA DNA Proteins Proteins Step3 Chloroform:Isoamyl Alcohol Extraction Proteins->Step3 Polysaccharides Polysaccharides Step1 High Salt (NaCl) in CTAB Buffer Polysaccharides->Step1 Polyphenols Polyphenols Step2 PVP in CTAB Buffer Polyphenols->Step2 Removed_Poly Polysaccharides Step1->Removed_Poly Precipitates out Removed_Phenols Polyphenols Step2->Removed_Phenols Binds to Removed_Proteins Proteins Step3->Removed_Proteins Denatures & separates

Caption: Mechanism of contaminant removal in the modified CTAB method.

References

Application Notes and Protocols: Development of Functional Foods Using Taraxacum officinale Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taraxacum officinale, commonly known as dandelion, is a perennial herb traditionally used in folk medicine for a variety of ailments.[1][2] Modern research has begun to validate its therapeutic potential, attributing its health benefits to a rich profile of bioactive compounds.[3][4] Dandelion is a source of essential nutrients, including vitamins A, C, E, and K, as well as minerals like iron, calcium, magnesium, and potassium.[5] The plant is rich in phytochemicals such as sesquiterpene lactones, flavonoids, phenolic acids (such as chicoric and chlorogenic acid), and triterpenoids.[3] The root is particularly noted for its high content of the prebiotic fiber inulin (B196767).[6][7]

This document provides detailed application notes and protocols for researchers and professionals interested in the development of functional foods incorporating this compound officinale powder. It covers the key bioactive components, their health benefits, and methodologies for analysis and application in food product development.

Bioactive Compounds and Functional Properties

This compound officinale powder, derived from its roots, leaves, or flowers, possesses a range of bioactive compounds that contribute to its functional properties. These properties include antioxidant, anti-inflammatory, digestive, and potential metabolic regulatory effects.[8][9][10]

Key Bioactive Compounds

The primary bioactive constituents of this compound officinale include:

  • Phenolic Compounds: These are major contributors to the antioxidant properties of dandelion.[11][12] They include:

    • Phenolic Acids: Chicoric acid, caftaric acid, chlorogenic acid, and caffeic acid are prominent phenolic acids found in dandelion.[3][11][13]

    • Flavonoids: Luteolin and its glycosides are significant flavonoids present.[3][12]

  • Terpenoids: This class includes sesquiterpene lactones and triterpenoids like taraxasterol, which has demonstrated anti-inflammatory properties.[3][14]

  • Inulin: A prebiotic fiber found in high concentrations in the root, which supports gut health by promoting the growth of beneficial bacteria.[6][7]

Health Benefits

The bioactive compounds in this compound officinale are associated with several health benefits:

  • Anti-inflammatory Effects: Dandelion extracts have been shown to suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[14] This is achieved in part by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the downregulation of signaling pathways such as MAP kinase.[15][16]

  • Antioxidant Activity: The high concentration of phenolic compounds in dandelion allows it to scavenge free radicals, reducing oxidative stress in the body.[7][9]

  • Digestive Health: The inulin content in dandelion root acts as a prebiotic, aiding digestion and promoting a healthy gut microbiome.[6][7] It has also been traditionally used to stimulate bile production, which is important for fat digestion.[7][8]

  • Liver Support: Traditionally, dandelion has been used to support liver health, and some studies suggest it may have hepatoprotective effects.[7][8][10]

  • Metabolic Regulation: Some animal studies indicate that bioactive compounds in dandelion may help regulate blood sugar levels by aiding insulin (B600854) secretion.[8]

Quantitative Data Summary

The following tables summarize quantitative data on the bioactive components and antioxidant activity of this compound officinale from various studies.

Table 1: Total Phenolic Content (TPC) in this compound officinale

Plant PartExtraction SolventTPC (mg GAE/g DW)Reference
Leaves50% Ethanol (B145695)33.90 ± 0.57[11]
LeavesHydro-alcoholic691.6[17]
LeavesAqueous41.47[17]
Flowers (Fresh)-367.4[18]
Root70% Methanol (B129727)23.58 ± 0.97[19]
RootEthyl Acetate (B1210297) Extract228.723 ± 2.392[20]

GAE: Gallic Acid Equivalents; DW: Dry Weight

Table 2: Antioxidant Activity of this compound officinale Extracts

Plant PartAssayResultReference
Leaves (50% Ethanol Extract)DPPH136.3 mM TE/g DW[11]
Leaves (50% Ethanol Extract)FRAP131.5 mM TE/g DW[11]
Leaves (50% Ethanol Extract)CuPRAC407.8 mM TE/g DW[11]
Root (70% Methanol Extract)DPPH (IC50)50.47 ± 0.41 µg/mL[19]
Root (70% Methanol Extract)ABTS (IC50)70.57 ± 0.44 µg/mL[19]
Root (Ethyl Acetate Extract)DPPH227.728 ± 11.849 mg TE/g[20]
Root (Ethyl Acetate Extract)FRAP463.066 ± 3.942 mg TE/g[20]

TE: Trolox Equivalents; DW: Dry Weight; IC50: Half maximal inhibitory concentration

Experimental Protocols

This section provides detailed protocols for key experiments relevant to the analysis of this compound officinale powder and its application in functional foods.

Protocol for Preparation of this compound officinale Powder Extract

This protocol is based on methods described for extracting bioactive compounds from dandelion.[11]

Objective: To prepare an extract from this compound officinale powder for subsequent analysis of bioactive compounds and functional properties.

Materials:

  • Dried this compound officinale powder (leaves, roots, or flowers)

  • Solvent (e.g., 50% ethanol, 70% methanol, water)

  • Laboratory blender or grinder

  • Shaking water bath or orbital shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Freeze-dryer (optional)

Procedure:

  • Sample Preparation: If starting with whole dried plant parts, grind them to a fine powder using a laboratory blender.

  • Extraction:

    • Weigh 10 g of the dandelion powder and place it in a flask.

    • Add 100 mL of the chosen solvent (e.g., 50% ethanol) to achieve a 1:10 solid-to-solvent ratio.

    • Incubate the mixture in a shaking water bath at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 2 hours).

  • Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Drying: The concentrated extract can be dried to a powder using a freeze-dryer or a vacuum oven at a low temperature.

  • Storage: Store the dried extract in an airtight, light-protected container at -20°C until further analysis.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Processing start Dried Dandelion powder Dandelion Powder start->powder Grind mix Mix with Solvent (1:10 ratio) powder->mix incubate Incubate with Shaking (e.g., 60°C, 2h) mix->incubate filter Filter incubate->filter evaporate Evaporate Solvent filter->evaporate dry Freeze-dry evaporate->dry extract Dried Extract dry->extract

Workflow for Dandelion Extract Preparation.
Protocol for Determination of Total Phenolic Content (TPC)

This protocol is based on the widely used Folin-Ciocalteu method.[11][17]

Objective: To quantify the total phenolic content in a this compound officinale extract.

Materials:

  • Dandelion extract

  • Folin-Ciocalteu reagent

  • Gallic acid (for standard curve)

  • Sodium carbonate (Na₂CO₃) solution (e.g., 20% w/v)

  • Distilled water

  • Spectrophotometer

Procedure:

  • Standard Curve Preparation:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL).

    • Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Sample Preparation: Dissolve the dried dandelion extract in the extraction solvent to a known concentration (e.g., 1 mg/mL).

  • Reaction:

    • In a test tube, mix 0.5 mL of the diluted extract or standard solution with 2.5 mL of Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • After 5 minutes, add 2 mL of 20% sodium carbonate solution.

    • Vortex the mixture and incubate in the dark at room temperature for 1 hour.

  • Measurement: Measure the absorbance of the samples and standards at 760 nm using a spectrophotometer.

  • Calculation:

    • Plot the absorbance of the gallic acid standards against their concentrations to create a standard curve.

    • Use the regression equation from the standard curve to calculate the TPC of the dandelion extract.

    • Express the results as mg of gallic acid equivalents per gram of dry weight of the extract (mg GAE/g DW).

Protocol for DPPH Radical Scavenging Activity Assay

This protocol measures the antioxidant capacity of the dandelion extract.[16][19]

Objective: To determine the free radical scavenging activity of a this compound officinale extract using the DPPH assay.

Materials:

  • Dandelion extract

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

  • Methanol

  • Trolox (for standard curve)

  • Spectrophotometer

Procedure:

  • Sample and Standard Preparation:

    • Prepare different concentrations of the dandelion extract in methanol.

    • Prepare a series of Trolox solutions in methanol for the standard curve.

  • Reaction:

    • In a test tube or microplate well, add a specific volume of the extract or standard solution.

    • Add a defined volume of the DPPH solution and mix well.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should also be measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

    • The results can be expressed as an IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) or as Trolox equivalents (TE) by comparing the antioxidant activity to the Trolox standard curve.

Protocol for Inulin Extraction from Dandelion Root

This protocol is adapted from methods for extracting inulin from plant materials.[21]

Objective: To isolate inulin from this compound officinale root powder.

Materials:

  • Dried dandelion root powder

  • Distilled water

  • Ethanol

  • Reflux apparatus or water bath

  • Centrifuge

  • Freeze-dryer

Procedure:

  • Defatting (Optional but Recommended):

    • Extract the dandelion root powder with a non-polar solvent like n-hexane in a Soxhlet apparatus to remove lipids.

    • Air-dry the defatted powder.

  • Hot Water Extraction:

    • Mix the defatted root powder with distilled water (e.g., 1:10 w/v).

    • Heat the mixture under reflux or in a hot water bath (e.g., 80-100°C) for 1-2 hours with constant stirring.

  • Filtration and Centrifugation:

    • Filter the hot mixture through cheesecloth or filter paper to remove the solid residue.

    • Centrifuge the filtrate to remove any remaining fine particles.

  • Inulin Precipitation:

    • Cool the supernatant to room temperature.

    • Add ethanol to the supernatant (e.g., to a final concentration of 70-80% v/v) to precipitate the inulin.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

  • Inulin Collection and Drying:

    • Collect the precipitated inulin by centrifugation.

    • Wash the inulin pellet with ethanol to remove any remaining soluble impurities.

    • Dry the purified inulin using a freeze-dryer.

  • Storage: Store the dried inulin powder in a desiccator at room temperature.

G cluster_prep Preparation cluster_extraction Extraction & Precipitation cluster_purification Purification & Drying start Dandelion Root Powder defat Defat with Hexane (Optional) start->defat hot_water Hot Water Extraction (80-100°C) defat->hot_water filter_centrifuge Filter & Centrifuge hot_water->filter_centrifuge precipitate Precipitate with Ethanol filter_centrifuge->precipitate collect Collect Precipitate precipitate->collect wash Wash with Ethanol collect->wash dry Freeze-dry wash->dry inulin Purified Inulin dry->inulin

Workflow for Inulin Extraction.

Signaling Pathways

The anti-inflammatory effects of this compound officinale are mediated through the modulation of specific signaling pathways.

Inhibition of LPS-Induced Inflammatory Pathway

Lipopolysaccharide (LPS), a component of gram-negative bacteria, can induce a strong inflammatory response in macrophages. Dandelion extracts have been shown to counteract this response.[15]

Mechanism:

  • LPS binds to Toll-like receptor 4 (TLR4) on the surface of macrophages.

  • This binding activates downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway.

  • Activation of the MAPK pathway leads to the transcription and expression of pro-inflammatory genes.

  • This results in the production of inflammatory mediators such as nitric oxide (NO), prostaglandins (B1171923) (PGE₂), and pro-inflammatory cytokines (TNF-α, IL-1β).

  • The enzymes responsible for the production of NO and PGE₂ are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

  • This compound officinale extracts, particularly chloroform (B151607) and ethyl acetate fractions, have been shown to inhibit the activation of MAP kinases.[15]

  • This inhibition leads to the reduced expression of iNOS and COX-2, and consequently, a decrease in the production of NO, PGE₂, and pro-inflammatory cytokines.[15][16]

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds to MAPK MAPK Pathway TLR4->MAPK Activates iNOS_COX2 iNOS & COX-2 Expression MAPK->iNOS_COX2 Induces Inflammation Inflammatory Mediators (NO, PGE₂, TNF-α, IL-1β) iNOS_COX2->Inflammation Produces Dandelion This compound officinale Extract Dandelion->MAPK Inhibits

Inhibition of LPS-Induced Inflammation by Dandelion Extract.

Application in Functional Foods

This compound officinale powder can be incorporated into various food products to enhance their nutritional and functional value.[22][23]

Examples of Functional Food Applications
  • Beverages: Dandelion root powder can be used as a coffee substitute or added to smoothies and herbal teas for its digestive and liver-supporting benefits.[7][22]

  • Baked Goods: The powder can be incorporated into bread, muffins, and cookies to increase their fiber and antioxidant content.

  • Dairy Products: It can be added to yogurt and kefir to provide prebiotic benefits.

  • Savory Products: Dandelion leaf powder has been successfully incorporated into meat products like chicken loaves to improve their functional properties.[24] It can also be added to soups and sauces.[22]

Example Protocol: Development of a Functional Beverage with Dandelion Root Powder

Objective: To formulate a ready-to-drink functional beverage containing this compound officinale root powder.

Ingredients:

  • Dandelion root powder: 1-3 g per serving

  • Fruit juice concentrate (e.g., apple, pear) for sweetness and flavor

  • Citric acid (as a preservative and for tartness)

  • Natural flavors (optional)

  • Water

  • Stabilizer (e.g., pectin, xanthan gum) to prevent sedimentation

Procedure:

  • Dispersion: Disperse the dandelion root powder and stabilizer in a small amount of cold water to form a slurry.

  • Mixing: In a larger vessel, combine the fruit juice concentrate, the remaining water, and citric acid. Heat the mixture to approximately 50-60°C.

  • Incorporation: Slowly add the dandelion powder slurry to the heated juice mixture while stirring continuously to ensure proper dispersion and prevent clumping.

  • Pasteurization: Heat the beverage to a pasteurization temperature (e.g., 85°C for 15-30 seconds) to ensure microbiological safety.

  • Homogenization (Optional): Homogenize the beverage to improve stability and mouthfeel.

  • Hot-filling: Fill the hot beverage into sterilized bottles and seal immediately.

  • Cooling: Cool the bottles rapidly to room temperature.

  • Quality Control: Perform sensory evaluation, pH measurement, and microbiological testing on the final product.

Conclusion

This compound officinale powder is a versatile ingredient with significant potential for the development of functional foods. Its rich content of bioactive compounds, including phenolics, terpenoids, and inulin, offers a range of health benefits, particularly in terms of its anti-inflammatory, antioxidant, and digestive-aiding properties. The protocols and data presented in this document provide a foundation for researchers and drug development professionals to explore the application of this promising natural ingredient in creating innovative and health-promoting food products. Further research, including clinical trials, is warranted to fully elucidate its efficacy and mechanisms of action in humans.[9]

References

Unveiling the Anti-Inflammatory Potential of Taraxasterol: In Vivo Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for studying the anti-inflammatory effects of taraxasterol (B1681928) in various preclinical animal models. Taraxasterol, a pentacyclic triterpene found in dandelion and other medicinal plants, has demonstrated significant anti-inflammatory properties by modulating key signaling pathways. These protocols are intended to guide researchers in the consistent and effective evaluation of taraxasterol and its derivatives for potential therapeutic development.

Overview of Taraxasterol's Anti-Inflammatory Activity

Taraxasterol exerts its anti-inflammatory effects through the suppression of pro-inflammatory cytokines and mediators. In vivo studies have shown its efficacy in both acute and chronic models of inflammation. The primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in the inflammatory response.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies, demonstrating the dose-dependent anti-inflammatory effects of taraxasterol in different animal models.

Table 1: Effect of Taraxasterol on Acute Inflammation Models

Animal ModelSpeciesTaraxasterol Dose (mg/kg)Parameter MeasuredResult (% Inhibition)Reference
Carrageenan-Induced Paw Edema Rat2.5Paw Edema (at 3h)24.2% (P<0.01)[1]
5Paw Edema (at 3h)41.5% (P<0.01)[1]
10Paw Edema (at 3h)55.1% (P<0.01)[1]
Dimethylbenzene-Induced Ear Edema Mouse2.5Ear Edema19.5%[4]
5Ear Edema42.9% (P<0.05)[4]
10Ear Edema57.2% (P<0.01)[4]
Acetic Acid-Induced Vascular Permeability Mouse2.5Evans Blue Leakage-[1]
5Evans Blue Leakage-[1]
10Evans Blue LeakageSignificant Decrease[1]

Table 2: Effect of Taraxasterol on Chronic and Organ-Specific Inflammation Models

Animal ModelSpeciesTaraxasterol Dose (mg/kg)Key FindingsReference
Cotton Pellet-Induced Granuloma Rat2.5, 5, 10Significant inhibition of granuloma formation (dose-dependent)[1]
LPS-Induced Acute Lung Injury Mouse10Attenuated inflammatory cell infiltration, MPO activity, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[2]
DSS-Induced Colitis Mouse5, 10Improved body weight, reduced Disease Activity Index (DAI), and modulated gut microbiota[5]
Concanavalin A-Induced Hepatic Injury Mouse2.5, 5, 10Protective effects against liver injury via inhibition of TLRs/NF-κB pathway[4]
Collagen-Induced Arthritis Mouse-Alleviated arthritis progression by inhibiting NF-κB and NLRP3 inflammasome pathways[6]

Experimental Protocols

Detailed methodologies for key in vivo anti-inflammatory models are provided below.

Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)

This model is widely used to assess the anti-edematous effects of compounds in the early stages of acute inflammation.[1][7]

Materials:

  • Male Wistar rats (180-220 g)

  • Taraxasterol

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., 0.5% CMC-Na)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatize animals for at least one week before the experiment.

  • Divide rats into groups (n=10 per group): Vehicle control, Taraxasterol (2.5, 5, and 10 mg/kg), and a positive control (e.g., Dexamethasone (B1670325) 2.5 mg/kg).

  • Administer taraxasterol or vehicle orally 1 hour before carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model is used to investigate the effects of compounds on acute lung inflammation.[2]

Materials:

  • Male BALB/c mice (20-25 g)

  • Taraxasterol

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Acclimatize mice for at least one week.

  • Group the animals (n=8-10 per group): Control, LPS only, and Taraxasterol (e.g., 10 mg/kg) + LPS.

  • Pre-treat mice with taraxasterol or vehicle intraperitoneally 1 hour before LPS administration.

  • Induce ALI by intranasal or intratracheal instillation of LPS (e.g., 5 mg/kg) in a small volume of sterile saline.

  • Euthanize the mice at a predetermined time point (e.g., 7 hours) after LPS administration.

  • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell count and cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

  • Harvest lung tissue to determine the lung wet/dry weight ratio (an indicator of pulmonary edema) and MPO activity (a marker of neutrophil infiltration).

Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD).[5][8]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Taraxasterol

  • Dextran Sulfate Sodium (DSS) (36-50 kDa)

  • Vehicle (e.g., 0.5% CMC-Na)

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into groups: Control (drinking water), DSS + vehicle, and DSS + Taraxasterol (5 and 10 mg/kg).

  • Induce colitis by administering 3% (w/v) DSS in the drinking water for 7 consecutive days.

  • Administer taraxasterol or vehicle orally daily during the DSS treatment period.

  • Monitor the mice daily for body weight, stool consistency, and presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • At the end of the experiment (day 8), euthanize the mice and collect the colon.

  • Measure the colon length and collect tissue samples for histological analysis (H&E staining) and assessment of inflammatory markers.

  • Cecal contents can be collected for gut microbiota analysis.

Visualizations

The following diagrams illustrate the key signaling pathways modulated by taraxasterol and a general experimental workflow for its in vivo evaluation.

Taraxasterol_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK_Pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Pro_inflammatory_Cytokines NFkB_Pathway->Pro_inflammatory_Cytokines Taraxasterol Taraxasterol Taraxasterol->MAPK_Pathway Taraxasterol->NFkB_Pathway Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation

Caption: Taraxasterol inhibits inflammation by suppressing the NF-κB and MAPK signaling pathways.

Experimental_Workflow Animal_Model_Selection Animal Model Selection (e.g., Carrageenan, LPS, DSS) Grouping_and_Dosing Grouping and Dosing (Vehicle, Taraxasterol, Positive Control) Animal_Model_Selection->Grouping_and_Dosing Induction_of_Inflammation Induction of Inflammation Grouping_and_Dosing->Induction_of_Inflammation Treatment Treatment with Taraxasterol Induction_of_Inflammation->Treatment Pre- or Post-treatment Data_Collection Data Collection (e.g., Paw Volume, Cytokine Levels, Histology) Treatment->Data_Collection Data_Analysis Data Analysis and Interpretation Data_Collection->Data_Analysis

Caption: General workflow for in vivo evaluation of taraxasterol's anti-inflammatory effects.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Polysaccharide Extraction from Taraxacum mongolicum Roots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of polysaccharides from the roots of Taraxacum mongolicum. Find answers to frequently asked questions and troubleshoot common experimental issues to enhance your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting polysaccharides from this compound mongolicum roots?

A1: The most frequently employed methods for extracting polysaccharides from this compound mongolicum roots are hot-water extraction and enzyme-assisted extraction. Hot-water extraction is a traditional and widely used method.[1][2] Enzyme-assisted extraction, often using cellulase, can improve yields by breaking down plant cell walls.[3] Ultrasound-assisted extraction is another method used to enhance efficiency.[4]

Q2: What is a typical yield for polysaccharide extraction from this compound mongolicum roots?

A2: The yield of polysaccharides can vary significantly depending on the extraction method and parameters. For hot-water extraction, yields can be around 9%.[5] Cellulase-assisted methods have been reported to achieve higher yields, potentially up to 13.75%.[3] One study reported a very high extraction rate of 87.5% ± 1.5% using a hot-water method, although this may represent the total carbohydrate content before extensive purification.[6]

Q3: How can I purify the crude polysaccharide extract?

A3: After initial extraction and precipitation (commonly with ethanol), purification typically involves several steps to remove proteins, pigments, and other impurities.[7][8] Common methods include using the Sevag method for deproteinization, followed by dialysis to remove small molecules.[7] For further purification and fractionation, column chromatography techniques such as anion-exchange chromatography (e.g., DEAE-Sepharose) and gel permeation chromatography (e.g., Sephadex G-75) are frequently used.[2][4]

Q4: What are the key bioactive properties of polysaccharides from this compound mongolicum?

A4: Polysaccharides from this compound mongolicum exhibit a range of biological activities. They have demonstrated antioxidant properties by scavenging free radicals like DPPH, hydroxyl, and superoxide (B77818) anions.[9] Additionally, they have shown potential in regulating metabolism, with studies indicating they can influence the AKT/mTOR signaling pathway, which plays a role in cell growth and metabolism.[10][11] Other research has pointed to their ability to modulate the p53 signaling pathway, suggesting a role in inducing tumor cell apoptosis.[7][12]

Q5: What analytical techniques are used to characterize the extracted polysaccharides?

A5: Characterization of the purified polysaccharides involves determining their physicochemical and structural properties. The total sugar content is often measured using the phenol-sulfuric acid method.[6] To determine the monosaccharide composition, techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) are used after acid hydrolysis of the polysaccharide.[2][4] The molecular weight distribution is commonly analyzed by high-performance gel permeation chromatography (HPGPC).[4] Structural features and functional groups are often identified using Fourier-transform infrared (FT-IR) spectroscopy.[4][6]

Troubleshooting Guide

Issue 1: Low Polysaccharide Yield

  • Question: My polysaccharide yield is significantly lower than reported values. What could be the cause?

  • Answer: Low yield can result from several factors related to the extraction process.

    • Suboptimal Extraction Parameters: The efficiency of extraction is highly sensitive to temperature, time, and the ratio of solvent to raw material. For hot-water extraction, temperatures between 70-93°C and times ranging from 1.8 to 6.4 hours have been optimized.[2][5] For cellulase-assisted extraction, optimal conditions may involve lower temperatures (around 47°C) and a specific pH (e.g., 4.8).[3] Ensure your parameters are within the optimal ranges identified in the literature (see Table 1).

    • Inadequate Cell Wall Disruption: Polysaccharides are often bound within the plant cell wall.[1] If the root material is not ground to a fine enough powder, the solvent may not effectively penetrate the tissue. Additionally, methods like ultrasound-assisted or enzyme-assisted extraction can be employed to improve cell wall disruption and release more polysaccharides.[3][4]

    • Incomplete Precipitation: The most common method for precipitating polysaccharides from the aqueous extract is the addition of ethanol (B145695). The final ethanol concentration is critical. If the concentration is too low, smaller polysaccharides may not precipitate effectively.

Issue 2: High Protein Contamination in the Extract

  • Question: My purified polysaccharide sample still shows significant protein contamination. How can I improve protein removal?

  • Answer: Protein contamination is a common issue.

    • Repeated Deproteinization: A single deproteinization step may not be sufficient. Repeated treatments using methods like the Sevag method (chloroform and n-butanol) are often necessary to remove persistent proteins.[7]

    • Enzymatic Digestion: The use of proteases can be an effective way to break down contaminating proteins before precipitation or chromatography.

    • Chromatographic Purification: Anion-exchange chromatography is effective at separating acidic polysaccharides from neutral proteins.

Issue 3: Inconsistent Results Between Batches

  • Question: I am observing significant variability in yield and polysaccharide characteristics between different extraction batches. Why is this happening?

  • Answer: Inconsistency can arise from both the raw material and the experimental procedure.

    • Variability in Raw Material: The polysaccharide content and composition in this compound mongolicum roots can vary depending on the plant's age, growing conditions, and harvest time. Using a homogenized batch of root powder for a series of experiments can help minimize this variability.

    • Inconsistent Experimental Conditions: Small deviations in extraction temperature, time, pH, or solvent-to-material ratio can lead to different outcomes.[13][14] Precise control and documentation of all experimental parameters are crucial for reproducibility.

    • Incomplete Solvent Evaporation: Before weighing the final product, ensure all residual ethanol or other solvents have been completely removed, as this can artificially inflate the yield.

Data Summary

Table 1: Optimized Parameters for Polysaccharide Extraction from this compound mongolicum Roots

Extraction MethodKey ParametersOptimal ValueResulting Yield (%)Reference
Hot-Water ExtractionTemperature70.2°C9.01[5]
Extraction Time1.79 h[5]
Solvent to Material Ratio28:1 (v/m)[5]
Cellulase-AssistedTemperature47.49°C13.75[3]
Extraction Time105.07 min[3]
pH4.81[3]
Hot-Water ExtractionTemperature92°C2.56[2]
Extraction Time6.4 h[2]
Solvent to Material Ratio20:1 (mL/g)[2]

Detailed Experimental Protocols

Protocol 1: Hot-Water Extraction of Polysaccharides

  • Preparation of Material: Dry the roots of this compound mongolicum and grind them into a fine powder.

  • Extraction: Mix the root powder with deionized water at an optimized solvent-to-material ratio (e.g., 28:1 v/m).[5] Heat the mixture in a water bath at a constant, optimized temperature (e.g., 70.2°C) for the specified duration (e.g., 1.79 hours) with continuous stirring.[5]

  • Filtration and Concentration: After extraction, centrifuge the mixture to separate the supernatant from the solid residue. Collect the supernatant and concentrate it to a smaller volume using a rotary evaporator.

  • Precipitation: Add ethanol to the concentrated extract to a final concentration of 60-80% to precipitate the polysaccharides.[7] Allow the mixture to stand overnight at 4°C.

  • Collection and Drying: Collect the polysaccharide precipitate by centrifugation, wash it with ethanol, and then dry it (e.g., freeze-drying or oven-drying) to obtain the crude polysaccharide extract.[15]

Protocol 2: Purification of Crude Polysaccharides

  • Redissolving: Dissolve the crude polysaccharide extract in deionized water.

  • Deproteinization (Sevag Method): Add a mixture of chloroform (B151607) and n-butanol (typically in a 4:1 ratio) to the polysaccharide solution. Shake the mixture vigorously for 20-30 minutes, then centrifuge to separate the phases. Carefully collect the upper aqueous phase. Repeat this step until no precipitate is visible at the interface.[7]

  • Dialysis: Place the deproteinized solution into a dialysis bag (e.g., 10 kDa MWCO) and dialyze against deionized water for 48-72 hours, changing the water frequently to remove small molecules and salts.[7]

  • Lyophilization: Freeze-dry the dialyzed solution to obtain the purified polysaccharide powder.

  • Further Fractionation (Optional): For higher purity, the sample can be further fractionated using anion-exchange chromatography followed by gel permeation chromatography.[4]

Protocol 3: Determination of Total Sugar Content (Phenol-Sulfuric Acid Method)

  • Standard Curve Preparation: Prepare a series of glucose standard solutions of known concentrations.

  • Sample Preparation: Prepare a solution of the purified polysaccharide sample at a known concentration.

  • Reaction: To a small volume (e.g., 1 mL) of the sample or standard solution, add 5% aqueous phenol (B47542) followed by concentrated sulfuric acid.[16]

  • Incubation: Allow the reaction mixture to stand for 10-20 minutes at room temperature.

  • Measurement: Measure the absorbance of the solution at 490 nm using a spectrophotometer.

  • Calculation: Determine the sugar concentration in the sample by comparing its absorbance to the glucose standard curve.

Visualizations

Extraction_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization Start This compound mongolicum Roots Powder Dried Root Powder Start->Powder Dry & Grind Extraction Hot-Water or Enzyme-Assisted Extraction Powder->Extraction Filtration Centrifugation/ Filtration Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Precipitation Ethanol Precipitation Concentration->Precipitation Crude_Poly Crude Polysaccharide Precipitation->Crude_Poly Deproteinization Sevag Method Crude_Poly->Deproteinization Dialysis Dialysis (10 kDa) Deproteinization->Dialysis Purified_Poly Purified Polysaccharide Dialysis->Purified_Poly Analysis Yield Calculation Structural Analysis Bioactivity Assays Purified_Poly->Analysis Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Polysaccharide Yield Cause1 Suboptimal Parameters (Temp, Time, Ratio) Problem->Cause1 Cause2 Inadequate Cell Wall Disruption Problem->Cause2 Cause3 Incomplete Precipitation Problem->Cause3 Sol1 Optimize extraction conditions (see Table 1) Cause1->Sol1 Sol2 Ensure fine powder Consider ultrasound/enzyme Cause2->Sol2 Sol3 Check final ethanol concentration (60-80%) Cause3->Sol3 AKT_mTOR_Pathway TMP This compound mongolicum Polysaccharides (TMP) AKT AKT TMP->AKT Activates (Phosphorylation) mTOR mTOR AKT->mTOR Activates (Phosphorylation) Metabolism Regulation of Lipid Metabolism & Adipose Tissue Browning mTOR->Metabolism Leads to

References

Technical Support Center: Enhancing Sesquiterpene Lactone Yield in Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of sesquiterpene lactones (STLs) from Taraxacum species.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for increasing sesquiterpene lactone (STL) yield in this compound?

A1: The primary methods for enhancing STL yield in this compound involve biotechnological approaches, specifically the establishment of hairy root cultures and the application of elicitors. Hairy root cultures, induced by Agrobacterium rhizogenes, provide a stable and high-biomass system for consistent STL production.[1][2] Elicitation, using signaling molecules like methyl jasmonate (MeJA) or salicylic (B10762653) acid (SA), can further stimulate the biosynthetic pathways leading to increased STL accumulation.[3][4]

Q2: Why are hairy root cultures preferred for STL production over traditional field cultivation?

A2: Hairy root cultures offer several advantages over field cultivation for the production of secondary metabolites like STLs. They exhibit genetic stability, rapid growth in hormone-free media, and can be cultivated in controlled bioreactor environments.[5][6] This allows for year-round production, free from geographical and seasonal variations, and reduces the risk of pests and diseases. Furthermore, hairy root cultures of Asteraceae species have been shown to accumulate higher levels of STLs compared to non-transformed roots.[2][7]

Q3: What is the general mechanism by which elicitors like methyl jasmonate (MeJA) increase STL production?

A3: Methyl jasmonate (MeJA) is a plant signaling molecule involved in defense responses. When applied exogenously, it triggers a signaling cascade that activates transcription factors, such as MYC2.[8] These transcription factors then upregulate the expression of genes encoding key enzymes in the STL biosynthetic pathway, leading to increased production and accumulation of these compounds.[1][9]

Q4: Are there genetic engineering approaches to increase STL yield in this compound?

A4: Yes, genetic engineering holds promise for enhancing STL production. Overexpression of key transcription factors, such as TksMYC2 in this compound kok-saghyz, has been shown to significantly affect the accumulation of STLs by directly binding to the promoter regions of biosynthesis genes.[8] Silencing genes that compete for precursors could also redirect metabolic flux towards STL synthesis.

Section 2: Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at improving STL yields from this compound.

Troubleshooting: Agrobacterium rhizogenes-mediated Transformation and Hairy Root Induction

Problem 1: Low or no hairy root induction after co-cultivation with Agrobacterium rhizogenes.

  • Possible Cause 1: Ineffective Agrobacterium strain.

    • Solution: Different A. rhizogenes strains exhibit varying virulence and host specificity.[10] For this compound officinale, strains A4 and ATCC 15834 have been used successfully.[2][3] If using a different strain, consider testing these known effective strains.

  • Possible Cause 2: Suboptimal condition of explants.

    • Solution: Use young, healthy, and sterile leaf or petiole explants from in vitro-grown plantlets.[2] Wounding the explants with a sterile scalpel before infection can increase transformation efficiency by providing entry points for the bacteria.[7]

  • Possible Cause 3: Inadequate co-cultivation conditions.

    • Solution: Ensure the co-cultivation medium (e.g., MS medium) and duration (typically 2-3 days) are optimal.[8][11] The inclusion of acetosyringone (B1664989) (e.g., 100 µM) in the co-cultivation medium can induce the virulence (vir) genes of Agrobacterium, enhancing T-DNA transfer.[12][13]

  • Possible Cause 4: Bacterial overgrowth after co-cultivation.

    • Solution: After co-cultivation, wash the explants thoroughly with sterile water and transfer them to a medium containing an appropriate antibiotic, such as cefotaxime (B1668864) (e.g., 300-500 mg/L), to eliminate the Agrobacterium.[11]

Problem 2: Contamination of hairy root cultures.

  • Possible Cause 1: Incomplete sterilization of explants.

    • Solution: Refine the surface sterilization protocol for the initial plant material. A typical procedure involves washing with a detergent, followed by immersion in 70% ethanol (B145695) and then a sodium hypochlorite (B82951) solution.[11]

  • Possible Cause 2: Contamination during handling.

    • Solution: Strictly adhere to aseptic techniques in a laminar flow hood during all manipulations. Ensure all media, instruments, and containers are properly sterilized.

Problem 3: Browning and necrosis of hairy roots.

  • Possible Cause 1: Phenolic compound oxidation.

    • Solution: Wounded plant tissues can produce phenolic compounds that oxidize and become toxic. Adding antioxidants like ascorbic acid or citric acid to the culture medium can mitigate this issue. Frequent subculturing to fresh medium can also prevent the accumulation of toxic compounds.

Troubleshooting: Elicitation of Sesquiterpene Lactones

Problem 1: Inconsistent or no increase in STL yield after elicitor treatment.

  • Possible Cause 1: Inappropriate elicitor concentration.

    • Solution: The effect of elicitors is dose-dependent. Conduct a dose-response experiment to determine the optimal concentration. For MeJA in related Asteraceae hairy roots, concentrations around 100 µM have been effective.[1][4]

  • Possible Cause 2: Incorrect timing of elicitor application and harvest.

    • Solution: The response to elicitors is transient. The peak of STL accumulation can occur at different time points after elicitation. A time-course experiment (e.g., harvesting at 24, 48, 72, 96, and 120 hours post-elicitation) is recommended to identify the optimal harvest time.[1][3]

  • Possible Cause 3: Poor health of hairy root cultures.

    • Solution: Only use healthy, actively growing hairy root cultures for elicitation experiments. Ensure the cultures are in the late-logarithmic growth phase for maximal response.

Troubleshooting: Extraction and Quantification

Problem 1: Low recovery of STLs during extraction.

  • Possible Cause 1: Inefficient extraction solvent.

    • Solution: Methanol (B129727) or ethanol are commonly used and effective solvents for extracting STLs from this compound.[4] Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for extraction.

  • Possible Cause 2: Degradation of STLs.

    • Solution: Some STLs can be thermolabile. Avoid high temperatures during the extraction and solvent evaporation steps. Use a rotary evaporator at a temperature not exceeding 40°C.[4]

Problem 2: Poor separation or peak shape in HPLC analysis.

  • Possible Cause 1: Suboptimal HPLC conditions.

    • Solution: Optimize the mobile phase composition, flow rate, and column temperature. A C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water is a good starting point.[4] Ensure the samples and mobile phases are filtered and degassed.

  • Possible Cause 2: Co-elution with interfering compounds.

    • Solution: Adjust the gradient of the mobile phase to improve the resolution of the peaks. Using a diode-array detector (DAD) can help assess peak purity. Mass spectrometry (MS) detection can provide additional specificity.

Section 3: Data Presentation

Table 1: Effect of Elicitors on Sesquiterpene Lactone Yield in Asteraceae Hairy Root Cultures

ElicitorPlant SpeciesSesquiterpene LactoneConcentrationTreatment DurationYield Increase (% of Control)Reference
Methyl JasmonateLactuca virosaCrepidiaside B100 µM24 hours60%[4]
Methyl JasmonateLactuca virosaLactuside A100 µM48 hours27%[4]
Methyl JasmonateCichorium intybus8-deoxylactucin100 µM72 hours>200%[1][3]
Salicylic AcidCichorium intybusSonchuside A100 µM72 hours~100% (transient)[3]

Section 4: Experimental Protocols

Protocol 1: Induction and Maintenance of this compound officinale Hairy Roots
  • Explant Preparation:

    • Sterilize seeds of this compound officinale and germinate them on Murashige and Skoog (MS) medium.

    • Excise leaf and petiole explants from 3-4 week old sterile plantlets. Make small wounds on the surface of the explants with a sterile scalpel.

  • Agrobacterium rhizogenes Culture:

    • Culture A. rhizogenes strains (e.g., A4 or ATCC 15834) in liquid YMB or LB medium for 48 hours at 28°C on a shaker.[2]

    • Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8.

  • Infection and Co-cultivation:

    • Immerse the prepared explants in the bacterial suspension for 20-30 minutes.[8][11]

    • Blot the explants on sterile filter paper to remove excess bacteria.

    • Place the explants on solid MS medium (can be supplemented with 100 µM acetosyringone) and incubate in the dark at 25°C for 2-3 days.[12]

  • Bacterial Elimination and Hairy Root Induction:

    • Transfer the explants to solid MS medium containing 300-500 mg/L cefotaxime to eliminate Agrobacterium.[11]

    • Subculture every 2 weeks on fresh medium with a gradually decreasing concentration of cefotaxime.

    • Hairy roots should emerge from the wounded sites within 3-4 weeks.

  • Establishment of Liquid Cultures:

    • Excise well-developed hairy roots and transfer them to liquid MS medium without plant growth regulators.

    • Maintain the cultures on an orbital shaker at 100-110 rpm in the dark at 25°C.[6]

    • Subculture by transferring a small portion of the root biomass to fresh medium every 3-4 weeks.

Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
  • Preparation of MeJA Stock Solution:

    • Dissolve MeJA in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration (e.g., 10 mM). Filter-sterilize the solution.

  • Elicitation:

    • To late-logarithmic phase hairy root liquid cultures, add the MeJA stock solution to achieve the final desired concentration (e.g., 100 µM).[4]

    • Maintain an untreated culture as a control (add the same amount of ethanol and sterile water).

  • Harvesting:

    • Harvest the hairy roots at various time points after elicitation (e.g., 24, 48, 72 hours).[1]

    • Separate the roots from the medium by filtration, wash with distilled water, blot dry, and record the fresh weight.

    • Lyophilize the roots, record the dry weight, and store at -20°C until extraction.

Protocol 3: Extraction and HPLC Quantification of Sesquiterpene Lactones
  • Extraction:

    • Grind the lyophilized hairy root tissue to a fine powder.

    • Extract a known amount of powder (e.g., 100 mg) with methanol (e.g., 2 x 5 mL) at room temperature with shaking or sonication.[4]

    • Combine the extracts and evaporate the solvent under reduced pressure at a temperature below 40°C.[4]

  • Sample Preparation:

    • Redissolve the dried extract in a known volume of the HPLC mobile phase (e.g., 1 mL).

    • Filter the solution through a 0.45 µm syringe filter before injection.[4]

  • HPLC Analysis:

    • System: HPLC with a DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210-220 nm.[4]

    • Injection Volume: 20 µL.

    • Quantification: Use external standards of known STLs to create a calibration curve for quantification.

Section 5: Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_transform Phase 2: Transformation cluster_culture Phase 3: Hairy Root Culture & Elicitation cluster_analysis Phase 4: Analysis start Start: this compound officinale seeds germination Seed Sterilization & Germination on MS Medium start->germination explant Explant Preparation (Leaf/Petiole) germination->explant infection Infection of Explants explant->infection agro_prep Agrobacterium rhizogenes Culture (A4/ATCC 15834) agro_prep->infection cocultivation Co-cultivation (2-3 days) infection->cocultivation elimination Bacterial Elimination (Cefotaxime) cocultivation->elimination induction Hairy Root Induction elimination->induction liquid_culture Establish Liquid Culture induction->liquid_culture elicitation Elicitation (e.g., 100 µM MeJA) liquid_culture->elicitation harvest Harvest Roots elicitation->harvest extraction Extraction of STLs harvest->extraction hplc HPLC Quantification extraction->hplc end End: Quantified STL Yield hplc->end Jasmonate_Signaling_Pathway MeJA Methyl Jasmonate (MeJA) (Elicitor) Membrane Plasma Membrane MeJA->Membrane Perceived by cell COI1 COI1 (Receptor Complex) Membrane->COI1 Signal transduction JAZ JAZ Repressor (Bound to MYC2) COI1->JAZ Binds and targets for degradation MYC2_inactive MYC2 (Inactive) Proteasome 26S Proteasome JAZ->Proteasome Degradation MYC2_active MYC2 (Active) (Transcription Factor) MYC2_inactive->MYC2_active Released & Activated DNA DNA (G-box promoter elements) MYC2_active->DNA Binds to Genes STL Biosynthesis Genes (e.g., GAO) DNA->Genes Activates Transcription Enzymes Biosynthetic Enzymes Genes->Enzymes Translation STLs Sesquiterpene Lactones (STLs) Enzymes->STLs Biosynthesis Troubleshooting_Tree start Problem: Low Hairy Root Induction q1 Are you using an effective Agrobacterium strain (e.g., A4, ATCC 15834)? start->q1 sol1 Solution: Switch to a proven effective strain. q1->sol1 No q2 Are your explants young, healthy, and wounded? q1->q2 Yes end Re-evaluate experiment sol1->end sol2 Solution: Use fresh explants from in vitro plantlets and ensure proper wounding. q2->sol2 No q3 Is bacterial overgrowth observed? q2->q3 Yes sol2->end sol3 Solution: Ensure thorough washing and use appropriate antibiotics (e.g., cefotaxime) after co-cultivation. q3->sol3 Yes q4 Did you use a vir gene inducer like acetosyringone? q3->q4 No sol3->end sol4 Solution: Add ~100 µM acetosyringone to the co-cultivation medium. q4->sol4 No q4->end Yes sol4->end

References

Technical Support Center: Quantifying Chicoric Acid in Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of chicoric acid in Taraxacum (dandelion) samples.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying chicoric acid in this compound samples?

A1: The primary challenges stem from the inherent instability of chicoric acid and the complexity of the plant matrix. Key issues include:

  • Degradation: Chicoric acid is highly susceptible to enzymatic degradation by polyphenol oxidases (PPO) and esterases present in the plant material, especially during extraction.[1] It is also unstable in aqueous solutions, with significant decreases observed over 24 hours.[2]

  • Isomerization: L-chicoric acid can isomerize into meso-chicoric acid at room temperature in methanol (B129727) extracts, which can complicate quantification if not chromatographically resolved.[3]

  • Extraction Efficiency: The choice of extraction solvent is critical. Using water can lead to a more than 50% loss of chicoric acid compared to ethanol (B145695).[3]

  • Chromatographic Co-elution: this compound extracts contain numerous other phenolic compounds, such as caftaric acid and chlorogenic acid, which can potentially interfere with or co-elute with the chicoric acid peak.[4][5]

Q2: Which plant part of the dandelion contains the most chicoric acid?

A2: Generally, the leaves of the dandelion plant contain the highest concentration of chicoric acid, followed by the flowers and then the roots.[5] However, concentrations can vary significantly based on the specific species, geographical region, and harvest time.[6]

Q3: Why is my chicoric acid standard degrading so quickly?

A3: Chicoric acid is sensitive to light, temperature, and pH.[7] Aqueous solutions are particularly unstable.[2] For best results, prepare standards fresh in an appropriate organic solvent (e.g., methanol or ethanol), store them at low temperatures (-20°C for long-term), and protect them from light by using amber vials.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of chicoric acid.

Sample Preparation & Extraction

Q: My chicoric acid recovery is low and inconsistent. What's wrong?

A: This is a common problem often linked to extraction procedure and compound degradation.

  • Cause 1: Inappropriate Solvent: You may be using a solvent that is inefficient for chicoric acid extraction. Water alone is a poor choice.[3]

    • Solution: Use an ethanol-water or methanol-water mixture. A 70% ethanol solution is often effective for extracting phenolic compounds from this compound.[8] For roots, a 70% aqueous ethanol solution is recommended as the target compounds are more nonpolar.[9]

  • Cause 2: Enzymatic Degradation: Native enzymes in the plant matrix can rapidly degrade chicoric acid once the cells are ruptured.[1][3]

    • Solution 1: Blanching the plant material before extraction can help deactivate these enzymes.[3]

    • Solution 2: Add antioxidants, such as ascorbic acid (e.g., 50 mM), to your extraction solvent to inhibit oxidative degradation.[1]

    • Solution 3: Work quickly and at low temperatures (e.g., on ice) during the entire sample preparation process.

HPLC Analysis

Q: I'm not seeing a peak, or the peak is very small.

A: This could be an issue with the instrument, the sample, or the detector settings.

  • Cause 1: Chicoric Acid Degradation: The compound may have degraded in the time between extraction and injection. Aqueous extracts can show a 29.2% decrease in chicoric acid content after 24 hours.[2]

    • Solution: Analyze extracts as quickly as possible after preparation. If storage is necessary, store them at -80°C and protect them from light.[7]

  • Cause 2: Incorrect Detection Wavelength: You may not be monitoring at the optimal wavelength for chicoric acid.

    • Solution: Set your DAD or UV detector to the maximum absorption wavelength for chicoric acid, which is around 330 nm.[3]

Q: My chicoric acid peak is tailing.

A: Peak tailing for phenolic compounds is often caused by secondary interactions with the stationary phase or system issues.

  • Cause 1: Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica (B1680970) backbone of C18 columns can interact with polar analytes like chicoric acid, causing tailing.

    • Solution: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase.[10][11] This suppresses the ionization of both the silanol groups and the phenolic acid, leading to a more symmetrical peak shape.

  • Cause 2: Column Contamination: Strongly retained compounds from previous injections can accumulate on the column head, causing peak distortion.

    • Solution: Use a guard column to protect your analytical column. Regularly flush your column with a strong solvent (like 100% acetonitrile (B52724) or methanol) to remove contaminants.[12]

Q: My chicoric acid peak is fronting.

A: Peak fronting is most commonly caused by sample overload or an issue with the sample solvent.

  • Cause 1: Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase.[13]

    • Solution: Dilute your sample extract and re-inject. If the peak shape improves, overload was the issue.[13]

  • Cause 2: Incompatible Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase (e.g., 100% methanol when the mobile phase starts at 10% methanol), it can cause the analyte band to spread, resulting in fronting.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.[12]

Q: I see a shoulder on my main peak or two partially resolved peaks.

A: This could indicate the presence of isomers or a co-eluting compound.

  • Cause: Isomer Co-elution: L-chicoric acid and its isomer, meso-chicoric acid, may elute very close to each other on a standard reversed-phase HPLC column, sometimes appearing as a shouldering peak.[3][14]

    • Solution: Optimize your HPLC method to improve resolution. This can be achieved by using a shallower gradient (a slower increase in the organic solvent percentage) or by testing different stationary phases or mobile phase modifiers.[15]

Quantitative Data Summary

The concentration of chicoric acid in this compound is highly variable. The table below summarizes findings from various studies.

This compound SpeciesPlant PartChicoric Acid Content (mg/g Dry Weight)Reference
This compound officinaleLeaves7.7[16][17]
This compound officinaleLeaves24.03[5]
This compound officinaleRoots (Bulgarian sample)5.1[17]
This compound officinaleExtract2.6[18]
This compound mongolicumLeavesVaries by region/harvest (approx. 0.05% - 0.25%)

Detailed Experimental Protocols

Protocol 1: Extraction of Chicoric Acid from this compound Leaves

This protocol is a general guideline for extracting chicoric acid for HPLC analysis.

  • Sample Preparation:

    • Harvest fresh this compound officinale leaves.

    • Freeze-dry the leaves immediately to prevent enzymatic degradation.

    • Grind the lyophilized leaves into a fine, homogenous powder using a mortar and pestle or a grinder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the dried powder into a centrifuge tube.

    • Add 2 mL of the extraction solvent (70% ethanol in water, v/v).[11] For enhanced efficiency, sonication can be employed.[9]

    • Vortex the mixture thoroughly for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 10,000 x g for 10 minutes.

  • Final Preparation:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an amber HPLC vial.

    • The sample is now ready for HPLC injection. Analyze immediately for best results.

Protocol 2: HPLC-DAD Quantification of Chicoric Acid

This method is based on a validated approach for analyzing phenolic compounds in this compound.[11]

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., InfinityLab Poroshell 120 SB-C18, 150 mm x 4.6 mm, 2.7 µm particle size).[11]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (v/v).

    • Solvent B: Methanol with 0.1% formic acid (v/v).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 30°C.

  • Detection: Diode Array Detector (DAD) monitoring at 330 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (minutes)% Solvent A% Solvent B
0.0973
10.08020
25.06040
40.04060
50.0595
55.0595
56.0973
60.0973
  • Quantification: Create a calibration curve using a certified chicoric acid standard at five different concentrations. Calculate the concentration in the samples based on the peak area and the linear regression equation from the calibration curve.

Visualized Workflows and Guides

G cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis HPLC Analysis Harvest Harvest this compound Sample (e.g., Leaves) FreezeDry Freeze-Dry (Lyophilize) Harvest->FreezeDry Grind Grind to Fine Powder FreezeDry->Grind Weigh Weigh 100 mg Powder Grind->Weigh AddSolvent Add 2 mL 70% Ethanol Weigh->AddSolvent Sonicate Ultrasonicate 30 min AddSolvent->Sonicate Centrifuge Centrifuge 10,000 x g Sonicate->Centrifuge Filter Filter (0.22 µm) Centrifuge->Filter Inject Inject 10 µL into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect DAD Detection at 330 nm Separate->Detect Quantify Quantify using Calibration Curve Detect->Quantify G Start Problem: Poor Peak Shape (Tailing, Fronting, Split) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System Issue Likely (e.g., column contamination, dead volume) CheckAllPeaks->SystemIssue Yes SpecificInteraction Analyte-Specific Interaction Likely CheckAllPeaks->SpecificInteraction No TailingSol1 Action: 1. Use Guard Column 2. Flush Column with Strong Solvent SystemIssue->TailingSol1 CheckPeakType Is the peak tailing or fronting? SpecificInteraction->CheckPeakType SilanolTailing Cause: Secondary Silanol Interaction CheckPeakType->SilanolTailing Tailing FrontingCause Cause: Column Overload or Solvent Mismatch CheckPeakType->FrontingCause Fronting TailingSol2 Action: Add 0.1% Formic Acid to Mobile Phase SilanolTailing->TailingSol2 FrontingSol Action: 1. Dilute Sample 2. Inject in Mobile Phase FrontingCause->FrontingSol

References

Overcoming solvent limitations in Taraxacum phytochemical extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Taraxacum phytochemical extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during their experimental work, with a focus on solvent limitations.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for this compound phytochemical extraction, and how do I choose the right one?

A1: The choice of solvent is critical and depends on the target phytochemicals. Polar solvents are effective for extracting polar compounds, while non-polar solvents are better for non-polar compounds.

  • Methanol (B129727) and Ethanol (B145695): These are highly polar solvents effective for extracting a broad range of phytochemicals, including phenolics and flavonoids.[1][2] Methanolic extracts have shown high concentrations of total phenolic content (TPC) and total flavonoid content (TFC).[1][2] Ethanol is a versatile and less toxic option, often used in aqueous mixtures (e.g., 50-85% ethanol) to enhance extraction efficiency.[3][4] An 85% ethanol solution has been identified as optimal for extracting flavonoids and quercetin.[3]

  • Acetone (B3395972): A slightly polar solvent, acetone is also used for extracting phenolic compounds.[1][5] It can be used in aqueous solutions (e.g., 30%) and has been shown to be effective for extracting certain phenols from dandelion leaves.[5]

  • Water: As a highly polar and green solvent, water is used in methods like maceration and decoction.[6] However, it is less effective for extracting hydrophobic or lipid-soluble compounds and the high temperatures often used can degrade thermolabile compounds.[6]

  • N-hexane and Ethyl Acetate: These are non-polar to moderately polar solvents used for extracting less polar compounds like triterpenoids and lipids.[7][8]

  • Green Solvents: Supercritical CO2 (sc-CO2) is a green, non-polar solvent alternative, particularly effective for extracting oils from seeds.[9][10] Micellar-mediated extraction using surfactants like Triton X-100 is another green chemistry approach, although acetone has been found to be a better extraction solvent for total phenols in dandelion leaves when compared to Triton X-100.[5]

Q2: I'm experiencing low extraction yields. What are the potential causes and how can I improve them?

A2: Low extraction yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Improper Sample Preparation: The physical state of the plant material is crucial. Ensure that the this compound material (leaves, roots, or flowers) is properly dried at a low temperature (40-50°C) to prevent degradation of bioactive compounds and ground into a fine powder (e.g., 30-40 mesh) to increase the surface area for solvent penetration.[7]

  • Suboptimal Extraction Method: Conventional methods like maceration can be slow and inefficient.[6] Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly improve yield and reduce extraction time.[7][11] UAE, for example, can enhance the total phenolic and flavonoid content compared to maceration.[11]

  • Incorrect Solvent-to-Solid Ratio: An inappropriate ratio can lead to incomplete extraction. Optimized protocols often suggest specific ratios, for example, a 37:1 solvent/solid ratio was found to be optimal in one study for phenolic compounds.[12]

  • Non-ideal Extraction Parameters: Time and temperature play a significant role. For UAE of phenolic compounds, optimal conditions have been found to be an extraction time of 88 minutes at 46°C.[12] For flavonoid extraction using UAE, an optimized time of 43.8 minutes has been reported.[13]

Q3: My extract contains a high level of impurities. How can I increase the purity of my target phytochemicals?

A3: Post-extraction purification is often necessary to isolate specific compounds.

  • Solvent Partitioning: Use a sequence of solvents with increasing polarity (e.g., n-hexane followed by ethyl acetate) to separate compounds based on their solubility.[8]

  • Column Chromatography: This is a standard method for purifying extracts. The crude extract is passed through a column with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (e.g., a gradient of hexane (B92381) and ethyl acetate) is used to elute and separate the different compounds.[7]

  • Macroporous Adsorption Resin: This technique can be used to enrich specific compounds. For instance, HPD-100 macroporous adsorption resin has been used to significantly increase the flavonoid content in a crude extract.[13]

Q4: Are there more environmentally friendly ("green") extraction methods available to reduce the use of toxic organic solvents?

A4: Yes, several green extraction technologies are being employed for this compound phytochemicals:

  • Supercritical Fluid Extraction (SFE): This method typically uses supercritical carbon dioxide (sc-CO2) as the solvent.[9] It is a green alternative that eliminates the need for organic solvents, and the extracts are solvent-free, making them suitable for food and pharmaceutical applications.[9]

  • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques often allow for the use of less solvent and can be performed with greener solvents like water or ethanol-water mixtures, while also reducing extraction time and energy consumption.[7][14]

  • Micellar-Mediated Extraction: This approach uses surfactants in water as the extraction medium, reducing the reliance on flammable and toxic organic solvents.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Phenolic Compounds Solvent polarity is not optimal.Use a polar solvent like methanol or an ethanol-water mixture (e.g., 68% ethanol).[1][12] Methanol has been shown to extract the highest levels of phenolics.[1][2]
Low Yield of Non-Polar Compounds (e.g., Triterpenoids) The solvent used is too polar.Employ a non-polar solvent such as n-hexane or use Supercritical Fluid Extraction (SFE) with sc-CO2.[7][9]
Degradation of Target Compounds Extraction temperature is too high or extraction time is too long.Optimize extraction parameters. For heat-sensitive compounds, use non-thermal methods like Ultrasound-Assisted Extraction (UAE) at controlled temperatures or SFE which can operate at moderate temperatures.[9][14]
Inconsistent Results Between Batches Variation in plant material or preparation.Standardize the collection and preparation of the this compound material. Ensure consistent drying, grinding, and storage procedures.[7] The phytochemical content can vary between different parts of the plant (roots, leaves, flowers).[7]
Difficulty in Scaling Up the Extraction Process The parameters from lab-scale experiments do not translate well to a larger scale.When scaling up, consider process engineering principles. For instance, in moving from a 1L to a 1m³ reactor for inulin (B196767) extraction, maintaining a constant Reynolds number was key to achieving similar extraction kinetics.[15][16]

Data Presentation

Table 1: Comparison of Extraction Methods and Solvents for Total Phenolic and Flavonoid Content in this compound officinale

Extraction Method Solvent Total Phenolic Content (mg GAE/g) Total Flavonoid Content (mg QE/g) Reference
MacerationMethanol178.27 ± 17.1718.50 ± 1.64[1][2]
MacerationAcetone--[1][2]
Macerationn-Hexane--[1][2]
Ultrasound-Assisted68% Ethanol-Water13.16 ± 0.91 (mg GAE/g DW)3.21 ± 0.56 (mg QE/g DW)[12]
Ultrasound-AssistedEthanolOptimized for 2.62% flavonoid yield-[13]
SoxhletAqueous Ethanol-19.3 ± 10.0[9]
Supercritical Fluid (SFE)sc-CO2-0.2 ± 0.0[9]

Note: Direct comparison between studies can be challenging due to variations in plant material, specific experimental conditions, and reporting units.

Table 2: Comparison of Antioxidant Activity from Different this compound officinale Extracts

Solvent DPPH Scavenging Activity (IC50 µg/mL) Total Reducing Power Total Antioxidant Capacity (mg/g) Reference
Methanol32.80 ± 9.660.53 ± 0.02 mg/g19.42 ± 0.97[1][2]
Acetone42.63 ± 5.55-14.01 ± 2.51[1][2]
n-Hexane60.0 ± 8.37-11.70 ± 0.79[1][2]

Experimental Protocols

General Sample Preparation
  • Collection and Cleaning: Collect fresh this compound officinale plants. Separate the desired parts (roots, leaves, or flowers) as the concentration of phytochemicals can vary.[7] Thoroughly wash the plant material with water to remove debris.[7]

  • Drying: Air-dry the material in a well-ventilated, shaded area or use a mechanical dryer at 40-50°C to prevent the degradation of bioactive compounds.[7]

  • Grinding: Grind the dried plant material into a fine powder (30-40 mesh) to increase the surface area for efficient solvent penetration.[7]

Ultrasound-Assisted Extraction (UAE) Protocol for Phenolic Compounds
  • Mixing: Mix 1 g of the powdered plant material with the appropriate volume of solvent (e.g., 68% ethanol-water) in a beaker to achieve the desired solid-to-liquid ratio (e.g., 1:37 g/mL).[12]

  • Sonication: Place the beaker in an ultrasonic bath or use a probe-type sonicator.[14] Set the ultrasonic frequency (e.g., 40 kHz) and power.[17]

  • Extraction: Perform the extraction for the optimized time and at the optimal temperature (e.g., 88 minutes at 46°C).[12]

  • Separation: After extraction, filter the mixture to separate the extract from the plant residue.[7]

  • Concentration: Evaporate the solvent from the filtrate, typically under reduced pressure, to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Loading: Place the dried and ground plant material into the extraction vessel of the SFE system.

  • Pressurization and Heating: Pump liquid CO2 into the vessel and heat it to bring the CO2 to its supercritical state (above 31°C and 74 bar).[18] Optimal conditions for dandelion seed oil extraction have been reported at 60°C and 450 bar.[19]

  • Extraction: Pass the supercritical CO2 through the plant material. The phytochemicals will dissolve in the supercritical fluid.

  • Separation: Route the extract-laden supercritical fluid to a separator vessel where the pressure is reduced. This causes the CO2 to return to a gaseous state, and the extracted compounds precipitate.[7]

  • Collection: Collect the precipitated extract from the separator.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_post Post-Extraction start Fresh this compound Plant wash Wash & Separate Parts start->wash dry Dry (40-50°C) wash->dry grind Grind to Powder dry->grind uae Ultrasound-Assisted Extraction (UAE) grind->uae sfe Supercritical Fluid Extraction (SFE) grind->sfe cse Conventional Solvent Extraction (CSE) grind->cse filter Filter uae->filter sfe->filter cse->filter evaporate Evaporate Solvent filter->evaporate crude Crude Extract evaporate->crude purify Purification (e.g., Chromatography) crude->purify final Pure Phytochemicals purify->final

Caption: General workflow for this compound phytochemical extraction.

solvent_selection_logic start Start: Identify Target Phytochemical decision_polarity Is the target compound polar or non-polar? start->decision_polarity polar_group Polar Compounds (Phenolics, Flavonoids) decision_polarity->polar_group Polar nonpolar_group Non-Polar Compounds (Oils, Triterpenoids) decision_polarity->nonpolar_group Non-Polar decision_green Is a 'green' solvent a priority? polar_group->decision_green decision_green2 Is a 'green' solvent a priority? nonpolar_group->decision_green2 polar_solvents Use Methanol, Ethanol, or Ethanol/Water Mixtures decision_green->polar_solvents No green_polar_solvents Use Water, Ethanol/Water, or Micellar Extraction decision_green->green_polar_solvents Yes nonpolar_solvents Use n-Hexane or Ethyl Acetate decision_green2->nonpolar_solvents No green_nonpolar_solvents Use Supercritical CO2 (SFE) decision_green2->green_nonpolar_solvents Yes

Caption: Decision tree for solvent selection in this compound extraction.

References

Technical Support Center: Stabilizing Taraxacum Extracts for Long-Term Pharmacological Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for stabilizing Taraxacum (dandelion) extracts for long-term pharmacological studies. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during extraction, storage, and analysis.

Frequently Asked Questions (FAQs)

1. What are the primary factors that lead to the degradation of this compound extracts?

The stability of this compound extracts is primarily compromised by environmental factors such as temperature, oxygen, light, and humidity.[1] The bioactive compounds, particularly phenolic compounds like chicoric acid and chlorogenic acid, are susceptible to oxidative and hydrolytic degradation.[2][3] Microbial contamination can also significantly alter the chemical composition and pharmacological activity of the extract.[4]

2. What are the recommended storage conditions for ensuring the long-term stability of this compound extracts?

For optimal stability, liquid this compound extracts should be stored in airtight, dark glass containers at low temperatures, ideally refrigerated (e.g., 4°C) or frozen.[1] For powdered extracts obtained through methods like spray drying or lyophilization, storage in a cool, dry place away from direct sunlight is crucial to maintain their stability and prevent moisture absorption.[1][4]

3. Which solvents are most effective for extracting and preserving the bioactive compounds in this compound?

The choice of solvent depends on the specific plant part and the target compounds. A mixture of ethanol (B145695) and water (e.g., 50% v/v) is often effective for extracting a broad range of phenolic acids and flavonoids from this compound leaves and flowers.[5][6][7] For dandelion roots, a slightly higher concentration of ethanol may be beneficial. Using a hydro-alcoholic solvent can also help to inhibit microbial growth during extraction and storage.

4. What are the most common analytical methods for assessing the stability of this compound extracts over time?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is a robust method for identifying and quantifying specific phenolic compounds to monitor their degradation over time.[5][8][9][10][11] Additionally, spectrophotometric antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are commonly used to evaluate the overall antioxidant capacity of the extract, which can be an indicator of its stability.[6][12][13][14]

5. Can stabilizers or excipients be added to enhance the long-term stability of this compound extracts?

Yes, incorporating stabilizers can significantly improve the shelf-life of this compound extracts. Natural antioxidants can be used to mitigate oxidative degradation. For powdered extracts, carrier materials used in spray drying, such as maltodextrin, gum arabic, and pectin, can encapsulate and protect the bioactive compounds.[1][15][16] Similarly, cryoprotectants can be used during lyophilization to maintain the stability of the extract.[17]

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Color change (darkening) in liquid extract during storage. Oxidation of phenolic compounds. Exposure to light and/or high temperatures.Store the extract in a dark, airtight container at a reduced temperature (e.g., 4°C). Consider purging the container with an inert gas like nitrogen before sealing to minimize oxygen exposure.
Decreased pharmacological activity (e.g., antioxidant capacity) over time. Degradation of bioactive compounds due to factors like temperature, light, oxygen exposure, or inappropriate pH.[2][4]Re-evaluate storage conditions. For future extractions, consider adding a suitable stabilizer. If the extract is in an aqueous solution, ensure the pH is in a stable range for the target compounds (acidic pH is generally better for chlorogenic acid).[2][18] For long-term storage, consider converting the liquid extract to a powdered form via lyophilization or spray drying.[1][17]
Precipitation or sediment formation in the liquid extract. Changes in temperature affecting the solubility of compounds. Potential chemical reactions leading to the formation of insoluble products.Gently warm the extract and agitate to see if the precipitate redissolves. If it persists, it may indicate degradation. Centrifuge or filter the extract before use to remove the precipitate, but be aware that this may alter the concentration of active compounds. For future preparations, consider using a co-solvent to improve solubility.
Microbial growth (e.g., mold, cloudiness) in the extract. Contamination during preparation or storage. Insufficient antimicrobial properties of the solvent.Discard the contaminated extract. During preparation, ensure all glassware is sterilized and handle the plant material under hygienic conditions. Use a solvent with sufficient antimicrobial properties (e.g., an ethanol concentration of at least 20-30%). For aqueous extracts intended for long-term storage, sterile filtration is recommended.
Inconsistent results in pharmacological assays. Inhomogeneity of the extract. Degradation of the extract between experiments. Pipetting errors.Ensure the extract is thoroughly mixed before taking a sample. Use a fresh aliquot for each experiment if possible. Verify the stability of your extract under the assay conditions. Calibrate pipettes regularly and use proper pipetting techniques.

Data Presentation: Stability & Extraction Parameters

Table 1: Physicochemical Properties of Spray-Dried Dandelion Leaf Extract Powders

Carrier MaterialMoisture Content (%)Solubility (%)Encapsulation Efficiency of Chicoric Acid (%)
None (Plain)~8%~91.8%N/A
Guar Gum~2-8%~97.1%Data not specified
Gum Arabic~2-8%~92-97%Data not specified
Inulin~2-8%~92-97%Data not specified
Maltodextrin~2-8%~92-97%Data not specified
Pectin~2-8%~92-97%74.4%
Alginate~2-8%~92-97%Data not specified
Source: Adapted from studies on spray drying of dandelion leaf extract.[1][15][16]

Table 2: Total Phenolic Content in Dandelion Extracts

Extraction Method/FormPlant PartTotal Phenolic Content (mg GAE/g)
Hydro-decoction followed by Spray DryingLeaf32.54 ± 0.49
Hydro-decoction followed by Spray DryingRoot9.07 ± 0.54
Traditional DryingLeaf9.82 ± 0.11
Traditional DryingRoot2.34 ± 0.14
50% Ethanol ExtractLeaf33.90 ± 0.57
Hydro-alcoholic ExtractNot specified691.6
Aqueous ExtractNot specified41.47
GAE: Gallic Acid Equivalents. Source: Data compiled from multiple studies.[7][19][20]

Experimental Protocols

Protocol 1: HPLC-DAD Method for Quantification of Phenolic Acids in this compound Extract

This protocol is adapted from methodologies used for the analysis of phenolic compounds in this compound species.[5][8][9][10]

1. Sample Preparation:

  • A known amount of dried this compound extract is dissolved in an ethanol-water mixture (50:50, v/v).
  • The solution is subjected to ultrasonic agitation for approximately 15-20 minutes to ensure complete dissolution.
  • The resulting solution is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-DAD Conditions:

  • Column: A C18 reversed-phase column (e.g., Gemini C18) is typically used.
  • Mobile Phase: A gradient elution is employed using two solvents:
  • Solvent A: 0.1% formic acid in water.
  • Solvent B: Acetonitrile.
  • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over the run time to elute compounds with different polarities. A total run time of around 60-70 minutes can separate a wide range of compounds.[5][9]
  • Flow Rate: A standard flow rate is 1.0 mL/min.
  • Detection: The Diode-Array Detector (DAD) is set to scan a range of wavelengths (e.g., 200-400 nm) to detect different classes of phenolic compounds. Specific wavelengths, such as 280 nm and 330 nm, are often used for monitoring phenolic acids.
  • Quantification: External standards of known concentrations for compounds like chicoric acid, chlorogenic acid, and caffeic acid are used to create calibration curves for accurate quantification.

Protocol 2: DPPH Radical Scavenging Assay

This protocol provides a general procedure for assessing the antioxidant activity of this compound extracts.[12][13][14]

1. Reagent Preparation:

  • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) or ethanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.
  • Sample Solutions: Prepare a series of dilutions of the this compound extract in the same solvent used for the DPPH solution.
  • Positive Control: A known antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the sample solutions.

2. Assay Procedure:

  • In a 96-well microplate or test tubes, add a specific volume of the sample or standard solution (e.g., 20 µl).
  • Add the DPPH working solution to each well or tube (e.g., 200 µl) and mix thoroughly.
  • A blank control containing only the solvent and the DPPH solution should also be prepared.
  • Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
  • Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer or microplate reader.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
  • The results can be expressed as an IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

Visualizations

Experimental Workflow for Stable Extract Production

G cluster_0 Preparation & Extraction cluster_1 Purification & Concentration cluster_2 Stabilization & Storage cluster_3 Quality Control & Analysis A Plant Material Collection & Cleaning B Drying & Grinding A->B C Solvent Extraction (e.g., 50% Ethanol) B->C D Filtration C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Extract E->F G Liquid Extract Storage (Airtight, Dark, 4°C) F->G H Lyophilization (Freeze-Drying) F->H I Spray Drying F->I K HPLC Analysis (Phenolic Content) G->K L Antioxidant Assays (e.g., DPPH) G->L J Stable Powdered Extract H->J I->J J->K J->L

Caption: Workflow for the preparation and stabilization of this compound extracts.

Degradation Pathway of Phenolic Compounds```dot

G A Bioactive Phenolic Compounds (e.g., Chicoric Acid, Chlorogenic Acid) B Oxidation A->B O2, High Temp C Hydrolysis A->C High pH, H2O D Photodegradation A->D UV Light E Quinone Formation B->E H Caffeic Acid + Quinic Acid C->H G Loss of Pharmacological Activity D->G F Polymerization (Browning) E->F F->G H->G

Caption: Decision-making flowchart for troubleshooting decreased extract activity.

References

Technical Support Center: Taraxacum Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address reproducibility issues in Taraxacum (dandelion) bioactivity assays. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why do I see significant batch-to-batch variation in the bioactivity of my this compound extracts?

A1: Reproducibility issues with this compound extracts are common and often stem from the inherent biological variability of the plant material and differences in processing. Key factors include:

  • Plant Part Used: The concentration of bioactive compounds differs significantly between the roots, leaves, and flowers.[1]

  • Genotype and Environment (Ecotype): Wild-harvested versus commercially cultivated dandelions can have different phytochemical profiles due to genetic and environmental variations.[1]

  • Harvesting Season: The time of year the plant is harvested impacts the concentration of secondary metabolites.

  • Post-Harvest Processing: Whether the plant material is used fresh or is dried, and the drying method used, can alter the phytochemical composition. For instance, shade-dried leaves may show an increase in total phenols and flavonoids compared to fresh leaves.

Q2: How does the choice of extraction solvent affect the experimental outcome?

A2: The polarity of the extraction solvent determines which compounds are preferentially extracted, directly impacting the resulting bioactivity. For example, methanolic extracts of this compound officinale have been shown to exhibit higher total phenolic and flavonoid content compared to acetone (B3395972) and n-hexane extracts, which correlates with stronger antioxidant activity.[2] Hydro-alcoholic extracts often yield higher phenolic content than purely aqueous extracts.[3]

Q3: What are the main sources of error in antioxidant assays like DPPH and FRAP?

A3: Common sources of error in antioxidant assays include:

  • Inaccurate Pipetting: Precise volumes are critical for accurate results.

  • DPPH Solution Instability: DPPH is light-sensitive and should be freshly prepared and stored in the dark.[4]

  • Sample Color Interference: Intensely colored extracts can interfere with spectrophotometric readings. Proper blanks and controls are essential.

  • Inconsistent Incubation Times: The reaction time for DPPH and FRAP assays is a critical parameter and should be consistent across all samples.[4]

Q4: My MTT assay results are inconsistent. What are the possible reasons?

A4: Inconsistency in MTT assays can arise from several factors:

  • Uneven Cell Seeding: Ensure a homogenous cell suspension to have a consistent number of cells in each well.[5]

  • Compound Precipitation: Hydrophobic compounds in the extract can precipitate in the aqueous cell culture medium, leading to inaccurate dosing.[5] It is crucial to check the solubility of the extract in the final assay medium and keep the solvent concentration (e.g., DMSO) low and consistent (typically <0.5%).[5]

  • Interference with MTT Reduction: Some plant extracts can directly react with the MTT reagent, leading to false-positive or false-negative results.[6] Running appropriate controls, including the extract in cell-free wells with MTT, can help identify such interference.

Troubleshooting Guides

Issue 1: Low or No Antioxidant Activity Detected
Possible Cause Troubleshooting Step
Incorrect Assay Protocol Verify the protocol for the DPPH or FRAP assay, ensuring correct reagent concentrations and incubation times. For DPPH, a common protocol involves mixing the extract with a methanolic solution of DPPH and measuring the absorbance change at ~517 nm after a 30-minute incubation in the dark.[4]
Degraded DPPH Reagent Prepare a fresh DPPH solution. The solution should have a deep, vibrant purple color; a faded color indicates degradation.[7]
Insufficient Extraction of Phenolic Compounds The choice of solvent is critical. Methanol (B129727) or 50% ethanol (B145695) extracts of T. officinale leaves have shown high total phenolic content and antioxidant activity.[8][9] Consider re-extracting the plant material with a more appropriate solvent.
Low Concentration of Bioactive Compounds Increase the concentration of the extract in the assay. However, be mindful of potential solubility issues and color interference at higher concentrations.
Issue 2: High Variability in Anti-inflammatory Assay Results
Possible Cause Troubleshooting Step
Inconsistent Macrophage Activation Ensure consistent stimulation of RAW 264.7 macrophages with lipopolysaccharide (LPS). The concentration of LPS (e.g., 1 µg/mL) and the stimulation time should be uniform across all experiments.[10]
Cell Viability Issues High concentrations of the extract may be cytotoxic, affecting the results of the anti-inflammatory assay. Perform an MTT assay to determine the non-toxic concentration range of your extract before conducting the anti-inflammatory assay.
Errors in Nitrite (B80452) or Cytokine Measurement For the Griess assay (measuring nitric oxide), ensure the sodium nitrite standard curve is accurate.[10] For ELISA (measuring cytokines like TNF-α and IL-6), check for proper antibody binding and washing steps as per the manufacturer's protocol.[11]
Issue 3: Inconsistent IC50 Values in Anticancer Assays
Possible Cause Troubleshooting Step
Fluctuating Cell Seeding Density Use a hemocytometer or an automated cell counter to ensure a precise number of cells are seeded in each well of the microplate.
Edge Effects in Microplates The outer wells of a 96-well plate are prone to evaporation, which can concentrate the extract and affect cell growth. Avoid using the outer wells for experimental samples; instead, fill them with sterile phosphate-buffered saline (PBS).[5]
Extract-Medium Interaction Components of the extract may interact with the cell culture medium over the incubation period (e.g., 24, 48, or 72 hours), altering the bioavailability of the active compounds. Ensure the medium is not degrading the extract's components.

Data Presentation

Table 1: Total Phenolic and Flavonoid Content in this compound officinale Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference(s)
Whole PlantMethanol178.27 ± 17.1718.50 ± 1.64[2]
Whole PlantAcetone--[2]
Whole Plantn-Hexane--[2]
Leaves50% Ethanol33.90 ± 0.57-[8]
LeavesHydro-alcoholic (1:1)691.6-[3]
LeavesAqueous41.47-[3]
Leaves70% Ethanol4.35 ± 0.15 GAE/mg extract23.17 ± 0.14 QE/mg extract[12]
Root70% Ethanol1.14 ± 0.01 GAE/mg extract3.0 ± 0.05 QE/mg extract[12]
Root70% Methanol23.58 ± 0.977.76 ± 0.81
LeavesAqueous Acetone0.535 mg/mL-[13]
FlowersTriton X-1000.385 mg/mL-[13]
Leaves95% Ethanol28.1 ± 0.8 mM TE/g DW -[8]
LeavesWater54.1 ± 1.1 mM TE/g DW-[8]

* GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. ** TE: Trolox Equivalents. Note that units may vary between studies.

Table 2: Antioxidant and Cytotoxic Activity of this compound officinale Extracts

Plant PartExtraction SolventAssayCell LineIC50 Value (µg/mL)Reference(s)
Whole PlantMethanolDPPH-32.80 ± 9.66[2]
Whole PlantAcetoneDPPH-42.63 ± 5.55[2]
Whole Plantn-HexaneDPPH-60.0 ± 8.37[2]
Root70% MethanolDPPH-50.47 ± 0.41
Root70% MethanolABTS-70.57 ± 0.44
LeavesAqueousMTTMCF-7/AZ60[14]
RootAqueousMTTMCF-7/AZ20[14]
LeavesAqueousMTTLNCaP60[14]
RootAqueousMTTLNCaP10[14]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from standard methods for assessing the antioxidant capacity of plant extracts.[4]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store this solution in an amber bottle in the dark.

  • Sample Preparation: Dissolve the dried this compound extract in methanol to create a stock solution (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each sample dilution to triplicate wells.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the control, mix 50 µL of methanol with 150 µL of the DPPH solution.

    • For the blank, use methanol.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

MTT Cytotoxicity Assay

This protocol is a standard method for evaluating the effect of plant extracts on the viability of cancer cell lines.[6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, LNCaP) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Sample Treatment: Prepare various concentrations of the this compound extract in the appropriate cell culture medium. Replace the old medium with the medium containing the extract. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the extract).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) * 100 The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This protocol measures the anti-inflammatory potential of this compound extracts by quantifying their ability to inhibit NO production in LPS-stimulated macrophages.[10]

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the this compound extract for 2 hours.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 18-24 hours to induce NO production.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction:

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Mandatory Visualizations

Experimental_Workflow Plant_Material This compound Plant Material (Root, Leaf, Flower) Extraction Extraction (e.g., Maceration, Sonication) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Phytochemical_Screening Phytochemical Screening (e.g., TPC, TFC) Crude_Extract->Phytochemical_Screening Bioactivity_Assay Bioactivity Assays (Antioxidant, Anti-inflammatory, Anticancer) Crude_Extract->Bioactivity_Assay Data_Analysis Data Analysis (IC50, % Inhibition) Phytochemical_Screening->Data_Analysis Bioactivity_Assay->Data_Analysis Results Results & Interpretation Data_Analysis->Results Anti_inflammatory_Pathway node_stimulus node_stimulus node_receptor node_receptor node_pathway node_pathway node_transcription node_transcription node_response node_response node_inhibitor node_inhibitor LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Inflammatory_Genes Induces Transcription This compound This compound Extract This compound->IKK Inhibits This compound->NFkB_nucleus Inhibits Translocation Antioxidant_Pathway node_stimulus node_stimulus node_pathway node_pathway node_transcription node_transcription node_response node_response node_activator node_activator Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_nucleus Nrf2 (Active) Nrf2->Nrf2_nucleus Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Transcription This compound This compound Bioactives This compound->Keap1 Promotes Nrf2 Release

References

Technical Support Center: Method Refinement for Separating Polar Compounds in Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of polar compounds from Taraxacum (dandelion).

Troubleshooting Guides

Issue 1: Poor retention of highly polar compounds in Reversed-Phase HPLC (RP-HPLC).

  • Q1: My polar analytes from a this compound extract are eluting at or near the solvent front on my C18 column. How can I improve retention?

    A1: This is a common challenge with highly polar compounds in RP-HPLC.[1][2] Here are several strategies to improve retention:

    • Increase Mobile Phase Polarity: Gradually increase the aqueous portion of your mobile phase. Modern RP columns, such as those with T3 bonding, are designed to be stable even in 100% aqueous conditions, which can help reduce the "dewetting" phenomenon that leads to retention loss.[1][2]

    • Employ a More Polar Stationary Phase: If increasing the aqueous phase is insufficient, consider switching to a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer different selectivity and improved retention for polar analytes.[2]

    • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique well-suited for very polar compounds that are poorly retained in reversed-phase chromatography.[1][2][3] It uses a polar stationary phase (like silica (B1680970), diol, or amide) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[2]

    • Use of Ion-Pairing Agents: While they can improve retention, ion-pairing agents often require long equilibration times and may not be compatible with mass spectrometry (MS).[1]

Issue 2: Peak tailing of polar compounds.

  • Q2: I'm observing significant peak tailing for my polar phenolic or acidic compounds from this compound. What is causing this and how can I fix it?

    A2: Peak tailing for polar compounds, especially acidic ones, in RP-HPLC is often due to secondary interactions with the silica stationary phase. Here’s how to address it:

    • Optimize Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your analytes and the silica surface. For acidic compounds, operating at a lower pH (e.g., using a formic acid or phosphate (B84403) buffer) can suppress the ionization of both the analyte and residual silanols on the stationary phase, leading to improved peak shape.

    • Use a High-Quality, End-Capped Column: A well-end-capped column minimizes the number of exposed silanols, which are a primary cause of tailing for polar and basic compounds.[2]

    • Consider Mixed-Mode Chromatography: This technique combines reversed-phase and ion-exchange mechanisms to improve the retention of polar compounds while providing better peak shapes.[1][4]

Issue 3: Compound degradation during separation.

  • Q3: I suspect my target polar compounds from this compound are degrading on the silica gel during flash chromatography. What can I do to prevent this?

    A3: Some polar compounds can be sensitive to the acidic nature of standard silica gel.[2][5] Here are some solutions:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica by pre-treating it. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[2]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (basic or neutral) or a bonded silica phase such as diol or amine.[2]

    • Reversed-Phase Flash Chromatography: If your compound has enough hydrophobic character, reversed-phase flash chromatography on a C18-functionalized silica is a good alternative, especially for highly polar compounds that are not soluble in typical normal-phase solvents.[2]

Frequently Asked Questions (FAQs)

  • Q4: What are the most effective extraction solvents for polar compounds in this compound?

    A4: The choice of solvent is crucial for effective extraction. For polar compounds in this compound, polar solvents like methanol, ethanol (B145695), and water are effective.[6] Mixtures of alcohol and water, such as 70% ethanol, are often used to optimize the extraction of flavonoids and phenolic acids.[6][7] Acetone is another polar solvent commonly used for extracting plant polyphenols.[8] Some studies have also explored micelle-mediated extraction using surfactants like Triton X-100 as a "green chemistry" approach.[8][9]

  • Q5: How can I separate both polar and non-polar compounds from a single this compound extract?

    A5: A common approach is to use a sequential extraction method with solvents of increasing polarity. For chromatographic separation, mixed-mode chromatography is designed to retain and separate both polar and non-polar analytes in a single run.[4] The selectivity can be adjusted by modifying the mobile phase's ionic strength, pH, and organic solvent content.[4]

  • Q6: What is HILIC and when should I use it for separating polar compounds from this compound?

    A6: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent.[2] You should consider using HILIC when your polar compounds from this compound, such as flavonoids and phenolic acids, are poorly retained on a standard C18 column, even with a highly aqueous mobile phase.[1][2]

Experimental Protocols

Protocol 1: Extraction and Separation of Phenolic Acids and Flavonoids from this compound formosanum

This protocol is based on the methodology described for the determination of phenolic acids and flavonoids by liquid chromatography-tandem mass spectrometry.[7][10]

  • Extraction:

    • Extract the sample with 50% ethanol in a water bath at 60°C for 3 hours.[7][10]

  • Fractionation:

    • Separate the extract into acidic and neutral fractions using a C18 solid-phase extraction (SPE) cartridge.[7][10]

  • Chromatographic Separation:

    • Column: Gemini C18 column.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector and mass spectrometer.

Protocol 2: Micelle-Mediated Extraction of Polyphenols from this compound officinale

This protocol utilizes a non-ionic surfactant for the extraction of polyphenols.[8]

  • Extraction Solvent Preparation: Prepare an aqueous solution of Triton X-100.

  • Extraction:

    • Mix the plant material (leaves or flowers) with the Triton X-100 solution.

    • Perform the extraction (details on temperature and time can be optimized).

  • Analysis:

    • Analyze the extracts for total phenolic content and antioxidant capacity.

    • Identify and quantify specific polyphenols using UHPLC-MS.

Data Presentation

Table 1: Quantitative Analysis of Polyphenols in this compound officinale Extracts (µg/g of dry weight)

CompoundAcetone Extract (Leaves)Triton X-100 Extract (Leaves)Acetone Extract (Flowers)Triton X-100 Extract (Flowers)
Luteolin1.9 ± 0.21.8 ± 0.21.3 ± 0.11.4 ± 0.1
Luteolin-7-glycoside (Cynaroside)12.0 ± 1.09.0 ± 0.81.3 ± 0.11.4 ± 0.1
ChrysoeriolNot DetectedNot Detected0.8 ± 0.10.4 ± 0.0
Chicoric Acid10.3 ± 0.9< LOQ12.2 ± 1.0< LOQ
Data adapted from a study on micelle-mediated extraction.[8] < LOQ: Below Limit of Quantitation.

Table 2: Phenolic Acid and Flavonoid Content in this compound formosanum (µg/g)

CompoundContent Range
Phenolic Acids14.1 to 10,870.4
Flavonoids9.9 to 325.8
Data represents the range of 19 phenolic acids and 10 flavonoids identified.[7]

Visualizations

experimental_workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis plant_material This compound Sample (Leaves/Flowers) extraction Solvent Extraction (e.g., 50% Ethanol, 60°C, 3h) plant_material->extraction spe Solid-Phase Extraction (C18 Cartridge) extraction->spe acidic_fraction Acidic Fraction spe->acidic_fraction neutral_fraction Neutral Fraction spe->neutral_fraction hplc LC-MS/MS Analysis acidic_fraction->hplc neutral_fraction->hplc data_analysis Data Analysis (Quantification) hplc->data_analysis

Caption: Workflow for the extraction and analysis of polar compounds from this compound.

troubleshooting_workflow start Poor Retention of Polar Compounds in RP-HPLC decision1 Increase Aqueous Phase? start->decision1 solution1 Use 100% Aqueous Mobile Phase decision1->solution1 Yes decision2 Sufficient Retention? decision1->decision2 No solution1->decision2 solution2 Use More Polar Stationary Phase (e.g., Phenyl-hexyl) decision2->solution2 No solution3 Switch to HILIC decision2->solution3 Consider Alternative end Improved Retention decision2->end Yes solution2->end solution3->end

Caption: Troubleshooting flowchart for poor retention of polar compounds in RP-HPLC.

References

Technical Support Center: Consistent Taraxacum Cultivation for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to reduce variability in cultivated Taraxacum for enhanced experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of variability in this compound research?

Variability in this compound research stems from three main sources:

  • Genetic Variation: this compound species can reproduce both sexually and asexually (apomixis). Sexual reproduction introduces genetic diversity, while apomixis produces genetically identical offspring (clones) from the mother plant.[1][2][3] Utilizing apomictic seeds is a key strategy to ensure a genetically uniform plant population. However, even within asexual lineages, some genotypic variation can occur.[4]

  • Environmental Factors: Fluctuations in light, temperature, nutrient availability, pH, and water can significantly impact plant growth, biomass, and the production of secondary metabolites.

  • Developmental Stage: The concentration of secondary metabolites, such as those in the latex, can change as the plant ages, with the highest concentrations often found in the main root of mature plants.[5]

Q2: How can I minimize genetic variability in my this compound experiments?

To minimize genetic variability, it is highly recommended to use asexual propagation methods. Many this compound species produce seeds asexually through apomixis, resulting in offspring that are genetically identical to the parent plant.[3] When sourcing seeds, inquire about the reproductive method of the parent stock. Alternatively, clonal propagation through tissue culture can be employed to generate a large number of genetically identical plants.

Q3: What are the benefits of using hydroponics for this compound cultivation?

Hydroponic systems offer precise control over environmental conditions, which is crucial for reducing experimental variability.[6] Key benefits include:

  • Controlled Nutrient Management: Researchers can supply a consistent and optimal nutrient solution to every plant.

  • pH and EC Control: The pH and electrical conductivity (EC) of the nutrient solution can be continuously monitored and adjusted to optimize nutrient uptake.[7]

  • Reduced Pest and Disease Pressure: Growing in a soilless medium within a controlled environment minimizes the risk of soil-borne pests and diseases.[6][8]

  • Accelerated Growth: Plants can reach a harvestable size more quickly compared to field cultivation.[6][8]

  • Year-Round Cultivation: Production is not limited by weather or season.[6]

Q4: How does the method of plantation establishment affect research outcomes?

The method of establishing a this compound plantation can significantly influence the chemical composition of the roots. For instance, one study found that this compound officinale roots from plants grown from seedlings in a greenhouse had a higher content of phenolic acids and tannins compared to those from plants that were directly sown into the ground.[9][10] Conversely, the flavonoid content was lower in the transplanted seedlings.[9][10] This highlights the importance of standardizing the establishment method for consistent results.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Seed Germination
Symptom Possible Cause Troubleshooting Step
Low germination rateSeeds are dormant or non-viable.Use fresh, viable seeds. Perform a germination test on a small batch before large-scale planting.
Seeds buried too deep.This compound seeds require light for germination.[11] Press seeds lightly into the soil or germination medium surface; do not cover them with a thick layer.
Suboptimal temperature.Maintain an optimal soil temperature between 10-25°C (50-75°F) for germination.[11] Germination can occur between 5 and 30°C, but maximal percentage is often achieved between 10-18°C.[12]
Insufficient moisture.Keep the germination medium consistently moist but not waterlogged. Use a fine mist to avoid dislodging the seeds.[11]
Uneven germination timingTemperature fluctuations.Use a temperature-controlled incubator or growth chamber to ensure a constant and optimal temperature.
Inconsistent light exposure.Ensure uniform light distribution over the germination trays.
Issue 2: High Variability in Plant Size and Biomass
Symptom Possible Cause Troubleshooting Step
Significant differences in plant sizeGenetic variability.Ensure you are using a genetically uniform population, preferably from apomictic seeds or clonal propagation.
Uneven resource distribution.In soil-based systems, ensure uniform soil composition and watering. In hydroponic systems, check for uniform flow and distribution of the nutrient solution to all plants.
Inconsistent planting density.High planting densities can lead to smaller root sizes due to competition.[13][14][15] Use a standardized planting density across all experimental units.
Stunted growthNutrient deficiency or imbalance.Use a balanced nutrient solution formulated for leafy greens or specifically for this compound. Monitor and adjust the EC and pH of the solution regularly.
Incorrect pH of nutrient solution.For hydroponic systems, maintain the pH of the nutrient solution between 5.5 and 6.5 for optimal nutrient absorption.[16][7] Some studies suggest a pH of 6.4 is optimal for biomass accumulation in T. officinale in certain hydroponic systems.[17]
Issue 3: Inconsistent Secondary Metabolite or Rubber Yield
Symptom Possible Cause Troubleshooting Step
Variable concentrations of target compoundsGenetic differences.Use a single, well-characterized apomictic line or clonal population. Genotype has been shown to affect secondary metabolite profiles.[5]
Environmental stress.Environmental factors significantly influence secondary metabolite production. Maintain consistent environmental conditions (light, temperature, humidity) across all replicates.
Different plant ages at harvest.Harvest all plants at the same developmental stage. The concentration of secondary metabolites in latex increases with plant age.[5]
Inconsistent harvesting protocol.Standardize the harvesting procedure, including the time of day and the specific plant parts being collected. For root studies, ensure the entire root system is harvested consistently.
Low rubber yield in T. kok-saghyzSuboptimal growing conditions.Utilize controlled environment systems like hydroponics to optimize growth parameters.[6][18]
Short growing season.A longer growing season supports higher rubber yields.[19] In controlled environments, the growth cycle can be extended.
Premature harvesting.Allow plants to reach maturity before harvesting for rubber, as both root biomass and rubber concentration are key to yield.

Experimental Protocols & Data

Protocol 1: Standardized Seed Germination

This protocol is designed to achieve uniform germination of this compound seeds.

  • Seed Selection: Use seeds from a single, reputable source, preferably from an apomictic line to ensure genetic uniformity.

  • Medium Preparation: Fill germination trays with a fine-textured, sterile germination mix or rockwool cubes. Moisten the medium thoroughly with deionized water.

  • Sowing: Press seeds gently onto the surface of the medium. Do not cover the seeds, as they require light to germinate.[11]

  • Environment Control: Place trays in a growth chamber with the following settings:

    • Temperature: 15-18°C constant.[12]

    • Light: Provide 16 hours of light per day.

    • Humidity: Maintain high humidity by covering trays with a clear dome until germination begins.

  • Monitoring: Check daily for germination and moisture levels. Germination should occur within 14-21 days.[11]

  • Transplanting: Once seedlings have developed their first true leaves, they can be transplanted to larger pots or hydroponic systems.

Protocol 2: Deep Flow Technique (DFT) Hydroponic Cultivation

This protocol outlines a method for cultivating this compound officinale in a DFT hydroponic system for consistent growth.

  • System Setup: Use a DFT system, which has been shown to produce higher biomass for dandelion compared to Nutrient Film Technique (NFT) due to more space for root growth.[17]

  • Seedling Transplant: Transplant seedlings from Protocol 1 into the hydroponic system.

  • Nutrient Solution: Use a standard hydroponic nutrient solution for leafy greens.

  • Parameter Control: Monitor and maintain the following parameters of the nutrient solution:

ParameterRecommended ValueRationale
pH 5.8 - 6.4A pH of 6.4 has been associated with the highest shoot and root dry weight in DFT systems.[17]
Electrical Conductivity (EC) 1.2 - 1.4 dS/mAn EC of 1.2 dS/m has been linked to the highest leaf length and shoot/root dry weight in NFT systems, while 1.4 dS/m was optimal for root length and leaf number.[17] A similar range is recommended for DFT.
  • Environmental Conditions: Maintain consistent greenhouse or growth chamber conditions (e.g., 16-hour photoperiod, 20-22°C temperature).

  • Harvesting: Harvest all plants at a predetermined time point (e.g., after 8 weeks of growth) to ensure a consistent developmental stage.

Protocol 3: Standardized Root Harvesting and Processing

This protocol ensures consistency in the collection and preparation of root samples for analysis.

  • Plant Removal: Carefully remove the entire plant from the growing medium to ensure the complete root system is collected.

  • Washing: Gently wash the roots with cool, deionized water to remove all soil or hydroponic substrate.

  • Separation: Separate the root from the aerial parts of the plant at the crown.

  • Drying: Pat the roots dry with a paper towel. For dry weight analysis or extraction, freeze-dry the roots or dry them in a forced-air oven at a standardized temperature (e.g., 60°C) until a constant weight is achieved.

  • Grinding: Grind the dried root tissue to a fine, homogenous powder using a mill or mortar and pestle.

  • Storage: Store the powdered sample in airtight containers at -20°C or -80°C until extraction and analysis.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Propagation cluster_1 Phase 2: Cultivation cluster_2 Phase 3: Analysis Seed Apomictic Seed Selection Germination Standardized Germination (Protocol 1) Seed->Germination Seedling Uniform Seedlings Germination->Seedling Hydroponics Hydroponic Cultivation (Protocol 2) Seedling->Hydroponics Mature_Plant Mature Plant Hydroponics->Mature_Plant Env_Control Controlled Environment (Light, Temp, pH, EC) Env_Control->Hydroponics Harvest Standardized Harvesting (Protocol 3) Mature_Plant->Harvest Processing Sample Processing (Drying, Grinding) Harvest->Processing Extraction Metabolite Extraction Processing->Extraction Analysis LC-MS/GC-MS Analysis Extraction->Analysis

Caption: Standardized workflow from seed to analysis.

Variability_Factors cluster_genetic Genetic Factors cluster_environmental Environmental Factors cluster_procedural Procedural Factors Result Consistent Research Outcome Genotype Use Apomictic Lines or Clones Genotype->Result Light Controlled Light (Intensity, Duration) Light->Result Temp Stable Temperature Temp->Result Nutrients Consistent Nutrition (Hydroponics) Nutrients->Result pH Optimal pH pH->Result Germination Standardized Germination Germination->Result Density Uniform Planting Density Density->Result Harvest Consistent Harvest (Time, Method) Harvest->Result

References

Troubleshooting low yields in enzyme-assisted extraction of Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Enzyme-Assisted Extraction of Taraxacum

Welcome to the technical support center for the enzyme-assisted extraction (EAE) of bioactive compounds from this compound (dandelion). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their extraction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the EAE of this compound, focusing on the causes of low yields and providing actionable solutions.

Q1: My yield of total phenolics or flavonoids is significantly lower than expected. What are the most common causes?

A1: Low yields are typically traced back to suboptimal parameters in one of four areas: enzyme activity, plant material preparation, extraction conditions, or the selection of the enzyme itself. Key factors include incorrect pH or temperature, which can inactivate the enzyme, and improper grinding of the plant material, which limits surface area contact.[1] A prolonged extraction time can sometimes lead to the degradation of target compounds, while an inappropriate solvent may fail to solubilize the released phytochemicals effectively.[2]

To diagnose the issue, a systematic approach is recommended. Begin by verifying the enzyme's optimal operating conditions and ensuring your experimental setup matches them.

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Caption: General workflow for enzyme-assisted extraction of this compound.

Baseline Protocol: Enzyme-Assisted Ultrasonic Extraction of Flavonoids

This protocol is adapted from methodologies optimized for flavonoid extraction from this compound and other plant materials. [2][3][4] 1. Preparation of Plant Material: a. Collect fresh this compound officinale leaves and wash them thoroughly with distilled water to remove debris. [5] b. Dry the leaves in an oven at 45°C until a constant weight is achieved. [5] c. Grind the dried leaves into a fine powder (passing through an 80-mesh sieve). [6]Store the powder in a desiccator.

2. Enzymatic Hydrolysis & Extraction: a. Weigh 1.0 g of the dandelion powder and place it into a 100 mL flask. b. Add 40 mL of a 40% (v/v) ethanol (B145695) solution. Adjust the pH of the mixture to 5.0 using a citrate (B86180) buffer. c. Add cellulase (B1617823) at a concentration of 3% (w/w) relative to the plant material (30 mg). d. Place the flask in an ultrasonic water bath shaker set to 55°C. e. Perform the extraction for 45 minutes with continuous agitation. [4] 3. Sample Recovery: a. After extraction, immediately terminate the enzymatic reaction by boiling the mixture for 10 minutes. b. Allow the mixture to cool to room temperature. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant, which contains the crude flavonoid extract. e. Filter the supernatant through a 0.45 µm filter for further analysis (e.g., HPLC).

Comparative Data on Extraction Parameters

The following table summarizes optimized parameters from various studies on the extraction of bioactive compounds from this compound. This data can serve as a starting point for developing or optimizing your own protocols.

Target CompoundMethodEnzymeTemp (°C)Time (min)Solid:Liquid Ratio (g/mL)SolventYield
Quercetin IL-Enzyme-UAECellulase55-1:31.670% Ethanol0.24 mg/g [3]
Flavonoids UAE--43.81:59.539.6% Ethanol2.62% [4]
Polysaccharides UAEECellulase-42-Water14.05% [6]
Polysaccharides UAEEMixed Enzymes55551:32Water3.13% [7]

Abbreviations: IL (Ionic Liquid), UAE (Ultrasound-Assisted Extraction), UAEE (Ultrasound-Assisted Enzymatic Extraction).

References

Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of Quercetin from Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of ultrasonic-assisted extraction (UAE) of quercetin (B1663063) from Taraxacum (dandelion). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to optimize for efficient ultrasonic-assisted extraction of quercetin from this compound?

A1: The efficiency of quercetin extraction is influenced by several critical parameters. Key variables that should be optimized include solvent concentration, extraction temperature, extraction time, ultrasonic power, and the solid-to-liquid ratio.[1][2][3] The interplay between these factors is crucial for maximizing the yield of quercetin while minimizing its degradation.

Q2: What is the recommended solvent and concentration for quercetin extraction from this compound?

A2: Aqueous ethanol (B145695) is a commonly used and effective solvent for extracting flavonoids like quercetin.[4] The optimal ethanol concentration typically ranges from 40% to 80% (v/v).[4] For instance, a study on a related plant material found that a 60% ethanol concentration was suitable for the UAE of quercetin.[1] It is advisable to perform preliminary experiments to determine the optimal ethanol concentration for your specific this compound species and plant part (e.g., leaves, flowers, roots).[5][6][7]

Q3: How does ultrasonic power affect the extraction of quercetin?

A3: Ultrasonic power plays a significant role in the extraction process. Increasing the ultrasonic intensity can enhance the cavitation effect, which disrupts plant cell walls and facilitates the release of quercetin.[1][8] However, excessive ultrasonic power can lead to the degradation of the target compound.[1][9][10] Therefore, it is essential to find an optimal power level that maximizes extraction efficiency without causing significant degradation. One study determined an optimal ultrasonic intensity of 3.3 W/cm² for the extraction of flavonoids, including quercetin.[1][11]

Q4: What is the optimal temperature and time for the extraction process?

A4: Temperature and time are interdependent parameters. An increase in temperature can improve the solubility of quercetin and the diffusion rate, but excessively high temperatures can cause its degradation.[3][12] Similarly, a longer extraction time can increase the yield, but prolonged exposure to ultrasonic waves may also lead to the decomposition of quercetin.[1] Optimal conditions reported in the literature for flavonoid extraction include temperatures around 70°C and extraction times ranging from 15 to 35 minutes.[1][11][12]

Q5: Can the addition of enzymes or ionic liquids improve the extraction yield of quercetin from this compound?

A5: Yes, combining ultrasonic-assisted extraction with other techniques can significantly improve the yield. A study on this compound mongolicum demonstrated that using an ionic liquid-enzyme complex system in conjunction with ultrasound increased the quercetin yield by 1.3 times compared to conventional reflux extraction.[13][14] The use of cellulase (B1617823) can help break down the plant cell wall, allowing for better release of intracellular components.[13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Quercetin Yield - Sub-optimal extraction parameters (solvent concentration, temperature, time, power).- Inefficient cell wall disruption.- Inappropriate solid-to-liquid ratio.- Systematically optimize each extraction parameter using a single-factor experiment followed by a response surface methodology (RSM) approach.[13][14]- Ensure the plant material is finely powdered to increase the surface area for extraction.[1]- Increase the liquid-to-solid ratio to enhance the concentration gradient and improve mass transfer.[1][15] A ratio of around 25-30 mL/g is often a good starting point.[1][12]
Degradation of Quercetin - Excessive ultrasonic power or temperature.- Prolonged extraction time.- Reduce the ultrasonic power and/or temperature.[1][9][12]- Decrease the extraction time. Conduct a time-course experiment to determine the point of maximum yield before degradation becomes significant.[1]- Consider using a pulsed ultrasonic mode to reduce the overall energy input and heat generation.
Poor Reproducibility of Results - Inconsistent sample preparation.- Fluctuations in ultrasonic equipment performance.- Inconsistent temperature control.- Standardize the protocol for drying, grinding, and sieving the this compound material.- Calibrate and regularly maintain the ultrasonic bath or probe system.- Use a temperature-controlled water bath to maintain a constant extraction temperature.[16]
Co-extraction of a High Amount of Impurities - Solvent polarity is not selective for quercetin.- Extraction conditions are too harsh, leading to the release of a wide range of compounds.- Adjust the ethanol concentration. A higher water content can sometimes reduce the extraction of less polar impurities.- Consider a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography.[17]

Experimental Protocols

Protocol 1: Standard Ultrasonic-Assisted Extraction of Quercetin

This protocol provides a general procedure for the ultrasonic-assisted extraction of quercetin from this compound. Optimization of the parameters outlined below is recommended for achieving the best results.

Materials and Equipment:

  • Dried this compound plant material (leaves, flowers, or roots), ground to a fine powder (e.g., 0.18 mm particle size).[1]

  • Ethanol (analytical grade)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Temperature-controlled water bath

  • Filter paper or centrifuge

  • Rotary evaporator

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Weigh a specific amount of the powdered this compound material (e.g., 1 gram).

  • Solvent Addition: Add the extraction solvent (e.g., 60% aqueous ethanol) at a specific solid-to-liquid ratio (e.g., 1:25 g/mL).[1]

  • Ultrasonic Extraction: Place the sample in the ultrasonic bath or use a probe sonicator. Perform the extraction at a set temperature (e.g., 70°C), ultrasonic power (e.g., 3.3 W/cm²), and time (e.g., 35 minutes).[1][11]

  • Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

  • Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Quantification: Re-dissolve the dried extract in a suitable solvent (e.g., methanol) and quantify the quercetin content using a validated HPLC method.[1]

Protocol 2: Enhanced Extraction with Ionic Liquid-Enzyme System

This advanced protocol is based on a study that demonstrated improved quercetin yield from this compound mongolicum.[13][14]

Materials and Equipment:

  • Same as Protocol 1

  • Ionic Liquid (e.g., 1-butyl-3-methylimidazolium chloride)

  • Cellulase

  • pH meter and buffer solutions

Procedure:

  • Enzymatic Pre-treatment: Suspend the powdered this compound material in a buffer solution containing cellulase (e.g., 14.79% of the dry weight of the plant material).[13]

  • Incubation: Incubate the mixture at an optimal enzymatic temperature (e.g., 55°C) for a specific duration to allow for cell wall degradation.[13]

  • Solvent Addition: Add the ionic liquid and aqueous ethanol to achieve the desired final concentrations and a solid-to-liquid ratio of approximately 31.62:1 mL/g.[13]

  • Ultrasonic Extraction: Proceed with the ultrasonic extraction as described in Protocol 1, adjusting the parameters as necessary.

  • Separation and Quantification: Follow steps 4-6 from Protocol 1 to separate the extract and quantify the quercetin content.

Data Presentation

Table 1: Optimal Conditions for Ultrasonic-Assisted Extraction of Quercetin and Other Flavonoids from Various Plant Sources

Parameter Flos populi[1][11][18] This compound mongolicum[13][14] Pyracantha coccinea[8]
Target Compound(s) Quercetin, Luteolin, Apigenin, Pinocembrin, ChrysinQuercetinQuercetin, Cyanidin
Solvent Concentration 60% EthanolNot specified (Ionic Liquid-Enzyme System)71% Ethanol (v/v)
Temperature 70°C55°C (Enzymatic)Not specified
Extraction Time 35 minNot specified97 min
Ultrasonic Power/Intensity 3.3 W/cm²Not specifiedNot specified
Solid-to-Liquid Ratio 1:25 g/mL1:31.62 g/mL1:12.2 g/mL
Quercetin Yield ~16.26 mg/g0.24 ± 0.011 mg/gPredicted: 2.30 mg/g

Note: The yield of quercetin can vary significantly depending on the plant species, part of the plant used, and the specific extraction method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_processing Post-Extraction Processing start Start: this compound Plant Material grind Grinding and Sieving start->grind weigh Weighing grind->weigh solvent Add Solvent (e.g., 60% Ethanol) weigh->solvent ultrasound Ultrasonication (Optimized Time, Temp, Power) solvent->ultrasound filter Filtration / Centrifugation ultrasound->filter evaporate Solvent Evaporation (Rotary Evaporator) filter->evaporate quantify Quantification (HPLC) evaporate->quantify end End: Quercetin Yield Data quantify->end

Caption: Workflow for Ultrasonic-Assisted Extraction of Quercetin.

Troubleshooting_Logic cluster_params Parameter Optimization cluster_degradation Degradation Check cluster_reproducibility Reproducibility Issues start Low Quercetin Yield? check_params Are extraction parameters optimized? start->check_params optimize Optimize: Solvent, Temp, Time, Power, S/L Ratio check_params->optimize No check_degradation Is quercetin degrading? check_params->check_degradation Yes end Improved Yield optimize->end reduce_intensity Reduce: Temp, Time, Power check_degradation->reduce_intensity Yes check_repro Are results inconsistent? check_degradation->check_repro No reduce_intensity->end standardize Standardize Sample Prep & Calibrate Equipment check_repro->standardize Yes check_repro->end No standardize->end

Caption: Troubleshooting Logic for Low Quercetin Yield.

References

Technical Support Center: Enhancing Phenolic Compound Extraction with DIC Technology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Instant Controlled Pressure Drop (DIC) technology for the efficient extraction of phenolic compounds from various matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during DIC-assisted extraction of phenolic compounds.

Question/Issue Possible Causes Troubleshooting Steps
1. Why is my phenolic compound yield lower than expected? - Suboptimal DIC Parameters: Incorrect steam pressure or treatment time can lead to insufficient cell structure modification. - Inappropriate Solvent System: The polarity of the solvent may not be suitable for the target phenolic compounds. - Poor Quality of Plant Material: The starting material may have a low concentration of the desired compounds or may have degraded during storage. - Insufficient Solid-to-Liquid Ratio: An inadequate volume of solvent may not be enough to efficiently extract the compounds.- Optimize DIC Parameters: Systematically vary the steam pressure (e.g., 0.1–0.7 MPa) and treatment time (e.g., 30–240 s) to find the optimal conditions for your specific plant material.[1] - Verify Solvent Choice: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[2] The choice of solvent can significantly impact the extraction efficiency of different phenolic compounds. - Assess Raw Material: Ensure the plant material is of high quality, properly dried, and finely ground to increase the surface area for extraction. - Adjust Solid-to-Liquid Ratio: Experiment with different ratios (e.g., 1:10 to 1:30 g/mL) to ensure complete immersion and an adequate concentration gradient for efficient extraction.
2. Are my target phenolic compounds degrading during the process? - Excessive Heat Exposure: Although DIC is a high-temperature, short-time process, prolonged exposure or excessively high steam pressure can lead to the degradation of thermally sensitive phenolic compounds.[1] - Oxidation: Phenolic compounds can be susceptible to oxidation, which can be exacerbated by high temperatures.- Reduce DIC Intensity: Lower the steam pressure and/or shorten the treatment time. The goal is to find a balance that disrupts the cell structure without causing thermal degradation. - Work Quickly: Minimize the time the extract is exposed to high temperatures and light after extraction. - Use of Antioxidants/Inert Atmosphere: While not standard in the DIC process itself, consider adding antioxidants to the solvent or performing subsequent steps under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
3. How do I know if the DIC treatment was effective? - Lack of Physical Change: The plant material may not show visible signs of expansion or increased porosity. - No Improvement in Extraction Kinetics: The extraction time with DIC pre-treatment is not significantly shorter than conventional methods.- Microscopic Examination: Use scanning electron microscopy (SEM) to visually inspect the cellular structure of the plant material before and after DIC treatment. Effective treatment will show ruptured cell walls and a more porous matrix. - Compare Extraction Rates: Perform a time-course extraction experiment with both DIC-treated and untreated samples. A successful DIC treatment should result in a significantly faster extraction rate.
4. The solvent is not penetrating the sample effectively after DIC treatment. - Insufficient Moisture Content: The autovaporization effect of DIC relies on the presence of water within the sample. Overly dry samples may not expand as effectively. - Inadequate Pressure Drop: A slow or incomplete pressure drop to vacuum will not create the necessary mechanical stress for cell disruption.- Adjust Initial Moisture: While DIC is often used on dried material, ensure there is some residual moisture for the process to be effective. The initial moisture content can be a key parameter to optimize. - Check Vacuum System: Ensure your DIC equipment's vacuum system is functioning correctly and achieving the target low pressure rapidly.

Frequently Asked Questions (FAQs)

Q1: What is Instant Controlled Pressure Drop (DIC) technology and how does it work for phenolic extraction?

A1: DIC is a thermo-mechanical process that involves subjecting a biological material to high-pressure saturated steam (typically 0.1 to 1.0 MPa) for a very short period (a few seconds to a couple of minutes), followed by an instantaneous drop in pressure towards a vacuum.[3] This rapid pressure drop causes the water within the plant cells to instantly vaporize, leading to cell wall rupture and an expansion of the material's porous structure. This increased porosity and cell disruption significantly enhances the diffusion of solvents into the plant matrix, thereby improving the extraction efficiency and kinetics of phenolic compounds.[3]

Q2: What are the main advantages of using DIC as a pre-treatment for phenolic extraction?

A2: The primary advantages of using DIC technology include:

  • Increased Extraction Yield: By effectively breaking down cell structures, DIC allows for a more complete extraction of phenolic compounds.

  • Faster Extraction Kinetics: The increased porosity of the material significantly reduces the time required for solvent extraction.

  • Reduced Solvent Consumption: Due to the increased efficiency, it is often possible to use less solvent to achieve the same or higher yields compared to conventional methods.

  • Preservation of Thermosensitive Compounds: The high-temperature exposure is for a very short duration, which helps to minimize the thermal degradation of sensitive phenolic compounds.[4]

  • Environmentally Friendly: DIC is considered a green technology as it primarily uses water (in the form of steam) and reduces the need for large volumes of organic solvents.

Q3: What are the key experimental parameters to optimize in a DIC-assisted extraction?

A3: The most critical parameters to optimize for maximizing phenolic compound extraction using DIC are:

  • Saturated Steam Pressure: This determines the temperature the material is exposed to. Higher pressures can lead to greater cell disruption but also increase the risk of thermal degradation.

  • Treatment Time: This is the duration the material is held at the high steam pressure. It needs to be long enough for sufficient heat transfer but short enough to prevent compound degradation.

  • Initial Moisture Content of the Sample: The amount of water in the plant material is crucial for the auto-vaporization effect that drives the expansion of the matrix.

  • Number of DIC Cycles: In some cases, applying multiple, shorter DIC cycles can be more effective than a single, longer cycle.

Q4: Can DIC technology be combined with other extraction methods?

A4: Yes, DIC is typically used as a pre-treatment step before a conventional solvent extraction method like maceration, percolation, or Soxhlet extraction.[5] It can also be coupled with other modern extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially achieve synergistic effects and further enhance extraction efficiency.[5]

Q5: Is DIC technology scalable for industrial applications?

A5: Yes, DIC technology has been successfully scaled up for industrial applications in various sectors, including the food and pharmaceutical industries. Its efficiency, speed, and green credentials make it an attractive option for the large-scale extraction of bioactive compounds.

Data Presentation

Table 1: Effect of DIC Pre-treatment on the Extraction Yield of Phenolic Compounds from Grape Stalk Powder

Phenolic CompoundExtraction SolventYield without DIC (mg/L)Yield with DIC (mg/L)Percentage Increase (%)
Gallic Acid Propanol46881473.9%
Ethyl Acetate-862-
Quercetin Propanol1453195134.3%
Ellagic Acid Propanol9821991102.7%
Resveratrol Propanol48668540.9%

Data synthesized from a study by Sánchez-Valdepeñas et al. (2015).[6]

Table 2: Impact of DIC Parameters on Total Phenolic Content (TPC) in Green Lentils

TreatmentSteam Pressure (MPa)Time (s)TPC (mg gallic acid eq./g)
Control No TreatmentNo Treatment0.602
DIC 11 0.11350.888
DIC 13 0.41350.076

This table illustrates that lower pressures can be more effective for releasing phenolic compounds in some matrices, while higher pressures might lead to degradation. Data from a 2023 study on green lentils.[1][2]

Experimental Protocols

General Protocol for DIC-Assisted Solvent Extraction of Phenolic Compounds

This protocol provides a general framework. The optimal parameters (steam pressure, time, solvent, etc.) must be determined experimentally for each specific plant material and target compound(s).

  • Sample Preparation:

    • Dry the plant material to a predetermined moisture content.

    • Grind the dried material to a uniform particle size (e.g., 0.5-1.0 mm) to increase the surface area.

  • DIC Treatment:

    • Place a known quantity of the prepared plant material into the DIC reactor.

    • Establish an initial vacuum in the reactor (e.g., 5-10 kPa).

    • Inject saturated steam into the reactor until the target pressure (e.g., 0.1 - 0.7 MPa) is reached.

    • Maintain this pressure for the specified treatment time (e.g., 30 - 180 seconds).

    • Instantly release the pressure, dropping it to a vacuum.

    • Remove the DIC-treated sample from the reactor.

  • Solvent Extraction:

    • Immediately transfer the DIC-treated material to an extraction vessel.

    • Add the chosen extraction solvent (e.g., 70% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

    • Agitate the mixture at a constant temperature (e.g., 25°C or 40°C) for a predetermined duration.

    • Separate the solid material from the liquid extract by filtration or centrifugation.

  • Analysis:

    • Analyze the liquid extract for the content of specific phenolic compounds using methods such as High-Performance Liquid Chromatography (HPLC).

    • Determine the Total Phenolic Content (TPC) using a spectrophotometric method like the Folin-Ciocalteu assay.

Mandatory Visualizations

DIC_Mechanism raw_material Plant Material (Intact Cell Structure) dic_reactor DIC Reactor raw_material->dic_reactor 1. Loading vacuum Instant Pressure Drop (to Vacuum) dic_reactor->vacuum 3. Abrupt Decompression steam High-Pressure Steam (e.g., 0.1-1.0 MPa, short time) steam->dic_reactor 2. Pressurization treated_material DIC-Treated Material (Expanded, Porous Structure, Ruptured Cells) vacuum->treated_material 4. Material Expansion solvent Solvent Extraction treated_material->solvent 5. Extraction extract Phenolic-Rich Extract solvent->extract 6. Final Product

Caption: Mechanism of Instant Controlled Pressure Drop (DIC) for enhancing extraction.

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node end_node end_node issue_node issue_node start Start Experiment low_yield Low Phenolic Yield? start->low_yield check_params Optimize DIC Parameters (Pressure, Time) low_yield->check_params Yes successful_extraction Successful Extraction low_yield->successful_extraction No check_solvent Verify Solvent System (Polarity, Concentration) check_params->check_solvent check_material Assess Raw Material (Quality, Particle Size) check_solvent->check_material re_extract Re-run Extraction check_material->re_extract re_extract->low_yield

Caption: Troubleshooting workflow for low phenolic yield in DIC-assisted extraction.

References

Technical Support Center: Accurate Identification of Taraxacum Species for Phytochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately identifying Taraxacum species for phytochemical analysis. Misidentification of species within this genus can lead to inconsistent and unreliable experimental results, hindering the progress of research and development.

Frequently Asked Questions (FAQs)

Q1: Why is accurate species identification of this compound so critical for my phytochemical research?

A1: The genus this compound is highly complex, with numerous species and microspecies that are morphologically similar.[1] Different species can have varying phytochemical profiles, both qualitatively and quantitatively.[2][3] Misidentification can lead to:

  • Inaccurate Phytochemical Profiling: Attributing the chemical constituents of one species to another.

  • Irreproducible Bioactivity Results: Different species may exhibit different pharmacological effects.[4]

  • Wasted Resources: Time and materials spent on analyzing the wrong plant material.

Q2: What are the most commonly confused this compound species in research?

A2: this compound officinale (the common dandelion) and this compound erythrospermum (the red-seeded dandelion) are two of the most frequently misidentified species.[1] They often grow in similar habitats and share a superficial resemblance. However, there are key morphological differences that can be used for accurate identification.

Q3: Can I rely solely on visual characteristics to identify this compound species?

A3: While morphological analysis is the first and a crucial step, relying on it alone can be challenging due to phenotypic plasticity.[1] This is where a plant's appearance changes in response to environmental conditions.[5] For robust and verifiable research, an integrative approach combining morphological, chemical, and genetic methods is recommended.[6]

Troubleshooting Guide

Issue 1: My HPLC results show a different flavonoid profile than what is reported in the literature for this compound officinale.

  • Possible Cause: Misidentification of the plant material. You may have inadvertently collected T. erythrospermum or another related species.

  • Troubleshooting Steps:

    • Re-examine Voucher Specimens: Carefully review the morphological characteristics of your collected plant material against a detailed botanical key (see Protocol 1). Pay close attention to achene (seed) color, leaf lobe shape, and involucral bracts.

    • Chemical Analysis Comparison: Compare your HPLC chromatogram with published data for both T. officinale and T. erythrospermum. Look for the presence or absence of specific marker compounds. While extensive comparative data is still emerging, some studies suggest differences in the ratios of certain flavonoids and phenolic acids.

    • Genetic Confirmation: If ambiguity remains, perform DNA barcoding on your sample to confirm the species identity (see Protocol 2).

Issue 2: I am getting inconsistent bioactivity results from different batches of what I believe is the same this compound species.

  • Possible Cause 1: Collection of different this compound species or microspecies across batches.

  • Troubleshooting Steps:

    • Implement a strict voucher specimen system for each batch collected. A voucher specimen is a pressed and dried plant sample deposited in a herbarium for future reference.

    • Perform DNA barcoding on a subset of each batch to ensure species consistency.

  • Possible Cause 2: Environmental factors influencing phytochemical composition. The chemical profile of a plant can vary based on soil composition, sun exposure, and time of harvest.[7]

  • Troubleshooting Steps:

    • Document the collection location and environmental conditions for each batch.

    • Standardize collection times (e.g., time of day, season) as much as possible.

    • Analyze soil samples from different collection sites to check for significant variations in mineral content.

Issue 3: My DNA barcode sequence does not provide a clear species match.

  • Possible Cause: The complexity of the this compound genus, which includes hybridization and apomixis (asexual reproduction), can make genetic identification challenging.[1]

  • Troubleshooting Steps:

    • Use a combination of barcode regions. For plants, the combination of rbcL and matK are standard, with the addition of the internal transcribed spacer (ITS) region often providing better resolution.

    • Consult with a plant taxonomist specializing in the Asteraceae family. They may be able to provide expert opinion based on the genetic data in conjunction with morphological characteristics.

    • Contribute your sequence data to a public database like the Barcode of Life Data System (BOLD) to aid in future research and improve the reference library.

Data Presentation: Morphological and Phytochemical Comparisons

Table 1: Morphological Comparison of this compound officinale and this compound erythrospermum

FeatureThis compound officinale (Common Dandelion)This compound erythrospermum (Red-Seeded Dandelion)
Achenes (Seeds) Greenish-brown to olive-brownReddish-brown to purplish-red
Leaves Lobes are generally broader and less deeply cutLobes are more deeply cut, often triangular and pointing back towards the base
Involucral Bracts Outer bracts are typically reflexed (bent downwards)Outer bracts are often appressed or loosely spreading, sometimes with a small horn-like appendage near the tip
Flower Head Generally larger, 1-2 inches in diameterGenerally smaller, 0.5-1 inch in diameter

Table 2: General Phytochemical Profile of this compound Species

Phytochemical ClassKey Compounds Found in this compoundPlant Parts
Phenolic Acids Caffeic acid, Chlorogenic acid, Chicoric acidRoots, Leaves, Flowers[8][9]
Flavonoids Luteolin, Quercetin, Apigenin, and their glycosidesLeaves, Flowers[10][11]
Sesquiterpene Lactones Taraxinic acid derivativesRoots[4]
Triterpenoids Taraxasterol, β-amyrinRoots, Latex[11]
Polysaccharides InulinRoots

Note: The quantitative differences in these compounds between T. officinale and T. erythrospermum are an active area of research. Preliminary studies suggest variations in the concentrations of specific phenolic compounds.

Experimental Protocols

Protocol 1: Morphological Identification of this compound Species

Objective: To accurately identify this compound species based on key morphological features.

Materials:

  • Fresh plant sample including roots, leaves, and mature seed head

  • Hand lens or dissecting microscope

  • Ruler

  • Botanical field guide or taxonomic key for the Asteraceae family

Methodology:

  • Examine the Achenes (Seeds): This is one of the most reliable features.

    • Carefully remove a mature seed from the seed head.

    • Observe the color of the seed body. T. officinale seeds are typically greenish-brown to olive, while T. erythrospermum seeds are distinctly reddish-brown to purplish.

  • Analyze the Leaves:

    • Observe the overall shape and lobing of the leaves.

    • Note the depth and shape of the lobes. T. erythrospermum tends to have more deeply incised lobes that are often triangular and point backward.

  • Inspect the Involucral Bracts:

    • Locate the green bracts at the base of the flower head.

    • In T. officinale, the outer bracts are typically bent downwards (reflexed).

    • In T. erythrospermum, the outer bracts are more likely to be held close to the flower head (appressed) or spreading.

  • Measure the Flower Head:

    • Use a ruler to measure the diameter of a fully opened flower head. T. officinale generally has larger flower heads than T. erythrospermum.

  • Create a Voucher Specimen:

    • Press and dry a representative sample of the plant.

    • Label it with the collection date, location, and preliminary identification.

    • Deposit the voucher specimen in a recognized herbarium.

Protocol 2: DNA Barcoding for this compound Species Confirmation

Objective: To genetically identify a this compound sample to the species level.

Materials:

  • Fresh or silica-dried leaf tissue

  • DNA extraction kit (plant-specific)

  • PCR thermocycler

  • Primers for plant barcode regions (rbcL, matK, and ITS)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Gel electrophoresis equipment

  • Access to Sanger sequencing services

Methodology:

  • DNA Extraction:

    • Homogenize a small amount of leaf tissue (approx. 20-30 mg).

    • Follow the manufacturer's protocol for the plant DNA extraction kit to isolate total genomic DNA.[12]

  • PCR Amplification:

    • Set up PCR reactions for each barcode region (rbcL, matK, ITS). Each reaction should contain DNA template, forward and reverse primers, polymerase mix, and nuclease-free water.[13]

    • Use established primer sequences for each region.

    • Run the PCR reactions in a thermocycler using an appropriate amplification program (this will vary depending on the primers and polymerase used).

  • Gel Electrophoresis:

    • Run a small amount of the PCR product on an agarose (B213101) gel to verify that the DNA was amplified successfully (a band of the correct size should be visible).[13]

  • PCR Product Purification and Sequencing:

    • Purify the remaining PCR product to remove primers and unincorporated dNTPs.

    • Send the purified PCR products for Sanger sequencing.

  • Sequence Analysis:

    • Assemble and edit the raw sequence data to obtain a consensus sequence for each barcode region.

    • Use the Basic Local Alignment Search Tool (BLAST) to compare your sequences against a reference database such as the National Center for Biotechnology Information (NCBI) GenBank or the Barcode of Life Data System (BOLD).

    • A high percentage match to a reference sequence from a vouchered specimen will confirm the species identity.

Protocol 3: HPLC Analysis of Flavonoids in this compound

Objective: To obtain a flavonoid profile of a this compound extract.

Materials:

  • Dried and powdered this compound plant material (e.g., leaves)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Syringe filters (0.45 µm)

  • HPLC system with a C18 column and UV-Vis or DAD detector

  • Flavonoid standards (e.g., quercetin, luteolin)

Methodology:

  • Sample Extraction:

    • Accurately weigh approximately 1g of powdered plant material.

    • Add 20 mL of 80% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture and collect the supernatant.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[15]

    • Mobile Phase: A gradient elution is typically used.

      • Solvent A: 0.1% formic acid in water.

      • Solvent B: Acetonitrile.[16]

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing over 30-40 minutes to elute compounds of increasing polarity.[15]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at multiple wavelengths, typically around 280 nm and 330 nm, to detect different classes of phenolic compounds.[16]

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify flavonoid peaks in your sample chromatogram by comparing their retention times and UV spectra to those of the injected standards.

    • Quantify the identified flavonoids by creating a calibration curve with the standard solutions.

Visualizations

Taraxacum_Identification_Workflow A Plant Material Collection B Morphological Analysis (Protocol 1) A->B C Create Voucher Specimen B->C D Tentative Identification B->D E Ambiguous Identification? D->E F DNA Barcoding (Protocol 2) E->F Yes G Confirmed Species ID E->G No F->G H Phytochemical Extraction G->H I HPLC Analysis (Protocol 3) H->I J Data Interpretation I->J

Caption: Workflow for accurate this compound identification.

Troubleshooting_Misidentification Start Inconsistent Phytochemical Results Q1 Are voucher specimens available for each batch? Start->Q1 A1_Yes Compare morphology of voucher specimens Q1->A1_Yes Yes A1_No Implement a voucher system for future work Q1->A1_No No Q2 Do morphological features align? A1_Yes->Q2 End Identify source of variation A1_No->End A2_Yes Consider environmental factors or chemotypes Q2->A2_Yes Yes A2_No Perform DNA barcoding on inconsistent batches Q2->A2_No No A2_Yes->End A2_No->End

Caption: Troubleshooting inconsistent phytochemical results.

References

Validation & Comparative

A Comparative Phytochemical Landscape: Taraxacum officinale vs. Taraxacum coreanum

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the phytochemical composition and biological activities of two prominent dandelion species.

Introduction

The genus Taraxacum, commonly known as dandelion, encompasses a diverse group of species with a long history of use in traditional medicine worldwide. Among these, this compound officinale (the common dandelion) and this compound coreanum (the Korean dandelion) are two notable species recognized for their therapeutic properties. While both are utilized for their anti-inflammatory, antioxidant, and other medicinal effects, their specific phytochemical profiles and the nuances of their biological activities warrant a detailed comparative analysis. This guide provides a comprehensive overview of the current scientific knowledge on the phytochemical constituents of T. officinale and T. coreanum, supported by experimental data and detailed methodologies to aid researchers in their quest for novel drug discovery and development.

Phytochemical Composition: A Quantitative Comparison

Both T. officinale and T. coreanum are rich sources of a wide array of bioactive compounds, primarily belonging to the classes of phenolics, flavonoids, terpenoids, and sesquiterpene lactones.[1] The concentration of these compounds can vary depending on the plant part, geographical location, and extraction method.

Recent studies employing advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) have enabled the quantification of specific phytochemicals in these plants. Below is a summary of the quantitative data available for key bioactive compounds in T. officinale and T. coreanum.

Table 1: Quantitative Analysis of Phenolic Compounds in this compound officinale
CompoundPlant PartConcentrationAnalytical MethodReference
Phenolic Acids
Chicoric AcidRoot & HerbPredominant CompoundHPLC/ESI-MS[2]
Chlorogenic AcidRoot1.83 mg/gUPLC-MS/MS[3]
Caffeic AcidRoot1.25 mg/gUPLC-MS/MS[3]
Syringic AcidRoot0.98 mg/gUPLC-MS/MS[3]
Vanillic AcidRoot0.87 mg/gUPLC-MS/MS[3]
p-Coumaric AcidLeaves0.141 g/100g DWHPLC[4]
Ferulic AcidLeaves0.024 g/100g DWHPLC[4]
Flavonoids
Luteolin-7-O-glucosideRootDetectedUPLC-MS/MS[3]
Apigenin-7-O-glycosideRootDetectedUPLC-MS/MS[3]
Naringenin-7-O-glycosideRootDetectedUPLC-MS/MS[3]

DW: Dry Weight

Table 2: Phytochemical Profile of this compound coreanum

While extensive quantitative data for individual compounds in T. coreanum is less abundant in the readily available literature, studies have identified several key constituents and quantified total phenolic and flavonoid content.

Compound/ClassPlant PartObservationAnalytical MethodReference
Identified Compounds
β-sitosterolAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
DaucosterolAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
Taraxasteryl acetateAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
ChrysoeriolAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
DiosmetinAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
LuteolinAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
Luteolin-7-O-glucosideAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
EsculetinAerial PartsIdentifiedColumn Chromatography, MS, NMR[5]
Total Content
Total Phenolic ContentFlowerHighest among plant partsFolin-Ciocalteu method[6]
Total Flavonoid ContentFlowerHighest among plant partsColorimetric assay[6]

One comparative study highlighted that the aerial parts of T. coreanum exhibited significantly higher total polyphenol and flavonoid content compared to T. officinale.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the extraction and analysis of phytochemicals from this compound species.

Protocol 1: General Sample Preparation for Phytochemical Analysis
  • Collection and Identification : Collect fresh plant material (T. officinale or T. coreanum). Ensure proper botanical identification.

  • Cleaning and Separation : Thoroughly wash the plant material with distilled water to remove any soil and debris. Separate the plant into different parts (roots, leaves, stems, flowers) as required for the analysis.

  • Drying : Air-dry the separated plant parts in a well-ventilated, shaded area or use a mechanical dryer at a controlled temperature (40-50°C) to prevent the degradation of thermolabile compounds.

  • Grinding : Grind the dried plant material into a fine powder (e.g., 40-60 mesh size) using a mechanical grinder to increase the surface area for efficient extraction. Store the powdered material in airtight containers in a cool, dark place until further use.

Protocol 2: Extraction of Phenolic Compounds

This protocol describes a general method for solvent extraction, which can be adapted for various techniques like maceration, sonication, or Soxhlet extraction.

  • Solvent Selection : A mixture of ethanol (B145695) and water (e.g., 50% or 70% ethanol) is commonly used for the extraction of polar phenolic compounds.[8] Methanol is another effective solvent.[6]

  • Extraction Procedure (Maceration) : a. Weigh 10 g of the powdered plant material and place it in a conical flask. b. Add 100 mL of the chosen solvent to the flask. c. Seal the flask and keep it on a shaker at a constant speed for 24-48 hours at room temperature. d. After the extraction period, filter the mixture through Whatman No. 1 filter paper. e. Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature below 50°C. f. Lyophilize the concentrated extract to obtain a dry powder. Store at -20°C for further analysis.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds

This protocol provides a general framework for the separation and quantification of phenolic compounds.

  • Sample Preparation : Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

    • Mobile Phase : A gradient elution is typically employed using two solvents:

      • Solvent A: 0.1% Formic acid in water.

      • Solvent B: Acetonitrile or Methanol.

    • Gradient Program : A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over 30-60 minutes to elute compounds with different polarities.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 25-30°C.

    • Injection Volume : 10-20 µL.

  • Detection :

    • Diode Array Detector (DAD) : Monitor the absorbance at specific wavelengths, typically around 280 nm for phenolic acids and 320-360 nm for flavonoids.

    • Mass Spectrometry (MS) : Couple the HPLC system to a mass spectrometer (e.g., ESI-QTOF-MS) for accurate mass determination and structural elucidation of the compounds.

  • Quantification : Prepare calibration curves for standard compounds of interest (e.g., gallic acid, chlorogenic acid, luteolin, quercetin) at different concentrations. Quantify the compounds in the plant extracts by comparing their peak areas with the calibration curves.

Signaling Pathways and Biological Activities

The diverse phytochemical profiles of T. officinale and T. coreanum contribute to their wide range of biological activities. A key mechanism underlying their therapeutic effects is the modulation of critical signaling pathways involved in inflammation, oxidative stress, and metabolic regulation.

Anti-inflammatory Effects: Modulation of the NF-κB Pathway

Both T. officinale and T. coreanum have demonstrated potent anti-inflammatory properties, largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS.

NF_kB_Pathway LPS LPS/ Pro-inflammatory Stimuli TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound Phytochemicals (e.g., Luteolin, Chicoric Acid) This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound phytochemicals.

T. officinale: Modulating Oxidative Stress and Cell Survival via PI3K/Akt and Nrf2 Pathways

Polysaccharides from T. officinale have been shown to exert antioxidative effects by modulating the Phosphatidylinositol 3-kinase (PI3K)/Akt and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[7] Activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-dependent genes, including heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative stress.

Nrf2_Pathway TOP T. officinale Polysaccharides (TOP) PI3K PI3K TOP->PI3K Activates Akt Akt PI3K->Akt Activates Nrf2 Nrf2 Akt->Nrf2 Promotes dissociation from Keap1 Keap1 Keap1 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release and Stabilization Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes Induces Transcription

Caption: Activation of the Nrf2 antioxidant pathway by T. officinale polysaccharides.

T. coreanum: Targeting Metabolic Regulation through the LKB1-AMPK Signaling Pathway

Extracts from T. coreanum have demonstrated potential in managing obesity by activating the Liver kinase B1 (LKB1)-AMP-activated protein kinase (AMPK) signaling pathway.[11][12] AMPK is a key energy sensor that, when activated, promotes catabolic processes like fatty acid oxidation while inhibiting anabolic processes such as lipid synthesis.

AMPK_Pathway TCN This compound coreanum Nakai (TCN) Extract LKB1 LKB1 TCN->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits PPARa PPARα AMPK->PPARa Activates Lipid_Synthesis Lipid Synthesis ACC->Lipid_Synthesis Leads to CPT1 CPT-1 PPARa->CPT1 Upregulates Beta_Oxidation β-Oxidation CPT1->Beta_Oxidation Promotes

References

Unveiling the Diuretic Potential of Taraxacum officinale in Hypertensive Rat Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic effects of Taraxacum officinale (dandelion) in rat models, with a particular focus on its potential application in hypertension. Drawing upon available experimental data, this document aims to equip researchers with the necessary information to evaluate this compound officinale as a potential alternative or adjunct to conventional diuretic therapies.

Comparative Diuretic Effects: this compound officinale vs. Furosemide (B1674285)

This compound officinale has been traditionally used as a diuretic, and scientific studies have sought to validate this effect. A key study by Rácz-Kotilla et al. (1974) provides a foundational comparison with the potent loop diuretic, furosemide. While the full quantitative data from this study is not widely available, an assessment report from the European Medicines Agency (EMA) highlights its significant findings.

Table 1: Summary of Comparative Diuretic and Saluretic Effects in Male Rats [1]

Treatment GroupDoseDiuretic Effect (Urine Volume)Saluretic Effect (Na+ and K+ Excretion)
This compound officinale (Aqueous Herb Extract)8 g dried herb/kgComparable to FurosemideComparable to Furosemide
Furosemide80 mg/kg--
Control---

Note: Specific numerical values for urine volume and electrolyte excretion are not available in the referenced EMA report.

The study by Rácz-Kotilla et al. concluded that the diuretic and saluretic (sodium and potassium excretion) effects of the dandelion leaf extract were comparable to those of furosemide at the tested dosages.[2][3] This suggests that this compound officinale holds significant promise as a natural diuretic.

The Potassium-Sparing Potential of this compound officinale

A noteworthy characteristic of this compound officinale is its high potassium content. The EMA report on the Rácz-Kotilla et al. study suggests that the pronounced saluretic effect, particularly concerning potassium excretion, may be attributed to the herb's naturally high potassium levels.[1] This is a crucial point of differentiation from many conventional diuretics, which can lead to hypokalemia (potassium depletion), a significant side effect requiring potassium supplementation. The potential of this compound officinale to act as a potassium-sparing diuretic warrants further investigation, as it could offer a significant therapeutic advantage.

Experimental Protocols

Diuretic Activity Assessment in a Murine Model (Based on Rácz-Kotilla et al., 1974)

This section outlines the probable experimental protocol for evaluating the diuretic activity of this compound officinale as inferred from available summaries.

1. Animal Model:

  • Male rats were utilized for the study.

2. Acclimatization:

  • Standard acclimatization procedures for laboratory animals were likely followed, including a period of adaptation to the housing conditions with controlled temperature, humidity, and light-dark cycles.

3. Test Substances and Administration:

  • Test Group: An aqueous extract of this compound officinale herb was administered orally via a gastric tube at a dose of 8 g of dried herb per kg of body weight.[1]

  • Positive Control Group: Furosemide was administered at a dose of 80 mg/kg body weight.[1]

  • Control Group: A control group receiving the vehicle (likely water or saline) would have been included for comparison.

4. Data Collection:

  • Urine was collected over a specified period (details not available).

  • The total volume of urine was measured to determine the diuretic effect.

  • The concentrations of sodium (Na+) and potassium (K+) in the urine were analyzed to assess the saluretic effect.

5. Data Analysis:

  • The diuretic and saluretic indices of the this compound officinale group were compared to those of the furosemide and control groups.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis animal_model Select Male Rats acclimatization Acclimatize Animals animal_model->acclimatization grouping Divide into 3 Groups: - this compound Extract (8 g/kg) - Furosemide (80 mg/kg) - Control acclimatization->grouping administration Oral Administration (Gastric Tube) grouping->administration urine_collection Urine Collection administration->urine_collection volume_measurement Measure Urine Volume urine_collection->volume_measurement electrolyte_analysis Analyze Na+ and K+ Concentrations urine_collection->electrolyte_analysis comparison Compare Diuretic and Saluretic Indices volume_measurement->comparison electrolyte_analysis->comparison G cluster_this compound This compound officinale cluster_kidney Kidney (Nephron) cluster_outcome Physiological Outcome This compound Bioactive Compounds (e.g., Flavonoids, Sesquiterpene Lactones) + High Potassium Content ion_transporter Inhibition of Renal Ion Transporters (e.g., Na+-K+-2Cl- Symporter) This compound->ion_transporter Direct Inhibition osmotic_effect Osmotic Effect This compound->osmotic_effect High Solute Load decreased_reabsorption Decreased Reabsorption of Na+, Cl-, and Water ion_transporter->decreased_reabsorption osmotic_effect->decreased_reabsorption increased_excretion Increased Urinary Excretion of Water, Na+, and K+ decreased_reabsorption->increased_excretion diuresis Diuresis and Saluresis increased_excretion->diuresis

References

Comparative Antioxidant Activity of Taraxacum Root and Leaf Extracts: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of Taraxacum officinale (dandelion) root and leaf extracts, supported by experimental data from multiple studies. The information presented is intended to assist researchers in evaluating the potential of these extracts for further investigation and development.

Quantitative Data Summary

The antioxidant capacity of this compound root and leaf extracts has been evaluated using various standard assays. The following tables summarize the quantitative findings from several key studies, highlighting the differences in total phenolic content (TPC), total flavonoid content (TFC), and antioxidant activity as measured by DPPH, FRAP, and ABTS assays.

Table 1: Total Phenolic and Flavonoid Content of this compound Root and Leaf Extracts

Plant PartExtraction SolventTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
Leaf70% Ethanol-Water4.35 ± 0.1523.17 ± 0.14[1]
Root70% Ethanol-Water1.14 ± 0.013.00 ± 0.05[1]
LeafEthanol28.32-[2]
RootEthanol3.22-[2]
LeafMethanol (B129727)35.0317.13 (mg RE/g DW)[3]
RootMethanol10.88-[3]
Leaf50% Ethanol33.90 ± 0.57-[4][5]

GAE: Gallic Acid Equivalents; QE: Quercetin (B1663063) Equivalents; RE: Rutin (B1680289) Equivalents; DW: Dry Weight.

Table 2: Comparative Antioxidant Activity of this compound Root and Leaf Extracts (DPPH, FRAP, and ABTS Assays)

Plant PartExtraction SolventDPPH Radical Scavenging Activity (EC50 in mg/mL)FRAP (µmol TE/g DW)ABTS Radical Scavenging Activity (TEAC/mg extract)Reference
Leaf70% Ethanol-Water0.37156 ± 5.28 (AAE/mg extract)407.5 ± 0.14[1]
Root70% Ethanol-Water1.3440 ± 0.31 (AAE/mg extract)171.5 ± 1.01[1]
LeafEthanol0.0019302.3 ± 26.3-[2]
RootEthanol0.0126124.5 ± 14.8-[2]
Leaf40% Ethanol (dried)-High reduction capacity-[6]
Root96% Ethanol (dried)-0.79 ± 0.02 (mg trolox/g)-[6]

EC50: Half-maximal effective concentration; FRAP: Ferric Reducing Antioxidant Power; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); TE: Trolox Equivalents; TEAC: Trolox Equivalent Antioxidant Capacity; AAE: Ascorbic Acid Equivalents; DW: Dry Weight.

Key Observations:

Across multiple studies, this compound leaf extracts consistently demonstrate higher antioxidant activity compared to root extracts.[1][2][3] This is strongly correlated with the significantly higher concentrations of total phenolic and flavonoid compounds found in the leaves.[1][2][3] The choice of extraction solvent and the state of the plant material (fresh or dried) can influence the measured antioxidant capacity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Total Phenolic Content (TPC)

The TPC is commonly determined using the Folin-Ciocalteu method.

  • Preparation of Reagents:

    • Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • Sodium carbonate solution (7.5% w/v).

    • Gallic acid standard solutions (in a range of concentrations, e.g., 0-500 µg/mL).

  • Procedure:

    • An aliquot of the plant extract (or standard solution) is mixed with the diluted Folin-Ciocalteu reagent.

    • After a short incubation period (e.g., 5 minutes), the sodium carbonate solution is added to the mixture.

    • The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 60-90 minutes).

    • The absorbance of the resulting blue color is measured spectrophotometrically at a specific wavelength (e.g., 760-765 nm) against a blank.

  • Quantification:

    • A standard curve is generated by plotting the absorbance of the gallic acid standards versus their concentrations.

    • The TPC of the extracts is determined from the standard curve and expressed as milligrams of gallic acid equivalents per gram of dry weight of the plant material (mg GAE/g DW).[5][7]

Determination of Total Flavonoid Content (TFC)

The TFC is often measured using the aluminum chloride colorimetric method.

  • Preparation of Reagents:

    • Aluminum chloride (AlCl₃) solution (e.g., 2% in methanol).

    • Sodium acetate (B1210297) or potassium acetate solution.

    • Quercetin or Rutin standard solutions (in a range of concentrations).

  • Procedure:

    • An aliquot of the plant extract (or standard solution) is mixed with distilled water and sodium nitrite (B80452) solution.

    • After 5 minutes, AlCl₃ solution is added.

    • After another 6 minutes, sodium hydroxide (B78521) or sodium acetate solution is added to the mixture.

    • The absorbance of the resulting colored solution is measured immediately or after a short incubation period at a specific wavelength (e.g., 415 or 510 nm) against a blank.

  • Quantification:

    • A standard curve is prepared using quercetin or rutin as the standard.

    • The TFC of the extracts is calculated from the standard curve and expressed as milligrams of quercetin equivalents (or rutin equivalents) per gram of dry weight (mg QE/g DW or mg RE/g DW).[7]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • DPPH solution in methanol (e.g., 0.1 mM).

    • Ascorbic acid or Trolox standard solutions.

  • Procedure:

    • Different concentrations of the plant extracts are added to the DPPH solution.

    • The reaction mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The decrease in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).[8]

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.

    • The EC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined graphically. A lower EC50 value indicates higher antioxidant activity.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Preparation of Reagents:

    • FRAP reagent: a mixture of acetate buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and ferric chloride (FeCl₃) solution.[8]

    • Ferrous sulfate (B86663) (FeSO₄) or Trolox standard solutions.

  • Procedure:

    • The FRAP reagent is freshly prepared and warmed to 37°C.

    • An aliquot of the plant extract (or standard solution) is added to the FRAP reagent.

    • The absorbance of the resulting blue-colored solution is measured at a specific wavelength (e.g., 593 nm) after a specified incubation time (e.g., 4-30 minutes).[2]

  • Quantification:

    • A standard curve is constructed using the absorbance of the FeSO₄ or Trolox standards.

    • The FRAP value of the extracts is determined from the standard curve and expressed as micromoles of ferrous iron equivalents or Trolox equivalents per gram of dry weight (µmol Fe²⁺/g DW or µmol TE/g DW).[2]

Signaling Pathway and Experimental Workflow

The antioxidant effects of this compound extracts are not limited to direct radical scavenging. They also involve the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense systems. One of the key pathways identified is the Nrf2/HO-1 pathway.

G Nrf2/HO-1 Antioxidant Signaling Pathway cluster_nucleus This compound This compound Extracts (Phenolic & Flavonoid Compounds) Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) This compound->Nrf2_Keap1 Inhibits ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Keap1 Keap1 Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Dissociation Nucleus Nucleus Nrf2->Nucleus ARE ARE (Antioxidant Response Element) HO1 HO-1 Gene Expression ARE->HO1 Activation Antioxidant_Enzymes Increased Antioxidant Enzyme Production (e.g., HO-1) HO1->Antioxidant_Enzymes Cellular_Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Cellular_Protection Leads to G Experimental Workflow for Antioxidant Activity Comparison start Plant Material Collection (this compound Root and Leaf) prep Sample Preparation (Washing, Drying, Grinding) start->prep extraction Solvent Extraction (e.g., Ethanol, Methanol, Water) prep->extraction filtration Filtration and Concentration extraction->filtration extracts Root and Leaf Extracts filtration->extracts tpc_tfc Total Phenolic & Flavonoid Content Assays extracts->tpc_tfc dpph DPPH Radical Scavenging Assay extracts->dpph frap FRAP Assay extracts->frap abts ABTS Radical Scavenging Assay extracts->abts data_analysis Data Analysis and Comparison tpc_tfc->data_analysis dpph->data_analysis frap->data_analysis abts->data_analysis

References

A Comparative Guide to HPLC and NMR for Metabolite Profiling of Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive analysis of metabolites in Taraxacum (dandelion) is crucial for understanding its medicinal properties and for the development of standardized herbal products. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance for this compound metabolite profiling, supported by experimental data and detailed methodologies.

At a Glance: HPLC vs. NMR for this compound Metabolite Profiling

FeatureHPLC-based Methods (usually coupled with MS)NMR Spectroscopy
Selectivity & Sensitivity High selectivity and sensitivity, ideal for detecting trace compounds.[1][2]Lower sensitivity, but excellent for identifying and quantifying major metabolites.[1][2]
Metabolite Coverage Excellent for profiling specific classes of compounds like phenolic acids and flavonoids.[3][4]Provides a broad, unbiased overview of all hydrogen-containing organic constituents, including primary and secondary metabolites.[5][6][7]
Identified Compounds in this compound Phenolic acids (e.g., caffeoylquinic acids, chicoric acid), flavonoids (e.g., quercetin (B1663063) glycosides), and other secondary metabolites.[3][4]Amino acids, organic acids, sugars, choline, trigonelline, and polyphenols like caftaric and chicoric acids.[5][6][8][9]
Quantification Requires individual calibration curves for accurate quantification.Can provide direct quantitative information from signal intensity without the need for identical standards.
Reproducibility Generally high, but can be affected by column performance and matrix effects.Highly reproducible due to the stability of the magnetic field and the inherent nature of the measurement.[2]
Structure Elucidation Primarily provides information on retention time and mass-to-charge ratio (with MS), often requiring comparison to standards for confirmation.Provides detailed structural information, enabling the identification of novel compounds.
Sample Preparation More complex, often involving extensive cleanup to avoid matrix interference.Relatively simple and non-destructive sample preparation.[1]

Experimental Workflows

A cross-validation approach leverages the strengths of both HPLC and NMR to provide a comprehensive understanding of the this compound metabolome. The following diagram illustrates a typical workflow.

Cross-Validation Workflow for HPLC and NMR Metabolomics A This compound Sample Collection & Preparation B Solvent Extraction (e.g., Methanol, Ethanol/Water) A->B C Extract Splitting B->C D HPLC-MS Analysis C->D Aliquot 1 E NMR Analysis C->E Aliquot 2 F Data Acquisition (Chromatograms & Mass Spectra) D->F G Data Acquisition (1H NMR Spectra) E->G H Metabolite Identification & Quantification (HPLC-MS) F->H I Metabolite Identification & Quantification (NMR) G->I J Multivariate Data Analysis H->J I->J K Integrated Metabolite Profile & Biomarker Discovery J->K

Caption: A generalized workflow for the cross-validation of HPLC and NMR in this compound metabolomics.

Detailed Experimental Protocols

The following are representative protocols for HPLC and NMR analysis of this compound metabolites, synthesized from multiple studies.

HPLC-Based Metabolite Profiling Protocol

This protocol is based on methods used for the analysis of phenolic compounds in this compound.[3][4]

  • Sample Preparation and Extraction:

    • Lyophilize and grind this compound leaves or roots into a fine powder.

    • Extract the powder with 60% hydroethanolic solution using ultrasonication.[4]

    • Centrifuge the mixture and filter the supernatant through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • System: UHPLC system coupled with a QTOF-MS/MS detector.[4]

    • Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (B52724) (Solvent B).[4]

    • Gradient Elution: A typical gradient might start at 5% B, increasing to 95% B over 30 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Data Acquisition: Full scan mode from m/z 100 to 1500.

    • Data Analysis: Metabolite identification is performed by comparing retention times and mass spectral data with known standards and databases.

NMR-Based Metabolite Profiling Protocol

This protocol is adapted from studies performing metabolomic analysis of this compound and other plants.[5][6][8][9]

  • Sample Preparation and Extraction:

    • Harvest and freeze-dry the plant material (e.g., leaves, roots).

    • Perform a Bligh-Dyer extraction to separate polar and non-polar metabolites.[6] For a general profiling of polar metabolites, extract the dried powder with a mixture of methanol-d4 (B120146) and KH2PO4 buffer in D2O.

    • Vortex and sonicate the mixture, then centrifuge.

    • Transfer the supernatant to a 5 mm NMR tube.

  • NMR Spectroscopy:

    • Spectrometer: A 500 MHz or higher NMR spectrometer.

    • Experiment: A standard 1D 1H NMR experiment with water suppression.

    • Acquisition Parameters:

      • Number of scans: 128 or 256

      • Relaxation delay: 5.0 s

      • Acquisition time: 2.0 s

    • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to a known standard (e.g., TSP or TMS).

  • Data Analysis:

    • Metabolites are identified by comparing the 1H NMR spectra with databases (e.g., Chenomx, HMDB) and literature data.[2]

    • Quantification is achieved by integrating the signal intensities of characteristic peaks.

    • Multivariate statistical analysis (e.g., PCA, PLS-DA) can be used to compare metabolite profiles across different samples.[5][6]

Logical Comparison of HPLC and NMR for this compound Profiling

The choice between HPLC and NMR depends on the specific research question. The following diagram summarizes the decision-making process.

Logical Comparison of HPLC and NMR for this compound Profiling A Research Goal B Targeted Analysis of Specific Bioactives (e.g., Flavonoids, Phenolic Acids) A->B C Untargeted Metabolomic Fingerprinting (Broad Overview) A->C D Quantification of Known Compounds with Standards A->D E Identification of Novel Compounds & Structure Elucidation A->E F High-Throughput Screening A->F J Comprehensive Metabolome Coverage A->J G HPLC-MS B->G High Sensitivity H NMR C->H Unbiased Detection D->G High Accuracy with Standards E->H Structural Information F->H Simpler Sample Prep I Cross-Validation (HPLC & NMR) J->I Complementary Data

Caption: A diagram illustrating the suitability of HPLC and NMR for different research goals in this compound analysis.

Conclusion

Both HPLC and NMR are invaluable techniques for the metabolite profiling of this compound. HPLC, particularly when coupled with mass spectrometry, offers unparalleled sensitivity for the targeted analysis of specific classes of compounds like phenolic acids and flavonoids.[3][4] In contrast, NMR provides a broader, unbiased view of the metabolome, enabling the identification and quantification of major components without the need for extensive calibration.[5][6] For a truly comprehensive understanding of the this compound metabolome, a cross-validation approach that leverages the complementary strengths of both techniques is highly recommended. This integrated approach allows for both the detection of trace bioactive compounds and a holistic view of the plant's metabolic state.

References

Comparative Analysis of Bioactive Constituents in Wild Versus Cultivated Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactive constituents found in wild and cultivated species of Taraxacum, commonly known as dandelion. The data presented is collated from various scientific studies to offer an objective overview supported by experimental evidence. This document aims to assist researchers and professionals in drug development in understanding the phytochemical variations in this compound based on its growing conditions.

This compound species are a rich source of diverse bioactive compounds, including phenolic acids, flavonoids, terpenoids, and polysaccharides, which contribute to their various medicinal properties such as antioxidant, anti-inflammatory, and anticancer effects.[1][2] The concentration of these constituents can be significantly influenced by environmental and cultivation factors.[3]

Data Presentation: Quantitative Comparison of Bioactive Constituents

The following tables summarize the quantitative differences in major bioactive compounds between wild and cultivated this compound as reported in scientific literature. It is important to note that direct comparisons can be challenging due to variations in extraction methods, analytical techniques, and the specific ecotypes studied.

Table 1: Comparison of Phenolic Compounds in Wild vs. Cultivated this compound officinale

Bioactive ConstituentWild (Mountain Spontaneous Ecotype)Cultivated (Organically Grown Ecotype)Plant PartReference
Chicoric AcidHighest ContentLower ContentLeaves & Roots[3]
Caftaric AcidHighest ContentLower ContentLeaves & Roots[3]
Chlorogenic AcidHigh ContentLower ContentLeaves & Roots[3]
Caffeic AcidHigh ContentLower ContentLeaves & Roots[3]

Note: One study highlighted that wild ecotypes of this compound officinale from upland environments tend to accumulate higher levels of polyphenols than cultivated or lowland populations.[3]

Table 2: General Comparison of Bioactive Compound Classes in different parts of this compound mongolicum

Bioactive Class/CompoundFlowersLeavesRootsReference
Total Phenolic Content HighHighLower[4][5]
Total Flavonoid Content HighHighLower[4][5]
Antioxidant Activity HighHighLower[4][5]
Chicoric Acid (mg/g) 2.9414.3413.686[4]
Caffeic Acid (mg/g) 0.456-Low[4]
Luteolin (mg/g) 1.113-Low[4]
Caftaric Acid (mg/g) -1.400Low[4]

Note: While not a direct wild versus cultivated comparison, this data on different plant parts of this compound mongolicum provides insight into the distribution of bioactive compounds, which can be influenced by cultivation practices focusing on specific plant organs.

Experimental Protocols

The methodologies outlined below are based on protocols described in the cited literature for the extraction, identification, and quantification of bioactive constituents in this compound.

1. Extraction of Phenolic Compounds

  • Sample Preparation: Plant material (leaves, roots, or flowers) is collected, washed, and lyophilized (freeze-dried). The dried material is then ground into a fine powder.

  • Solvent Extraction: A specific amount of the powdered plant material is subjected to extraction with a solvent. A common method involves using 50% ethanol (B145695) in water.[6] The mixture is typically sonicated or macerated for a defined period (e.g., 120 minutes at 60°C) to enhance extraction efficiency.[7]

  • Filtration and Storage: The resulting extract is centrifuged and the supernatant is collected. The supernatant is then filtered, often through a 0.45 µm membrane, and stored at a low temperature (e.g., 4°C) prior to analysis.[7]

2. Quantification of Total Phenolic and Flavonoid Content

  • Total Phenolic Content (TPC): The Folin-Ciocalteu method is a widely used spectrophotometric assay.[6][8] The extract is mixed with Folin-Ciocalteu reagent and a sodium carbonate solution. After incubation, the absorbance is measured at a specific wavelength (e.g., 765 nm). The TPC is then calculated from a calibration curve prepared with a standard, typically gallic acid, and expressed as mg of gallic acid equivalents (GAE) per gram of dry weight (DW).[6]

  • Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is commonly employed. The extract is mixed with sodium nitrite, followed by aluminum chloride and sodium hydroxide. The absorbance is measured at a specific wavelength (e.g., 510 nm). The TFC is determined using a standard curve, often prepared with catechin (B1668976) or quercetin, and expressed as mg of catechin/quercetin equivalents per gram of DW.

3. High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Analysis

  • Instrumentation: An HPLC system equipped with a Diode Array Detector (DAD) is used for the separation and quantification of individual phenolic compounds.[3][7] A C18 column is commonly used for separation.

  • Mobile Phase: A gradient elution is typically performed using two solvents, such as 0.2% phosphoric acid in water (Solvent A) and methanol (B129727) (Solvent B).[7]

  • Detection: The DAD is set to monitor specific wavelengths (e.g., 350 nm) to detect and quantify the phenolic acids and flavonoids based on their retention times and UV-Vis spectra compared to known standards.[7]

4. Analysis of Polysaccharides

  • Extraction: Crude polysaccharides are extracted from the plant material using hot water, followed by ethanol precipitation.[9][10]

  • Purification: The crude extract is further purified using techniques like deproteinization and column chromatography (e.g., DEAE-Sepharose and Sephadex G-100).[10]

  • Characterization: The molecular weight of the purified polysaccharides is determined by high-performance gel permeation chromatography (HPGPC).[9] The monosaccharide composition is analyzed by gas chromatography-mass spectrometry (GC-MS) after acid hydrolysis and derivatization.[10]

Mandatory Visualizations

Signaling Pathway Modulation

The anti-inflammatory effects of this compound extracts are often attributed to the modulation of key signaling pathways. One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which is crucial in regulating the expression of pro-inflammatory cytokines.

NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS (Lipopolysaccharide) TLR4 TLR4/MD-2 Complex LPS->TLR4 binds to MyD88 MyD88 TLR4->MyD88 activates IKK IKK Complex MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes induces transcription of This compound This compound Bioactives (e.g., Chicoric Acid) This compound->IKK inhibits Experimental Workflow start Start sample_collection Sample Collection (Wild vs. Cultivated this compound) start->sample_collection preparation Sample Preparation (Washing, Freeze-drying, Grinding) sample_collection->preparation extraction Solvent Extraction (e.g., 50% Ethanol) preparation->extraction analysis Phytochemical Analysis extraction->analysis tpc_tfc Total Phenolic & Flavonoid Content (Spectrophotometry) analysis->tpc_tfc hplc Identification & Quantification of Individual Compounds (HPLC) analysis->hplc polysaccharide_analysis Polysaccharide Analysis (Extraction, Purification, GC-MS) analysis->polysaccharide_analysis data_analysis Data Analysis & Comparison tpc_tfc->data_analysis hplc->data_analysis polysaccharide_analysis->data_analysis end End data_analysis->end

References

A Comparative Guide to Taraxacum Extract and Silymarin for Liver Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Taraxacum officinale (dandelion) extract and silymarin (B1681676), the active complex from milk thistle (Silybum marianum), in providing liver support. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying molecular mechanisms.

Executive Summary

Both this compound extract and silymarin have demonstrated significant hepatoprotective properties in numerous studies. Their efficacy is primarily attributed to their antioxidant and anti-inflammatory activities. Silymarin has a more extensive history of clinical research and is well-established as a hepatoprotective agent. This compound extract, while historically used in traditional medicine for liver ailments, is supported by a growing body of preclinical evidence suggesting comparable mechanisms of action and therapeutic potential. This guide presents the current scientific evidence to aid in the evaluation of these two natural compounds for liver support applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data from key preclinical and clinical studies, providing a direct comparison of the effects of this compound extract and silymarin on crucial biomarkers of liver health.

Table 1: Effects on Liver Enzymes

BiomarkerStudy TypeModelTreatmentDosageDurationResultsCitation
ALT PreclinicalCCl4-induced liver fibrosis in ratsDandelion whole plant powder500 mg/kg8 weeks↓ Significant decrease vs. CCl4 group[1]
AST PreclinicalCCl4-induced liver fibrosis in ratsDandelion whole plant powder500 mg/kg8 weeks↓ Significant decrease vs. CCl4 group[1]
ALT PreclinicalAlcohol-induced liver damage in miceThis compound officinale hot water extract (TOH)1 g/kg/day-↓ Significant reduction vs. ethanol-only group[2][3]
AST PreclinicalAlcohol-induced liver damage in miceThis compound officinale hot water extract (TOH)1 g/kg/day-↓ Significant reduction vs. ethanol-only group[2][3]
ALT ClinicalChronic liver diseaseSilymarin400 mg/day12 weeks↓ 33% reduction (vs. 19% in control)[4]
AST ClinicalChronic liver diseaseSilymarin400 mg/day12 weeks↓ 34% reduction (vs. 27% in control)[4]
ALT ClinicalTrauma-induced liver injurySilymarin140 mg, 3x/day14 days↓ Significant reduction vs. placebo[5]
AST ClinicalTrauma-induced liver injurySilymarin140 mg, 3x/day14 days↓ Significant reduction vs. placebo[5]

Table 2: Effects on Antioxidant Status

BiomarkerStudy TypeModelTreatmentDosageDurationResultsCitation
SOD PreclinicalAlcohol-induced liver damage in miceThis compound officinale hot water extract (TOH)1 g/kg/day-↑ Significant increase vs. ethanol-only group[2]
CAT PreclinicalAlcohol-induced liver damage in miceThis compound officinale hot water extract (TOH)1 g/kg/day-↑ Significant increase vs. ethanol-only group[2]
GSH PreclinicalAlcohol-induced liver damage in miceThis compound officinale hot water extract (TOH)1 g/kg/day-↑ Significant increase vs. ethanol-only group[2]
SOD PreclinicalTAA-induced liver damage in ratsSilymarin50 mg/kg-↑ Significant increase in activity[6]
CAT PreclinicalTAA-induced liver damage in ratsSilymarin--↑ Restoration of activity[6]
GSH PreclinicalCCl4-induced liver damage in ratsSilymarin25-100 mg/kg-↑ Restoration to near-physiological levels[6]

Table 3: Effects on Inflammatory Markers

BiomarkerStudy TypeModelTreatmentDosageDurationResultsCitation
TNF-α PreclinicalLPS-stimulated RAW 264.7 macrophagesDandelion extractVarious-↓ Dose-dependent decrease[7][8]
IL-6 PreclinicalLPS-stimulated RAW 264.7 macrophagesDandelion extractVarious-↓ Dose-dependent decrease[7][8]
TNF-α PreclinicalLPS-induced inflammation in miceSilymarin--↓ Significant reduction in hepatic tissue[9]
IL-6 PreclinicalLPS-induced inflammation in miceSilymarin--↓ Significant reduction in hepatic tissue[9]
NF-κB PreclinicalCCl4-induced liver inflammation in ratsSilymarin-12 weeks↓ Reduced gene expression[10][11]

Experimental Protocols

This section details the methodologies of key experiments cited in this guide, providing a framework for the replication and validation of the findings.

Animal Model of CCl4-Induced Liver Fibrosis
  • Objective: To evaluate the hepatoprotective effects of this compound officinale whole plant powder against chemically-induced chronic liver injury.

  • Animal Model: Male albino rats.

  • Induction of Liver Fibrosis: Oral administration of 20% carbon tetrachloride (CCl4) in olive oil, administered twice a week for 8 weeks to induce liver fibrosis.

  • Treatment Protocol:

    • A control group receiving the vehicle (olive oil).

    • A CCl4-treated group receiving only CCl4.

    • A treatment group receiving CCl4 and a daily oral dose of 500 mg/kg of this compound officinale whole plant powder simultaneously for 8 weeks.

  • Biochemical Analysis: At the end of the 8-week period, blood samples were collected for the analysis of serum liver enzymes, including Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), using standard biochemical assay kits.

  • Histopathological Examination: Liver tissues were excised, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the degree of liver fibrosis and hepatocellular damage.

Clinical Trial of Silymarin in Patients with Trauma-Induced Liver Injury
  • Objective: To investigate the efficacy of silymarin in mitigating liver damage in trauma patients.

  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 90 trauma patients with elevated liver enzymes admitted to the intensive care unit.

  • Treatment Protocol:

    • The treatment group received 140 mg of silymarin three times daily for 14 days.

    • The control group received a matching placebo three times daily for 14 days.

  • Biochemical Analysis: Serum levels of ALT, AST, and Alkaline Phosphatase (ALP) were measured at baseline and on days 3, 7, 9, and 14 of the intervention. Antioxidant markers such as malondialdehyde (MDA) and total antioxidant capacity (TAC) were measured at baseline and on day 14. Standard clinical laboratory methods were used for all biochemical analyses.

  • Statistical Analysis: The data was analyzed using appropriate statistical tests to compare the changes in liver enzymes and antioxidant status between the silymarin and placebo groups.

Extraction of this compound officinale and Silymarin
  • This compound officinale Hot Water Extraction:

    • Dried roots of this compound officinale are ground into a fine powder.

    • The powder is then boiled in distilled water (e.g., a 1:10 w/v ratio) for a specified duration (e.g., 4 hours).

    • The resulting aqueous extract is filtered to remove solid plant material.

    • The filtrate is then concentrated under vacuum and freeze-dried to obtain a powdered extract.

  • Silymarin Extraction (European Pharmacopoeia Method):

    • The fruits (seeds) of Silybum marianum are first defatted using a solvent like n-hexane in a Soxhlet apparatus for several hours.

    • Following defatting, the plant material is then extracted with methanol (B129727) for an extended period (e.g., 5 hours) in a Soxhlet apparatus.

    • The methanolic extract is then concentrated to yield silymarin.[12][13] More advanced and efficient methods like pressurized liquid extraction (PLE) are also utilized to shorten the extraction time and improve yield.[12][13]

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of both this compound extract and silymarin are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation.

Antioxidant Response Pathway (Nrf2-Keap1)

Both this compound extract and silymarin have been shown to activate the Nrf2-Keap1 signaling pathway. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, leading to its degradation. In the presence of oxidative stress or activators like compounds from these extracts, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione S-transferase (GST), leading to their increased expression and enhanced cellular antioxidant defense.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., from toxins) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Extract This compound Extract / Silymarin Extract->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (SOD, CAT, GST) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to increased expression Antioxidant_Enzymes->ROS neutralizes NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Toxins Liver Toxins (e.g., CCl4, Alcohol) IKK IKK Complex Toxins->IKK activate Extract This compound Extract / Silymarin Extract->IKK inhibit IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases NF-κB NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes activates transcription Inflammatory_Cytokines Inflammatory Cytokines Inflammatory_Genes->Inflammatory_Cytokines leads to increased production Liver_Inflammation Liver Inflammation Inflammatory_Cytokines->Liver_Inflammation Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Rats, Mice) start->animal_model induction Induction of Liver Injury (e.g., CCl4, Alcohol) animal_model->induction treatment Treatment Administration (this compound Extract, Silymarin, Control) induction->treatment monitoring Monitoring of Animals (Weight, Behavior) treatment->monitoring sample_collection Sample Collection (Blood, Liver Tissue) monitoring->sample_collection biochemical Biochemical Analysis (ALT, AST, SOD, GSH, etc.) sample_collection->biochemical histopathology Histopathological Examination sample_collection->histopathology data_analysis Data Analysis and Interpretation biochemical->data_analysis histopathology->data_analysis end Conclusion data_analysis->end

References

A Comparative Guide to the Interspecific Chemical Diversity of Korean Taraxacum Species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the chemical diversity among various Taraxacum (dandelion) species found in Korea. It is intended for researchers, scientists, and professionals in drug development who are interested in the phytochemical profiles and potential therapeutic applications of these plants. The information is based on recent scientific studies employing advanced analytical techniques.

Data Presentation: Comparative Phytochemical Profiles

A study on six this compound species occurring in Korea revealed distinct chemical profiles, allowing for their classification into three main chemotypes based on their major defensive specialized metabolites.[1][2] The species analyzed were this compound campylodes, T. coreanum, T. erythrospermum, T. mongolicum, T. platycarpum, and T. ussuriense.[1][2] The untargeted liquid chromatography-mass spectrometry (LC-MS) analysis demonstrated that each species exhibits a species-specific defensive specialized metabolism.[1][2]

The three identified chemotypes are characterized by the predominance of the following chemical classes:

  • Sesquiterpene lactones

  • Phenolic inositols

  • Chlorogenic acid derivatives

While a detailed quantitative comparison table is not available in the public domain, the classification into these chemotypes provides a clear qualitative distinction between the species.

Further detailed analysis of this compound coreanum (white-flowering Korean dandelion) has identified a rich array of bioactive compounds in its various parts (flower, leaf, stem, and root).[3] These include lipids, flavonoids, phenolic acids, and sesquiterpenes. Specifically, lipids like linoleic acids and lysophosphatidylcholines, along with sesquiterpenoids, were found to be predominant in the leaves, whereas flavonoid glycosides and lysophosphoethanolamines were notably enriched in the flowers.

The genus this compound is known to contain a wide range of bioactive compounds with therapeutic potential, including polyphenols, phytosterols, flavonoids, carotenoids, terpenes, and coumarins.[4] These compounds are associated with various pharmacological activities such as antioxidant, antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

Experimental Protocols

The following methodologies are representative of the techniques used to analyze the chemical diversity of Korean this compound species.

Sample Preparation and Extraction
  • Plant Material: Different parts of the this compound species (e.g., flowers, leaves, stems, and roots) are collected.

  • Extraction: The plant material is typically dried and ground into a fine powder. Methanolic extraction is a common method. For instance, in the analysis of T. coreanum, methanolic extracts of each plant part were prepared for phytochemical profiling.[3]

Phytochemical Analysis using Liquid Chromatography-Mass Spectrometry (LC-MS)

A liquid chromatography-mass spectrometry-based phytochemical analysis is a powerful technique for revealing interspecific chemical diversity.[1][2]

  • Chromatography: The extracts are subjected to High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the individual chemical components.

  • Mass Spectrometry: The separated components are then introduced into a mass spectrometer for identification and quantification. High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, is often employed for accurate mass measurements and structural elucidation of the compounds.[3]

  • Data Analysis: The resulting data is processed to identify and annotate the phytochemicals present in the extracts. This can involve matching the data with reference spectral libraries.

Total Phenolic Content (TPC) and Total Flavonoid Content (TFC) Assessment
  • TPC Assay: The total phenolic content can be determined using a colorimetric assay, with results often expressed as gallic acid equivalents.

  • TFC Assay: The total flavonoid content can be measured using a similar colorimetric method, often involving the reaction of the extracts with sodium nitrate (B79036) and aluminum chloride.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for analyzing the interspecific chemical diversity of this compound species.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Phytochemical Analysis cluster_quantification Quantification & Bioactivity This compound This compound Species (e.g., T. coreanum, T. platycarpum) Separation Separation into Parts (Flower, Leaf, Stem, Root) This compound->Separation Extraction Drying, Grinding & Methanolic Extraction Separation->Extraction LCMS LC-MS Analysis (e.g., Hybrid Ion-mobility Q-TOF MS) Extraction->LCMS Extracts TPC_TFC Total Phenolic & Flavonoid Content Assays Extraction->TPC_TFC Extracts Data_Processing Data Processing & Compound Annotation LCMS->Data_Processing Result Comparative Analysis of Chemical Diversity & Bioactivity Data_Processing->Result Chemical Profiles Antioxidant Antioxidant Activity Assay (e.g., Radical Scavenging) TPC_TFC->Antioxidant Antioxidant->Result Bioactivity Data Logical_Relationship cluster_chemotypes Identified Chemotypes cluster_bioactive_compounds General Bioactive Compounds This compound Korean this compound Species Sesquiterpene Sesquiterpene Lactones This compound->Sesquiterpene classified into Phenolic Phenolic Inositols This compound->Phenolic classified into Chlorogenic Chlorogenic Acid Derivatives This compound->Chlorogenic classified into Polyphenols Polyphenols Pharmacological Pharmacological Activities (Antioxidant, Anti-inflammatory, etc.) Sesquiterpene->Pharmacological Flavonoids Flavonoids Phenolic->Pharmacological Terpenoids Terpenoids Chlorogenic->Pharmacological Polyphenols->Pharmacological Flavonoids->Pharmacological Terpenoids->Pharmacological Coumarins Coumarins Coumarins->Pharmacological

References

Comparative Analysis of Taraxacum Chloroplast Genomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chloroplast genomes of various dandelion species reveals a highly conserved structure with subtle variations, providing valuable insights for phylogenetic studies and the development of molecular markers. This guide offers a comparative overview of several Taraxacum chloroplast genomes, complete with experimental data, detailed protocols, and workflow visualizations to support researchers in genetics, drug development, and plant sciences.

The genus this compound, commonly known as dandelion, is a taxonomically complex group due to factors like apomixis and polyploidy, making species identification and phylogenetic analysis challenging.[1][2] The analysis of complete chloroplast genomes offers a powerful tool to unravel the evolutionary relationships within this genus.[3][4] Chloroplasts, primarily maternally inherited in most angiosperms, provide crucial information about the maternal lineage of species.[3][4]

Quantitative Genome Data Comparison

The chloroplast genomes of the analyzed this compound species exhibit a typical quadripartite structure, consisting of a large single-copy (LSC) region, a small single-copy (SSC) region, and two inverted repeat (IR) regions.[1][2][3] The genome size, gene content, and GC content are highly conserved across the different species.

FeatureThis compound albidum[3][4]This compound officinale[1]This compound platycarpum[2][5]This compound mongolicum[2][3][4][5]This compound O978 & S3[6]This compound A978[6]
Total Genome Size (bp) 151,451151,324151,307151,451151,322151,349
LSC Region Size (bp) 84,05283,895Not SpecifiedNot Specified83,889Not Specified
SSC Region Size (bp) 18,54118,549Not SpecifiedNot Specified18,571Not Specified
IR Region Size (bp) 24,42924,440Not SpecifiedNot Specified24,431Not Specified
Total Genes 113 (unique)112112112135 (unique)135 (unique)
Protein-Coding Genes 79797979Not SpecifiedNot Specified
tRNA Genes 30292929Not SpecifiedNot Specified
rRNA Genes 4444Not SpecifiedNot Specified
GC Content (%) 37.737.7Not SpecifiedNot SpecifiedNot SpecifiedNot Specified

Phylogenetic Relationships

Phylogenetic analyses based on the complete chloroplast genome sequences have provided significant clarity on the relationships between different this compound species. For instance, this compound albidum has been shown to be most closely related to this compound mongolicum, with their chloroplast genomes being nearly identical.[3][4] This suggests a likely maternal origin of T. albidum from T. mongolicum or a closely related species.[3][4] Similarly, phylogenetic trees constructed using common chloroplast protein-coding genes group T. platycarpum and T. mongolicum with T. officinale, all showing a sister relationship with Lactuca sativa.[1][2]

Experimental Protocols

The following sections detail the common methodologies employed in the comparative analysis of this compound chloroplast genomes.

Chloroplast DNA (cpDNA) Extraction

A common method for cpDNA extraction is the modified cetyltrimethylammonium bromide (CTAB) protocol.[1] Alternatively, methods involving sucrose (B13894) density gradient centrifugation can be employed to isolate intact chloroplasts before DNA extraction.[7][8]

Modified High-Salt Method for cpDNA Isolation:

This protocol is an improved method for isolating high-purity cpDNA.[7]

  • Homogenization: Fresh leaf tissue (20-50g) is homogenized in a buffer solution to release the chloroplasts.

  • Filtration: The homogenate is filtered through layers of cheesecloth to remove large cellular debris.

  • Centrifugation: A series of differential centrifugation steps are performed to pellet the chloroplasts.

  • High-Salt Wash: The crude chloroplast pellet is washed with a high-salt buffer to remove contaminating nuclear DNA.

  • DNA Extraction: The purified chloroplasts are lysed, and the cpDNA is extracted using standard protocols.

Genome Sequencing

Next-generation sequencing (NGS) technologies, particularly Illumina sequencing, are predominantly used for sequencing the extracted cpDNA.[9] This approach generates large volumes of short reads that can be assembled to reconstruct the complete chloroplast genome.[9]

Genome Assembly and Annotation

De novo assembly is a common strategy for piecing together the sequenced reads.[2][5]

  • Read Filtering: Raw sequencing reads are filtered to remove low-quality reads and adapters.[10]

  • Assembly: Filtered reads are assembled into contigs using software like Velvet or by using specialized chloroplast assembly pipelines.[10][11] Reference-guided assembly, using a known chloroplast genome as a seed, is also a viable approach with tools like NOVOPlasty.[3][4]

  • Annotation: The assembled genome is annotated to identify protein-coding genes, tRNA genes, and rRNA genes. This is typically done using software such as DOGMA (Dual Organellar GenoMe Annotator) or GeSeq.[1][3][4]

Visualized Workflows

The following diagrams illustrate the key experimental and analytical workflows.

Experimental_Workflow cluster_extraction cpDNA Extraction cluster_sequencing Sequencing cluster_analysis Data Analysis leaf Fresh Leaf Material homogenize Homogenization leaf->homogenize filter Filtration homogenize->filter centrifuge Centrifugation filter->centrifuge extract DNA Extraction centrifuge->extract seq Illumina Sequencing extract->seq assembly Genome Assembly seq->assembly annotation Genome Annotation assembly->annotation comparison Comparative Analysis annotation->comparison

Caption: General experimental workflow for this compound chloroplast genome analysis.

Phylogenetic_Analysis_Workflow start Assembled Chloroplast Genomes align Multiple Sequence Alignment (e.g., MAFFT) start->align model Model Selection (e.g., ModelTest) align->model tree Phylogenetic Tree Construction (e.g., RAxML, BEAST) model->tree bootstrap Bootstrap Analysis (1000 replicates) tree->bootstrap end Phylogenetic Tree bootstrap->end

Caption: Workflow for phylogenetic analysis based on chloroplast genomes.

References

Morphological vs. genetic classification of Taraxacum species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Morphological and Genetic Classification of Taraxacum Species

For researchers, scientists, and professionals in drug development, accurate identification of plant species is paramount for consistent and reliable research outcomes. The genus this compound, commonly known as dandelions, presents a significant taxonomic challenge due to its complex reproductive biology and high morphological variability. This guide provides an objective comparison of morphological and genetic classification methods for this compound species, supported by experimental data and detailed protocols.

Introduction to the Complexity of this compound Classification

The classification of this compound is notoriously difficult due to several biological factors. The primary challenge is the prevalence of apomixis, a form of asexual reproduction through seeds, which results in offspring that are genetically identical to the parent plant.[1][2] This process leads to the formation of numerous "microspecies," which are morphologically distinct clonal lines.[1][3] Furthermore, this compound species exhibit high phenotypic plasticity, meaning their physical appearance can change significantly based on environmental conditions, making identification based solely on morphology unreliable.[3][4][5] Hybridization between different lineages further complicates the genetic landscape of these plants.[6][7]

Morphological vs. Genetic Classification: A Head-to-Head Comparison

The two primary approaches to classifying this compound species—morphological and genetic—each have distinct advantages and limitations.

Morphological classification relies on the detailed observation and measurement of physical characteristics. While it is a traditional and accessible method, its application to this compound is fraught with challenges. The high degree of variation in leaf shape, even on the same plant at different times of the growing season, can be misleading.[4]

Genetic classification , on the other hand, utilizes molecular techniques to analyze the DNA of the plant. This method can bypass the ambiguities of physical traits by directly examining the genetic makeup of an individual. However, the complex genetic history of this compound, shaped by apomixis and hybridization, means that genetic data does not always align perfectly with morphological groupings.[8][9]

The following diagram illustrates the workflow for morphological and genetic classification of this compound.

G cluster_0 Morphological Classification Workflow cluster_1 Genetic Classification Workflow morph_start Plant Collection morph_observe Observation of Key Morphological Traits morph_start->morph_observe morph_measure Measurement of Quantitative Characters morph_observe->morph_measure morph_compare Comparison with Taxonomic Keys morph_measure->morph_compare morph_id Species Identification morph_compare->morph_id gen_start Sample Collection gen_dna DNA Extraction gen_start->gen_dna gen_pcr PCR Amplification of Marker Regions (e.g., ITS) gen_dna->gen_pcr gen_seq DNA Sequencing gen_pcr->gen_seq gen_analyze Phylogenetic Analysis gen_seq->gen_analyze gen_id Species Identification gen_analyze->gen_id

Figure 1. A comparison of the workflows for morphological and genetic classification of this compound species.

The following diagram illustrates the logical relationships between the biological factors that complicate this compound classification.

G apomixis Apomixis (Asexual Reproduction) microspecies Numerous Microspecies apomixis->microspecies hybridization Hybridization tangled_genetics Tangled Genetic Relationships hybridization->tangled_genetics plasticity Phenotypic Plasticity morph_variation High Morphological Variation plasticity->morph_variation morph_challenge Challenges in Morphological Classification microspecies->morph_challenge gen_challenge Challenges in Genetic Classification tangled_genetics->gen_challenge morph_variation->morph_challenge

Figure 2. The interplay of biological factors creating challenges in this compound classification.

Quantitative Data Comparison

While a single comprehensive study directly comparing a large number of this compound species using both methods is not available, a review of the literature provides insights into the quantitative data used and the general findings.

ParameterMorphological ClassificationGenetic ClassificationCorrelation and Findings
Key Metrics Leaf length and width, achene (seed) length and beak length, pollen diameter, number of outer involucre bracts.[8]DNA sequence differences in marker regions (e.g., ITS), presence/absence of specific molecular markers (e.g., SNPs), chloroplast genome variations.[8][10]ITS sequence analysis has been shown to support morphological groupings in some studies.[8][9] However, genetic distances do not always directly correlate with the degree of morphological difference.[8][9]
Data Analysis Cluster analysis, Principal Component Analysis (PCA) based on measured traits.[8]Phylogenetic analysis (e.g., Maximum Likelihood), construction of dendrograms based on genetic similarity.[10][11]The tangled genetic relationships due to apomixis and hybridization can lead to discrepancies between morphological and genetic classifications.[6]

Experimental Protocols

Morphological Analysis

A study by Jie et al. (2022) provides a representative protocol for the morphological analysis of this compound species.[8]

  • Plant Material Collection : Collect representative samples of this compound species, ensuring to include leaves, flowers, and mature achenes.

  • Measurement of Vegetative and Reproductive Traits :

    • Measure plant height from the apex to the root tip.

    • Select the largest, normally developed leaves for measurement of length (excluding petiole) and width at the widest point.

    • Measure floral characteristics, such as the dimensions of the outer involucre bracts.

    • Measure achene length, including the beak.

  • Pollen and Achene Micromorphology :

    • Use Scanning Electron Microscopy (SEM) to examine the fine details of pollen grains and the surface of achenes. These ultrastructural features can have taxonomic significance.[8]

Genetic Analysis

The following is a generalized protocol for the genetic analysis of this compound species based on common molecular techniques.

  • DNA Extraction :

    • Extract genomic DNA from fresh or dried leaf tissue using a modified cetyltrimethylammonium bromide (CTAB) method.[8]

  • PCR Amplification :

    • Amplify specific DNA regions of interest, such as the internal transcribed spacer (ITS) region of the nuclear ribosomal DNA, using polymerase chain reaction (PCR). The ITS region is frequently used for phylogenetic studies in plants.[8]

  • DNA Sequencing :

    • Sequence the amplified PCR products to determine the exact order of nucleotides.

  • Phylogenetic Analysis :

    • Align the DNA sequences from different species and use software packages to construct phylogenetic trees. These trees visually represent the evolutionary relationships between the species based on their genetic similarities and differences.[10]

Conclusion

Both morphological and genetic approaches are valuable for the classification of this compound species, but neither method is without its challenges. Morphological classification provides a foundational understanding but is often confounded by phenotypic plasticity and the existence of numerous microspecies. Genetic classification offers a more direct insight into the relationships between species but can reveal a complex web of genetic connections that do not always align with observable traits. For the most accurate and robust classification of this compound species, a combined approach that integrates both morphological and genetic data is recommended. This integrative taxonomy will be crucial for ensuring the reproducibility and reliability of research and development efforts that utilize these plants.

References

A Comparative Guide to the Quantitative Analysis of Multi-Component Profiles for the Quality Evaluation of Taraxacum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality and therapeutic efficacy of herbal medicines, including those derived from Taraxacum (dandelion), are intrinsically linked to their complex chemical composition. Ensuring the consistency and potency of this compound preparations requires robust analytical methodologies for the quantitative determination of its key bioactive components. This guide provides a comparative overview of common analytical techniques used for the multi-component quantitative analysis of this compound, offering supporting data and detailed experimental protocols to aid in the selection and implementation of appropriate quality control strategies.

Comparison of Analytical Methodologies

The quality evaluation of this compound typically focuses on the quantification of its major bioactive constituents, primarily phenolic acids, flavonoids, and terpenoids. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed techniques for this purpose. The choice of method depends on the target analytes, desired sensitivity, and the complexity of the sample matrix.

Data Presentation: Quantitative Analysis of Key Bioactive Components in this compound

The following tables summarize the quantitative data for major phenolic acids, flavonoids, and terpenoids in various parts of this compound species, as determined by different analytical methods. These tables provide a comparative look at the performance and application of each technique.

Table 1: Quantitative Analysis of Phenolic Acids in this compound

Analytical MethodAnalytePlant PartExtraction SolventReported Concentration Range (mg/g dry weight unless otherwise specified)
HPLCChlorogenic acidLeaves50% Ethanol (B145695)3.39 - 32.22[1]
HPLCChlorogenic acidRootNot specified~0.75[2]
UPLC-MS/MSChlorogenic acidRootEthyl acetate (B1210297)Not specified, but identified as a major contributor to antioxidant activity[3]
HPLCCaffeic acidLeaves50% EthanolNot specified, but identified[1]
HPLCCaffeic acidRootNot specified~0.40[2]
UPLC-MS/MSCaffeic acidRootEthyl acetateAbundant[4]
HPLCChicoric acidLeaves50% Ethanol4.84 - 31.48[1]
HPLC-ESI-MSChicoric acidRoot and Herb JuiceNot specifiedPredominant compound[5]

Table 2: Quantitative Analysis of Flavonoids in this compound

Analytical MethodAnalytePlant PartExtraction SolventReported Concentration Range (mg/g dry weight unless otherwise specified)
HPLCLuteolinLeavesNot specifiedNot specified, but determined[6]
HPLCLuteolinRootNot specified~0.057[2]
UPLC-MS/MSLuteolinLeavesAcetoneHigher yield than Triton X-100 extracts[7]
HPLCLuteolin-7-glucosideLeavesNot specifiedNot specified, but determined[6]
UPLC-MS/MSLuteolin-7-O-glucosideRootEthyl acetateDetected for the first time in dandelion root[4]
HPLCApigeninRootNot specified~0.049[2]
UPLC-MS/MSApigenin-7-O-glycosideRootEthyl acetateDetected for the first time in dandelion root[4]

Table 3: Quantitative Analysis of Terpenoids in this compound

Analytical MethodAnalytePlant PartExtraction SolventReported Concentration Range (µg/mL of extract unless otherwise specified)
HPLCTaraxasterol (B1681928)RootNot specified2.96[8][9]
HPLCTaraxasterolRoot Callus CulturesNot specified3.013[8][9]
GC-MSGermanicolRootEthanol:Ether (2:5)34.84% of total separated compounds[10]
GC-MSα-AmyrinRootEthanol:Ether (2:5)1.48% of total separated compounds[10]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible quantitative data. Below are representative methodologies for the analysis of key components in this compound using HPLC, UPLC-MS/MS, and GC-MS.

Protocol 1: HPLC-PDA for Simultaneous Quantification of Phenolic Acids and Flavonoids

This method is suitable for the simultaneous determination of multiple moderately polar compounds.

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered this compound material (leaves or roots) and add 50 mL of 60% ethanol. Perform ultrasonic extraction for 40 minutes. Repeat the extraction three times. Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in the initial mobile phase for HPLC analysis.[11]

  • Filtration: Filter the final solution through a 0.45 µm membrane filter prior to injection.

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using two solvents:

    • Solvent A: 0.1% phosphoric acid in water.

    • Solvent B: Acetonitrile.

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds. A specific example is starting with 5% B, increasing to 15% B over 10 minutes, then to 25% B over 15 minutes, and then re-equilibrating the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at multiple wavelengths appropriate for the target analytes (e.g., 325 nm for chlorogenic and caffeic acids, 350 nm for some flavonoids).

  • Injection Volume: 10 µL.

3. Quantification:

  • Prepare standard solutions of the target analytes (e.g., chlorogenic acid, caffeic acid, luteolin, apigenin) at various concentrations to construct calibration curves.

  • Calculate the concentration of each analyte in the sample by comparing its peak area to the corresponding calibration curve.

Protocol 2: UPLC-MS/MS for High-Sensitivity Quantification of Phenolic Compounds

This method offers higher sensitivity and selectivity, making it ideal for analyzing complex mixtures and trace components.

1. Sample Preparation:

  • Extraction: Similar to the HPLC protocol, but smaller sample sizes can often be used due to the higher sensitivity of the instrument. Ethyl acetate can be an effective solvent for enriching phenolic compounds.[3]

  • Filtration: Filter the extract through a 0.22 µm membrane filter.

2. UPLC-MS/MS Conditions:

  • Instrument: Ultra-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Program: A fast gradient is typically used, for instance, starting at 5% B and rapidly increasing to 95% B over a few minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative ESI is generally preferred for phenolic acids and flavonoids.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions for each analyte need to be determined and optimized.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

3. Quantification:

  • Use stable isotope-labeled internal standards for the highest accuracy.

  • Construct calibration curves using standard solutions of the analytes.

Protocol 3: GC-MS for the Analysis of Terpenoids

This method is suitable for the analysis of volatile and semi-volatile compounds, including many terpenoids. Derivatization may be necessary for non-volatile terpenoids.

1. Sample Preparation:

  • Extraction: Ultrasonic-assisted extraction with a mixture of ethanol and ether (e.g., 2:5 v/v) can be effective for extracting a broad range of terpenoids from the root.[10]

  • Derivatization (if necessary): For non-volatile triterpenoids like taraxasterol, silylation (e.g., with BSTFA) may be required to increase their volatility for GC analysis.

2. GC-MS Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 - 280°C.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds. For example, start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-550.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Identification and Quantification:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley).

  • Quantify using an internal standard and constructing a calibration curve with a pure standard of the target terpenoid.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification start This compound Sample (Powdered) extraction Ultrasonic Extraction (e.g., 60% Ethanol) start->extraction filtration1 Filtration extraction->filtration1 concentration Concentration filtration1->concentration dissolution Dissolution in Mobile Phase concentration->dissolution filtration2 0.45 µm Filtration dissolution->filtration2 hplc HPLC System (Pump, Injector, Column Oven) filtration2->hplc pda PDA Detector hplc->pda data Data Acquisition (Chromatogram) pda->data quantification Peak Integration & Calibration Curve Comparison data->quantification result Quantitative Results quantification->result

Caption: HPLC-PDA Experimental Workflow for this compound Analysis.

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_quant Quantification start This compound Sample extraction Extraction (e.g., Ethyl Acetate) start->extraction filtration 0.22 µm Filtration extraction->filtration uplc UPLC System filtration->uplc msms Tandem Mass Spectrometer (ESI Source) uplc->msms data Data Acquisition (MRM) msms->data quantification Data Processing & Quantification Software data->quantification result High-Sensitivity Results quantification->result GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Identification & Quantification start This compound Sample extraction Extraction (e.g., Ethanol:Ether) start->extraction derivatization Derivatization (Optional) extraction->derivatization gc Gas Chromatograph derivatization->gc ms Mass Spectrometer (EI) gc->ms data Data Acquisition (Scan) ms->data identification Mass Spectral Library Search data->identification quantification Quantification using Internal Standard identification->quantification result Terpenoid Profile quantification->result

References

Safety Operating Guide

Proper Disposal Procedures for TARAXACUM in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Taraxacum (Dandelion) and its derivatives in a research and development environment. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Hazard Identification and Safety Overview

While this compound officinale itself is a common plant, its extracts and preparations used in laboratory settings can present chemical hazards. The primary risks are associated with the solvents used for extraction (e.g., ethanol, acetone) and the concentrated nature of the extracts.

Summary of Potential Hazards:

Hazard CategoryDescriptionPrimary PrecautionSource Documents
Flammability Tinctures or extracts may be prepared with flammable solvents like ethanol, posing a fire risk.Keep away from heat, sparks, open flames, and other ignition sources.[1]Safety Data Sheet
Eye Irritation Concentrated extracts can cause eye irritation upon contact.[1]Wear safety glasses with side shields or goggles.[1]Safety Data Sheet
Skin Contact Prolonged or repeated contact may cause skin irritation or allergic reactions in sensitive individuals.[2]Wear suitable protective gloves and clothing.[1][2]Safety Data Sheet
Inhalation Vapors from solvent-based extracts or dust from powdered forms can be irritating to the respiratory tract.[1]Handle in a well-ventilated area or use a chemical fume hood.[1]Safety Data Sheet

Personal Protective Equipment (PPE)

Before handling any this compound-related waste, ensure the following PPE is worn:

  • Eye/Face Protection: Safety glasses with side protection are mandatory.[1]

  • Skin Protection: Wear suitable protective gloves (e.g., nitrile) and a lab coat. For handling larger quantities or during spill cleanup, body protective clothing may be necessary.[1]

  • Respiratory Protection: Not typically required with adequate ventilation. If handling fine powders or generating aerosols, a respirator may be necessary based on a risk assessment.[3]

Disposal Procedures for this compound Waste Streams

Disposal methods vary based on the form of the waste. Under no circumstances should solvent-based extracts or contaminated materials be disposed of down the drain. [4][5]

Step-by-Step Disposal Guidance:

  • Segregate Waste: At the point of generation, separate this compound waste into the categories outlined below.

  • Select Proper Waste Container: Use a designated, leak-proof, and chemically compatible container for each waste stream. For liquid chemical waste, use the original packaging or an appropriate UN-labeled container.[6]

  • Label Container: Clearly label the waste container with "Hazardous Waste" and list the contents (e.g., "this compound extract in Ethanol," "Contaminated Debris").

  • Store Safely: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area away from incompatible materials.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department for collection and disposal by a licensed waste management company.[4]

Waste Stream Classification and Disposal:

Waste StreamDescriptionDisposal Protocol
Unused/Surplus Material Pure this compound extracts, powders, or reagents.Treat as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Contaminated Solids Gloves, bench paper, pipette tips, or other solid materials contaminated with this compound extracts.Collect in a designated, sealed plastic bag or container.[5] Dispose of as hazardous waste.[1]
Contaminated Liquids Aqueous solutions or solvent mixtures containing this compound extract.Collect in a closed, leak-proof, and properly labeled container. Do not mix with incompatible waste streams. Dispose of as hazardous chemical waste.
Empty Containers Original containers that held this compound extracts or powders.Containers may still present a chemical hazard.[5] The first rinse of the container should be collected and disposed of as hazardous waste.[7] After thorough rinsing, containers may be recycled if possible, or punctured to prevent reuse and discarded according to institutional policy.[5]

Experimental Protocol: Accidental Release (Spill) Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate and Ventilate: If the spill involves a significant amount of flammable solvent, evacuate the immediate area and ensure adequate ventilation.[4] Remove all sources of ignition.[5]

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

  • Contain Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the spill.[4] For dry powder spills, carefully sweep up the material, avoiding dust generation.[1][5]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, sealable, and clearly labeled container for disposal as hazardous waste.[4][5] Never return spilled material to the original container. [1]

  • Decontaminate Area: Wash the spill area with detergent and water, collecting the wash water for disposal if required by local regulations.[1]

  • Seek Medical Attention: If there is any contact with skin or eyes, flush the affected area immediately with plenty of water for 15 minutes and seek medical advice.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound-related laboratory waste.

G cluster_types Waste Categories cluster_disposal Disposal Actions start Identify this compound Waste Stream liquid_waste Liquid Waste (Extracts, Solutions) start->liquid_waste solid_waste Contaminated Solids (PPE, Bench Paper, etc.) start->solid_waste spill_debris Spill Cleanup Debris start->spill_debris empty_container Empty Containers start->empty_container hazardous_waste Collect in Labeled Hazardous Waste Container liquid_waste->hazardous_waste solid_waste->hazardous_waste spill_debris->hazardous_waste rinse_container Triple Rinse Container (Collect first rinse as hazardous waste) empty_container->rinse_container end Final Disposal by Licensed Professional hazardous_waste->end Arrange EHS Pickup recycle_trash Recycle or Dispose of Clean Container rinse_container->recycle_trash

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Taraxacum officinale

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Taraxacum officinale, commonly known as dandelion, is a plant with a long history of use in traditional medicine and is currently investigated for various pharmacological properties. While generally considered to have low toxicity, proper handling in a laboratory setting is crucial to minimize risks, particularly from allergic reactions and dust exposure. This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound officinale materials, including fresh plant matter, dried powders, and extracts.

Potential Hazards

The primary hazards associated with handling this compound officinale in a laboratory setting include:

  • Dermal and Respiratory Sensitization: Direct contact with plant matter or inhalation of pollen and dried powder can cause allergic reactions, including contact dermatitis, in sensitized individuals.[1]

  • Dust Explosion: Finely ground, dry plant material can form explosive dust-air mixtures.

  • Flammability: Ethanolic extracts of this compound officinale are flammable.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound officinale.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber glovesTo prevent skin contact and potential allergic reactions.
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from dust particles and splashes of extracts.
Respiratory Protection N95 or higher-rated respiratorRecommended when handling dried, powdered plant material or when there is a risk of aerosol generation to prevent inhalation of allergens and fine particles.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Operational Plan: Safe Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect all containers for damage or leaks.

  • Store this compound officinale materials in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Ensure all containers are clearly labeled with the contents, date of receipt, and any relevant hazard warnings.

  • Store flammable extracts in a designated flammable storage cabinet.

Handling Procedures:

  • Ventilation: All handling of dried, powdered this compound officinale should be conducted in a well-ventilated area, preferably within a chemical fume hood or a powder containment hood, to minimize inhalation exposure.

  • Weighing: When weighing powdered material, use an analytical balance with a draft shield or conduct the weighing within a fume hood.

  • Extraction: When performing extractions with flammable solvents such as ethanol, ensure all work is conducted in a chemical fume hood and away from any potential ignition sources.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound officinale and before leaving the laboratory. Do not consume food or drink in the laboratory.

  • Spill Management: In the event of a spill of powdered material, avoid dry sweeping. Instead, gently cover the spill with a damp paper towel to prevent dust from becoming airborne, and then wipe it up. For liquid spills, use an appropriate absorbent material. Decontaminate the area after cleanup.

Disposal Plan

All waste generated from the handling of this compound officinale should be disposed of in accordance with institutional and local regulations for chemical and laboratory waste.

Waste Segregation and Collection:

  • Solid Waste: Collect used gloves, paper towels, and other contaminated solid materials in a designated, labeled waste container. If the material is contaminated with a hazardous solvent, it should be disposed of as chemical waste.

  • Plant Material: Unused or waste plant material should be collected in a labeled container. Depending on local regulations, this may be disposed of as general laboratory waste or may require special disposal procedures.

  • Liquid Waste: Collect solvent extracts and other liquid waste in a labeled, sealed, and chemically compatible waste container. Do not mix incompatible waste streams.

Disposal Procedure:

  • Ensure all waste containers are securely closed and properly labeled with the contents and associated hazards.

  • Arrange for waste pickup through your institution's environmental health and safety (EHS) department.

  • Do not dispose of this compound officinale extracts or contaminated materials down the drain.

Quantitative Data: Toxicity of this compound officinale

No specific occupational exposure limits (OELs) have been established for this compound officinale. In the absence of a specific OEL, it is prudent to handle it as a potential allergen and to minimize dust exposure. The following table summarizes available acute toxicity data from animal studies.

SubstanceTest AnimalRoute of AdministrationLD50 (Median Lethal Dose)
This compound officinale herb extractMouseIntraperitoneal28.8 g/kg body weight[2]
This compound officinale root extractMouseIntraperitoneal36.6 g/kg body weight[2]
70% Ethanolic this compound officinale root extractRatIntraperitoneal500 - 5000 mg/kg body weight[3][4]
This compound officinale leaf and root extractsNot specifiedNot specified> 5000 mg/kg[5]

Experimental Protocol: Safe Handling of this compound officinale Powder for Extraction

This protocol outlines the steps for safely weighing and preparing a this compound officinale powder for solvent extraction.

Materials:

  • Dried, powdered this compound officinale

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Extraction vessel (e.g., beaker, flask)

  • Wash bottle with deionized water

  • Appropriate personal protective equipment (see table above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: laboratory coat, safety goggles, and nitrile gloves. If a significant amount of dust is anticipated, an N95 respirator is recommended.

    • Place all necessary materials inside the fume hood.

  • Weighing:

    • Place a clean weighing paper or boat on the analytical balance and tare the balance.

    • Carefully use a spatula to transfer the desired amount of this compound officinale powder onto the weighing paper. Minimize the creation of dust by moving slowly and deliberately.

    • Record the weight of the powder.

  • Transfer to Extraction Vessel:

    • Carefully transfer the weighed powder into the extraction vessel.

    • If any powder remains on the weighing paper, gently tap it to dislodge the remaining powder. A small amount of the extraction solvent can be used to rinse the weighing paper into the vessel to ensure a complete transfer.

  • Cleanup:

    • Wipe down the spatula and the work surface inside the fume hood with a damp paper towel to remove any residual powder.

    • Dispose of the used weighing paper and paper towels in the designated solid waste container.

    • Remove gloves and wash hands thoroughly with soap and water.

Mandatory Visualization

Taraxacum_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE (Lab Coat, Goggles, Gloves, Respirator) start->ppe setup Set up work area in fume hood ppe->setup weigh Weigh this compound powder setup->weigh transfer Transfer powder to extraction vessel weigh->transfer add_solvent Add extraction solvent transfer->add_solvent decontaminate Decontaminate work surface and tools add_solvent->decontaminate dispose_solid Dispose of solid waste (gloves, paper towels) decontaminate->dispose_solid dispose_liquid Dispose of liquid waste (solvent extract) decontaminate->dispose_liquid remove_ppe Remove PPE dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash hands remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling and disposal of this compound officinale in a laboratory setting.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。